Product packaging for BI-135585(Cat. No.:CAS No. 1114561-85-1)

BI-135585

Cat. No.: B606072
CAS No.: 1114561-85-1
M. Wt: 460.6 g/mol
InChI Key: TXNPQZGSVXLGGP-MMTVBGGISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BI-135585 is a potent and selective 11β-HSD1 inhibitor. BI 135585 was safe and well tolerated over 14 days and can be dosed once daily.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H32N2O4 B606072 BI-135585 CAS No. 1114561-85-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1114561-85-1

Molecular Formula

C28H32N2O4

Molecular Weight

460.6 g/mol

IUPAC Name

(6S)-6-(2-hydroxy-2-methylpropyl)-3-[(1S)-1-[4-(1-methyl-2-oxo-4-pyridinyl)phenyl]ethyl]-6-phenyl-1,3-oxazinan-2-one

InChI

InChI=1S/C28H32N2O4/c1-20(21-10-12-22(13-11-21)23-14-16-29(4)25(31)18-23)30-17-15-28(34-26(30)32,19-27(2,3)33)24-8-6-5-7-9-24/h5-14,16,18,20,33H,15,17,19H2,1-4H3/t20-,28-/m0/s1

InChI Key

TXNPQZGSVXLGGP-MMTVBGGISA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BI-135585;  BI 135585;  BI135585.

Origin of Product

United States

Foundational & Exploratory

Unraveling the Metabolic Benefits of BI-135585: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the selective 11β-Hydroxysteroid Dehydrogenase-1 (11β-HSD1) inhibitor, BI-135585, reveals its potential in reshaping the landscape of metabolic disease treatment. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological pathways.

This compound targets a critical enzyme in glucocorticoid metabolism, 11β-HSD1, which is responsible for the intracellular conversion of inactive cortisone to active cortisol. In metabolic tissues such as the liver and adipose tissue, elevated 11β-HSD1 activity is associated with the pathogenesis of insulin resistance, obesity, and type 2 diabetes. By selectively inhibiting this enzyme, this compound effectively reduces intracellular cortisol levels in these key metabolic tissues, thereby ameliorating the detrimental effects of excess glucocorticoids.

Core Mechanism of Action: Attenuating Glucocorticoid-Induced Metabolic Dysfunction

The primary mechanism of action of this compound revolves around the inhibition of 11β-HSD1, leading to a reduction in tissue-specific cortisol levels. This targeted action initiates a cascade of beneficial downstream effects on glucose and lipid metabolism, as well as adipocyte function.

In the liver, decreased intracellular cortisol leads to a reduction in hepatic glucose production. In adipose tissue, the inhibition of 11β-HSD1 has multifaceted effects. It can modulate adipocyte differentiation and function, and importantly, it can improve insulin sensitivity.[1][2][3] Preclinical studies with selective 11β-HSD1 inhibitors have demonstrated improvements in insulin sensitivity, reductions in fasting glucose and insulin levels, and a more favorable lipid profile.[4][5]

The signaling pathways influenced by 11β-HSD1 inhibition are complex. By reducing intracellular glucocorticoid receptor activation, this compound can mitigate the negative impact of cortisol on insulin signaling. This includes preventing the phosphorylation of insulin receptor substrate 1 (IRS-1) at serine residues, a key step in glucocorticoid-induced insulin resistance.[6] Furthermore, 11β-HSD1 inhibition has been shown to block the activation of JNK (c-Jun N-terminal kinase) in adipose tissue, a pathway implicated in glucocorticoid-mediated insulin resistance.[7]

dot

cluster_BI135585 This compound Administration cluster_Enzyme Enzyme Inhibition cluster_Hormone Hormonal Regulation cluster_Cellular Cellular Effects cluster_Metabolic Metabolic Outcomes This compound This compound 11b-HSD1 11b-HSD1 This compound->11b-HSD1 Inhibits Cortisol Cortisol 11b-HSD1->Cortisol Converts to Cortisone Cortisone Cortisone->11b-HSD1 Substrate Glucocorticoid Receptor Activation Glucocorticoid Receptor Activation Cortisol->Glucocorticoid Receptor Activation Activates Insulin Receptor Substrate-1 (IRS-1) Insulin Receptor Substrate-1 (IRS-1) Glucocorticoid Receptor Activation->Insulin Receptor Substrate-1 (IRS-1) Inhibits (via Ser phosphorylation) JNK Activation JNK Activation Glucocorticoid Receptor Activation->JNK Activation Promotes Hepatic Glucose Production Hepatic Glucose Production Glucocorticoid Receptor Activation->Hepatic Glucose Production Increases Adipocyte Differentiation Adipocyte Differentiation Glucocorticoid Receptor Activation->Adipocyte Differentiation Promotes Lipolysis Lipolysis Glucocorticoid Receptor Activation->Lipolysis Increases Insulin Sensitivity Insulin Sensitivity Insulin Receptor Substrate-1 (IRS-1)->Insulin Sensitivity Mediates JNK Activation->Insulin Sensitivity Decreases

Core signaling pathway of this compound action.

Quantitative Pharmacodynamic Data

Clinical studies of this compound in patients with type 2 diabetes have provided key quantitative data on its pharmacodynamic effects. The following tables summarize the observed inhibition of 11β-HSD1 in both liver and adipose tissue.

Dose of this compound Treatment Duration Endpoint Result Reference
5-200 mg (once daily)14 daysLiver 11β-HSD1 Inhibition (Urinary THF/THE ratio)Dose-proportional decrease in urinary THF/THE ratio[4]
200 mg (single dose)24 hoursAdipose Tissue 11β-HSD1 Inhibition (ex vivo)90% median inhibition[4]
5-200 mg (once daily)14 daysAdipose Tissue 11β-HSD1 Inhibition (ex vivo)Low inhibition (≤31%)[4]

Detailed Experimental Protocols

Measurement of Liver 11β-HSD1 Inhibition (Urinary THF/THE Ratio)

The assessment of liver 11β-HSD1 activity is indirectly measured by the ratio of urinary tetrahydrocortisol (THF) and allo-tetrahydrocortisol (allo-THF) to tetrahydrocortisone (THE). A decrease in this ratio indicates inhibition of the enzyme.

Protocol:

  • Urine Collection: 24-hour urine samples are collected from subjects.

  • Sample Preparation:

    • An aliquot of the urine sample (e.g., 1 mL) is taken.

    • For the analysis of total (conjugated and unconjugated) steroid metabolites, enzymatic hydrolysis is performed using β-glucuronidase/arylsulfatase.

    • Internal standards (deuterated analogs of the analytes) are added to the sample.

    • Solid-phase extraction (SPE) is employed to extract and purify the steroids from the urine matrix.

  • LC-MS/MS Analysis:

    • The extracted and purified steroid metabolites are separated using liquid chromatography (LC).

    • Detection and quantification are performed using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.

    • The concentrations of THF, allo-THF, and THE are determined by comparing their peak areas to those of the internal standards.

  • Data Analysis: The urinary (THF+allo-THF)/THE ratio is calculated to determine the level of 11β-HSD1 inhibition.

dot

24-hour Urine Collection 24-hour Urine Collection Sample Aliquoting Sample Aliquoting 24-hour Urine Collection->Sample Aliquoting Enzymatic Hydrolysis Enzymatic Hydrolysis Sample Aliquoting->Enzymatic Hydrolysis Addition of Internal Standards Addition of Internal Standards Enzymatic Hydrolysis->Addition of Internal Standards Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Addition of Internal Standards->Solid-Phase Extraction (SPE) LC-MS/MS Analysis LC-MS/MS Analysis Solid-Phase Extraction (SPE)->LC-MS/MS Analysis Calculation of THF/THE Ratio Calculation of THF/THE Ratio LC-MS/MS Analysis->Calculation of THF/THE Ratio

Workflow for urinary steroid metabolite analysis.
Ex Vivo 11β-HSD1 Activity Assay in Human Adipose Tissue

This assay directly measures the enzymatic activity of 11β-HSD1 in adipose tissue biopsies.

Protocol:

  • Adipose Tissue Biopsy: A subcutaneous adipose tissue biopsy is obtained from the subject.

  • Tissue Homogenization: The adipose tissue is homogenized in an appropriate buffer to release the intracellular enzymes.

  • Incubation:

    • The tissue homogenate is incubated with a substrate, typically radiolabeled cortisone (e.g., [³H]cortisone), and the necessary cofactor, NADPH.

    • The incubation is carried out for a specific time at a controlled temperature (e.g., 37°C).

  • Steroid Extraction: After incubation, the reaction is stopped, and the steroids (cortisone and the newly formed cortisol) are extracted from the incubation medium using an organic solvent (e.g., ethyl acetate).

  • Separation and Quantification:

    • The extracted steroids are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • The amount of radiolabeled cortisone and cortisol is quantified using a scintillation counter or a radiochromatogram scanner.

  • Data Analysis: The 11β-HSD1 activity is expressed as the percentage of conversion of cortisone to cortisol per unit of protein per unit of time.

dot

Adipose Tissue Biopsy Adipose Tissue Biopsy Tissue Homogenization Tissue Homogenization Adipose Tissue Biopsy->Tissue Homogenization Incubation with [3H]cortisone + NADPH Incubation with [3H]cortisone + NADPH Tissue Homogenization->Incubation with [3H]cortisone + NADPH Steroid Extraction Steroid Extraction Incubation with [3H]cortisone + NADPH->Steroid Extraction TLC or HPLC Separation TLC or HPLC Separation Steroid Extraction->TLC or HPLC Separation Quantification of [3H]cortisone and [3H]cortisol Quantification of [3H]cortisone and [3H]cortisol TLC or HPLC Separation->Quantification of [3H]cortisone and [3H]cortisol Calculation of % Conversion Calculation of % Conversion Quantification of [3H]cortisone and [3H]cortisol->Calculation of % Conversion

Workflow for ex vivo 11β-HSD1 activity assay.

Conclusion

This compound represents a promising therapeutic agent for metabolic diseases by selectively targeting 11β-HSD1. Its mechanism of action, centered on the reduction of intracellular cortisol in key metabolic tissues, offers a targeted approach to improving insulin sensitivity and glucose homeostasis. The data and protocols presented in this guide provide a foundational understanding for further research and development in this critical area of metabolic medicine.

References

BI-135585: A Comprehensive Technical Guide to its Primary Target and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-135585 is a potent and highly selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme pivotal in the intracellular regulation of glucocorticoids. By blocking the conversion of inactive cortisone to active cortisol within key metabolic tissues, this compound presents a targeted therapeutic strategy for metabolic disorders, particularly type 2 diabetes. This document provides a detailed overview of the primary target of this compound, its mechanism of action, quantitative pharmacological data, and the experimental protocols utilized for its characterization.

Primary Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

The primary molecular target of this compound is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is a critical component of the glucocorticoid signaling pathway, responsible for the intracellular conversion of inactive cortisone to the biologically active glucocorticoid, cortisol.[3] 11β-HSD1 is highly expressed in key metabolic tissues, including the liver and adipose tissue, where excess cortisol activity is implicated in the pathophysiology of metabolic syndrome. By inhibiting 11β-HSD1, this compound effectively reduces local cortisol concentrations in these tissues, thereby mitigating the downstream effects of excessive glucocorticoid receptor activation. The compound binds to the substrate binding pocket of the 11β-HSD1 active site.[1]

Quantitative Pharmacological Data

The inhibitory potency of this compound against 11β-HSD1 has been quantified across various experimental systems. The data consistently demonstrates the high affinity and selectivity of this compound for its primary target.

ParameterValueSystem/TissueReference
IC50 13 nMIn vitro enzyme assay[1]
IC50 1 nMHuman preadipocytes (cellular activity)[1]
IC50 4.3 nMHuman adipocytes[2][3][4][5]
IC50 11 nMHuman adipose tissue (ex vivo)[1]
IC80 53 nMPrimary human adipose tissue[4][5]
IC50 ~10 nMCynomolgus monkey perirenal adipose tissue[1]
IC50 ~100 nMCynomolgus monkey abdominal subcutaneous adipose tissue[1]
Selectivity >1000-foldOver other hydroxysteroid dehydrogenases[1][4][5]

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by modulating the glucocorticoid signaling pathway. The following diagram illustrates the mechanism of action.

cluster_Cell Target Cell (e.g., Adipocyte, Hepatocyte) Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Substrate Cortisol Cortisol (active) HSD1->Cortisol Conversion GR Glucocorticoid Receptor (GR) Cortisol->GR Activation GeneTranscription Gene Transcription (e.g., gluconeogenesis, lipogenesis) GR->GeneTranscription Nuclear Translocation BI135585 This compound BI135585->HSD1 Inhibition

Mechanism of this compound Action

Experimental Protocols

In Vitro 11β-HSD1 Inhibition Assay (Scintillation Proximity Assay)

This high-throughput assay quantifies the enzymatic activity of 11β-HSD1 and the inhibitory potential of compounds like this compound.

Materials:

  • Recombinant human 11β-HSD1 microsomes

  • [3H]-Cortisone (substrate)

  • NADPH (cofactor)

  • Anti-cortisol monoclonal antibody

  • Protein A-coated scintillation proximity assay (SPA) beads

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Test compound (this compound) dissolved in DMSO

  • Microplates (96- or 384-well)

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, and recombinant 11β-HSD1 microsomes.

  • Add the test compound (this compound) at various concentrations to the wells of the microplate. Include appropriate controls (no inhibitor and no enzyme).

  • Initiate the enzymatic reaction by adding [3H]-cortisone to each well.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution containing an excess of unlabeled cortisol.

  • Add the anti-cortisol monoclonal antibody and protein A-coated SPA beads to each well.

  • Incubate to allow the antibody to bind to the [3H]-cortisol and the antibody-cortisol complex to bind to the SPA beads.

  • Measure the radioactivity in each well using a scintillation counter. The proximity of the [3H]-cortisol to the SPA beads generates a light signal.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Start Start PrepareMix Prepare Reaction Mix (Buffer, NADPH, 11β-HSD1) Start->PrepareMix AddCompound Add this compound (various concentrations) PrepareMix->AddCompound AddSubstrate Add [3H]-Cortisone (Initiate Reaction) AddCompound->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate StopReaction Stop Reaction Incubate->StopReaction AddDetection Add Anti-Cortisol Ab & SPA Beads StopReaction->AddDetection IncubateDetection Incubate for Binding AddDetection->IncubateDetection Measure Measure Radioactivity (Scintillation Counter) IncubateDetection->Measure Analyze Calculate % Inhibition & IC50 Measure->Analyze

In Vitro 11β-HSD1 Inhibition Assay Workflow
Ex Vivo 11β-HSD1 Inhibition in Human Adipose Tissue

This protocol assesses the ability of this compound to inhibit 11β-HSD1 activity in a more physiologically relevant context.

Materials:

  • Freshly obtained human adipose tissue biopsies

  • Culture medium (e.g., DMEM)

  • d2-Cortisone (deuterated cortisone)

  • Test compound (this compound)

  • LC-MS/MS system for analysis

Procedure:

  • Obtain subcutaneous adipose tissue biopsies from human subjects.

  • Fragment the tissue and place it in culture wells containing the appropriate medium.

  • Treat the tissue fragments with various concentrations of this compound or vehicle control.

  • Add d2-cortisone to the culture medium.

  • Incubate the tissue fragments for a specified period (e.g., 24 hours) at 37°C in a humidified incubator.

  • Collect the supernatant from each well.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the levels of d2-cortisone and its conversion product, d2-cortisol.

  • The formation of d2-cortisol serves as an indirect measure of 11β-HSD1 activity.

  • Calculate the percent inhibition of 11β-HSD1 activity for each concentration of this compound and determine the IC50 value.

In Vivo Pharmacodynamics

Clinical studies in humans have confirmed the in vivo activity of this compound. Administration of this compound led to a dose-proportional decrease in the urinary ratio of tetrahydrocortisol (THF) and allo-tetrahydrocortisol (aTHF) to tetrahydrocortisone (THE), a biomarker for hepatic 11β-HSD1 activity.[6][7] In a single-dose study, this compound achieved a median of 90% inhibition of 11β-HSD1 in subcutaneous adipose tissue.[6][7][8] However, after 14 days of continuous treatment, the inhibition in adipose tissue was substantially lower.[6][7]

Conclusion

This compound is a potent and selective inhibitor of 11β-HSD1, the enzyme responsible for the intracellular regeneration of active cortisol. Through its targeted mechanism of action in key metabolic tissues, this compound has demonstrated significant potential in preclinical and early clinical studies for the treatment of type 2 diabetes and other metabolic disorders. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical foundation for researchers and drug development professionals working in this field.

References

The Discovery and Development of BI-135585: A Selective 11β-HSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BI-135585 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels. By catalyzing the conversion of inactive cortisone to active cortisol, 11β-HSD1 has emerged as a promising therapeutic target for metabolic disorders, including type 2 diabetes. This technical guide provides a comprehensive overview of the discovery and development history of this compound, from its initial structure-based design and preclinical evaluation to its progression into clinical trials. Detailed experimental methodologies, quantitative data, and key signaling pathways are presented to offer a thorough understanding of this investigational drug.

Introduction

Glucocorticoids, such as cortisol, are essential hormones that regulate a wide array of physiological processes, including metabolism, inflammation, and stress response. While circulating glucocorticoid levels are controlled by the hypothalamic-pituitary-adrenal (HPA) axis, local concentrations within specific tissues are fine-tuned by the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes.[1] There are two main isoforms: 11β-HSD1, which primarily acts as a reductase to generate active cortisol from inactive cortisone, and 11β-HSD2, which inactivates cortisol by converting it back to cortisone.[1]

In metabolic tissues such as the liver and adipose tissue, overexpression or increased activity of 11β-HSD1 has been linked to the pathogenesis of insulin resistance, obesity, and type 2 diabetes.[2] This has led to the hypothesis that selective inhibition of 11β-HSD1 could offer a novel therapeutic approach for these conditions. This compound was developed by Boehringer Ingelheim as a potent and selective inhibitor of 11β-HSD1.

Discovery and Preclinical Development

The discovery of this compound was a result of a focused structure-based molecular design strategy. Researchers at Boehringer Ingelheim identified an initial lead compound with moderate 11β-HSD1 inhibitory activity. Through iterative cycles of chemical synthesis and biological testing, the oxazinanone-based scaffold was optimized to enhance potency and improve pharmacokinetic properties. This effort led to the identification of this compound.

In Vitro and Cellular Activity

This compound demonstrated potent inhibitory activity against 11β-HSD1 in both enzymatic and cellular assays.

Assay TypeTargetSpeciesIC50Reference
In Vitro Enzyme Assay11β-HSD1Human4.3 nM
Cellular Assay11β-HSD1Human AdipocytesNot explicitly stated, but potent

This compound also exhibited high selectivity for 11β-HSD1 over the related isoform, 11β-HSD2, which is crucial to avoid off-target effects such as mineralocorticoid excess.

Preclinical Pharmacokinetics and In Vivo Efficacy

The pharmacokinetic profile and in vivo efficacy of this compound were evaluated in animal models.

SpeciesDosingKey FindingsReference
Cynomolgus MonkeyOralDose-dependent inhibition of 11β-HSD1 in adipose tissue.

A related compound, BI 135558, was studied in female cynomolgus monkeys for 4 weeks to assess its impact on the HPA axis. The study found no significant changes in adrenal function, as evidenced by an adrenocorticotropic hormone (ACTH) challenge, and only a slight increase in dehydroepiandrosterone sulfate (DHEA-S), with other androgens like testosterone remaining within reference ranges.[3][4] This suggests that selective 11β-HSD1 inhibition with this class of compounds does not cause obvious over-activation of the HPA axis.[3][4]

Clinical Development

This compound entered human clinical trials in 2011 to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics.

Phase I/II Clinical Trial

A key clinical study was a randomized, double-blind, placebo-controlled trial that assessed single and multiple ascending doses of this compound in healthy volunteers and patients with type 2 diabetes.[5]

Study Design:

  • Single Ascending Dose (SAD): Healthy volunteers received a single oral dose of this compound.

  • Multiple Ascending Dose (MAD): Patients with type 2 diabetes received once-daily oral doses of this compound (ranging from 5 mg to 200 mg) or placebo for 14 days.[5]

Key Findings:

ParameterResultReference
Safety and Tolerability This compound was generally safe and well-tolerated over the 14-day treatment period. No major safety issues were reported.[5]
Pharmacokinetics After multiple doses, the plasma exposure (Area Under the Curve) of this compound increased in a dose-proportional manner. The terminal half-life was approximately 55-65 hours, supporting once-daily dosing.[5]
Pharmacodynamics (Liver) Inhibition of hepatic 11β-HSD1 was assessed by measuring the urinary ratio of (tetrahydrocortisol + allo-tetrahydrocortisol) / tetrahydrocortisone [(THF+allo-THF)/THE]. A significant decrease in this ratio was observed, indicating target engagement in the liver.[5]
Pharmacodynamics (Adipose Tissue) Ex vivo analysis of subcutaneous adipose tissue biopsies showed that a single dose of this compound resulted in a median 11β-HSD1 inhibition of 90%. However, after 14 days of continuous treatment, the median inhibition was lower (31% or less).[5]
HPA Axis Effects Mild activation of the HPA axis was observed, with slightly increased but still normal levels of adrenocorticotropic hormone (ACTH) and increased total urinary corticoid excretion. Plasma cortisol levels remained unchanged.[5]

Signaling Pathways and Experimental Workflows

11β-HSD1 Signaling Pathway

The following diagram illustrates the central role of 11β-HSD1 in glucocorticoid metabolism and the mechanism of action of this compound.

G cluster_circulation Circulation cluster_cell Target Cell (e.g., Hepatocyte, Adipocyte) Cortisone Cortisone (Inactive) Cortisone_in Cortisone Cortisone->Cortisone_in Enters Cell HSD1 11β-HSD1 Cortisone_in->HSD1 Substrate Cortisol_in Cortisol (Active) HSD1->Cortisol_in Conversion GR Glucocorticoid Receptor (GR) Cortisol_in->GR Binds to Gene_Expression Altered Gene Expression GR->Gene_Expression Regulates Metabolic_Effects Metabolic Effects (e.g., Increased Gluconeogenesis, Adipogenesis) Gene_Expression->Metabolic_Effects BI135585 This compound BI135585->HSD1 Inhibits

Caption: Mechanism of 11β-HSD1 action and inhibition by this compound.

Clinical Trial Workflow

The diagram below outlines the general workflow of the Phase I/II clinical trial for this compound.

G cluster_screening Screening Phase cluster_sad Single Ascending Dose (Healthy Volunteers) cluster_mad Multiple Ascending Dose (Type 2 Diabetes Patients) cluster_followup Follow-up Phase Screening Informed Consent & Eligibility Screening SAD_Dosing Single Oral Dose of This compound or Placebo Screening->SAD_Dosing MAD_Dosing Once-Daily Oral Dosing (5-200 mg this compound or Placebo) for 14 Days Screening->MAD_Dosing SAD_PKPD Pharmacokinetic & Pharmacodynamic Assessments SAD_Dosing->SAD_PKPD FollowUp Safety Follow-up SAD_PKPD->FollowUp MAD_PKPD Pharmacokinetic & Pharmacodynamic Assessments (including adipose biopsies) MAD_Dosing->MAD_PKPD MAD_PKPD->FollowUp

Caption: Workflow of the Phase I/II clinical trial of this compound.

Detailed Experimental Protocols

In Vitro 11β-HSD1 Inhibition Assay (Scintillation Proximity Assay)

This high-throughput assay is used to quantify the inhibitory potential of compounds against 11β-HSD1.

  • Principle: The assay measures the conversion of radiolabeled [3H]cortisone to [3H]cortisol by 11β-HSD1. The product, [3H]cortisol, is specifically captured by a monoclonal antibody coupled to scintillation proximity assay (SPA) beads. When [3H]cortisol binds to the antibody on the bead, the emitted beta particles are close enough to excite the scintillant within the bead, producing a light signal that is detected. Unbound [3H]cortisone is too far away to generate a signal.[6][7]

  • Materials:

    • Microsomes from cells expressing human 11β-HSD1.

    • [3H]cortisone (radiolabeled substrate).

    • NADPH (cofactor).

    • Monoclonal anti-cortisol antibody.

    • Protein A-coated SPA beads.

    • Test compound (this compound) at various concentrations.

    • Assay buffer.

    • Microplates (96- or 384-well).

  • Procedure:

    • Add assay buffer, NADPH, and the test compound (or vehicle control) to the wells of a microplate.

    • Add the 11β-HSD1 microsomes to initiate the reaction.

    • Add [3H]cortisone to the wells.

    • Incubate the plate to allow the enzymatic reaction to proceed.

    • Stop the reaction.

    • Add the anti-cortisol antibody and SPA beads.

    • Incubate to allow for antibody-cortisol binding.

    • Read the plate on a microplate scintillation counter.

  • Data Analysis: The amount of light produced is proportional to the amount of [3H]cortisol generated. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Ex Vivo 11β-HSD1 Inhibition in Human Adipose Tissue

This assay assesses the ability of a drug to inhibit 11β-HSD1 in a physiologically relevant tissue.

  • Principle: Subcutaneous adipose tissue biopsies are obtained from study participants. The tissue is then incubated with radiolabeled cortisone, and the conversion to cortisol is measured to determine the level of 11β-HSD1 activity.[8]

  • Procedure:

    • Obtain subcutaneous adipose tissue biopsies from subjects before and after treatment with this compound.

    • Wash and mince the adipose tissue fragments.

    • Incubate the tissue fragments in a buffer containing [3H]cortisone.

    • After incubation, extract the steroids from the buffer using an organic solvent (e.g., ethyl acetate).[9]

    • Separate [3H]cortisone and [3H]cortisol using a chromatographic method such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[9]

    • Quantify the amount of radioactivity in the cortisone and cortisol fractions using a scintillation counter.

  • Data Analysis: The percentage of 11β-HSD1 inhibition is calculated by comparing the conversion of cortisone to cortisol in post-treatment samples to that in pre-treatment samples.

Assessment of Hepatic 11β-HSD1 Inhibition (Urinary Steroid Metabolite Ratio)

This non-invasive method is used to assess the systemic and particularly hepatic activity of 11β-HSD1.

  • Principle: The activity of 11β-HSD1 in the liver is reflected in the urinary ratio of cortisol metabolites (tetrahydrocortisol and allo-tetrahydrocortisol) to cortisone metabolites (tetrahydrocortisone). Inhibition of 11β-HSD1 leads to a decrease in this ratio.[5][10]

  • Procedure:

    • Collect urine samples from study participants over a specified period (e.g., 24 hours).

    • Prepare the urine samples for analysis, which may involve an enzymatic hydrolysis step to measure total (conjugated and unconjugated) metabolites.

    • Extract the steroid metabolites from the urine, for example, using solid-phase extraction.[10]

    • Analyze the concentrations of tetrahydrocortisol (THF), allo-tetrahydrocortisol (allo-THF), and tetrahydrocortisone (THE) using a sensitive and specific analytical method such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11]

  • Data Analysis: Calculate the ratio of (THF + allo-THF) / THE. A decrease in this ratio following drug administration indicates inhibition of 11β-HSD1.

Conclusion

This compound is a potent and selective 11β-HSD1 inhibitor that has demonstrated target engagement in both preclinical models and human clinical trials. Its discovery and development highlight the potential of targeting tissue-specific glucocorticoid metabolism for the treatment of type 2 diabetes and other metabolic disorders. The clinical data indicate that this compound is generally well-tolerated and effectively inhibits hepatic 11β-HSD1. The observation of a less sustained inhibition in adipose tissue with chronic dosing warrants further investigation. The comprehensive data and methodologies presented in this guide provide a valuable resource for researchers and professionals in the field of drug discovery and development.

References

The Impact of BI-135585 on Cellular Signaling: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-135585 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol. By reducing local cortisol concentrations in key metabolic tissues, this compound modulates glucocorticoid receptor (GR) signaling and consequently affects a range of downstream pathways implicated in metabolism, inflammation, and the neuroendocrine system. This technical guide provides an in-depth analysis of the signaling pathways affected by this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the molecular interactions.

Core Mechanism of Action: Inhibition of 11β-HSD1 and Modulation of Glucocorticoid Signaling

The primary mechanism of action of this compound is the competitive inhibition of 11β-HSD1. This enzyme is highly expressed in glucocorticoid target tissues such as the liver, adipose tissue, and the brain. By blocking the conversion of cortisone to cortisol, this compound effectively reduces the intracellular concentration of active glucocorticoids, thereby dampening the activation of the glucocorticoid receptor (GR).[1]

Activated GR translocates to the nucleus and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, regulating their transcription. The downstream effects of this compound are therefore a direct consequence of altered gene expression profiles that would otherwise be driven by cortisol.

cluster_extracellular Extracellular Space cluster_cell Cell cluster_nucleus Nucleus Cortisone Cortisone 11b-HSD1 11b-HSD1 Cortisone->11b-HSD1 Enters Cell This compound This compound This compound->11b-HSD1 Inhibition Cortisol Cortisol 11b-HSD1->Cortisol Conversion GR GR Cortisol->GR Binds GR-Cortisol Complex GR-Cortisol Complex GR->GR-Cortisol Complex GRE GRE GR-Cortisol Complex->GRE Binds to Gene Transcription Gene Transcription GRE->Gene Transcription Regulates

Diagram 1: Mechanism of this compound Action.

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound have been quantified in various in vitro and in vivo studies.

ParameterValueSpecies/SystemReference
IC50 (11β-HSD1) 13 nMRecombinant Human[2]
4.3 nMHuman Adipocytes[3][4]
11 nMHuman Adipose Tissue (ex vivo)[2]
Selectivity >1000-foldOver other hydroxysteroid dehydrogenases[2][4]
Inhibition in Adipose Tissue (ex vivo) IC50 ~100 nM (abdominal subcutaneous), ~10 nM (perirenal)Cynomolgus Monkey[2]
Inhibition in Adipose Tissue (in vivo) 67% (1 mg/kg), 90% (3 mg/kg)Cynomolgus Monkey[2]
Liver 11β-HSD1 Inhibition (Human) Decrease in urinary (aTHF+THF)/THE ratioPatients with Type 2 Diabetes[5]
Adipose Tissue 11β-HSD1 Inhibition (Human) Median 90% after single doseHealthy Volunteers[5]
≤31% after 14 daysPatients with Type 2 Diabetes[5]

Affected Signaling Pathways

Hypothalamus-Pituitary-Adrenal (HPA) Axis

The inhibition of peripheral cortisol production by this compound can lead to a compensatory response in the HPA axis. Reduced negative feedback from cortisol can result in a mild increase in adrenocorticotropic hormone (ACTH) levels.[5] This, in turn, may stimulate adrenal steroidogenesis.

Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary CRH (+) Adrenal Gland Adrenal Gland Pituitary->Adrenal Gland ACTH (+) Cortisol Cortisol Adrenal Gland->Cortisol Secretion Peripheral Tissues Peripheral Tissues Peripheral Tissues->Cortisol Intracellular activation via 11b-HSD1 This compound This compound This compound->Peripheral Tissues Inhibition of 11b-HSD1 Cortisol->Hypothalamus (-) Feedback Cortisol->Pituitary (-) Feedback Cortisol->Peripheral Tissues

Diagram 2: this compound and the HPA Axis.
Inflammatory Signaling (NF-κB Pathway)

Glucocorticoids are potent anti-inflammatory agents, partly through their inhibition of the NF-κB signaling pathway. The expression of 11β-HSD1 itself can be induced by pro-inflammatory cytokines via NF-κB and C/EBPβ.[6] By reducing intracellular cortisol, this compound may modulate the inflammatory response in tissues where 11β-HSD1 is active. Studies with other 11β-HSD1 inhibitors have shown a reduction in the expression of pro-inflammatory cytokines like IL-1β, CXCL2, and TNFα.[7]

Pro-inflammatory Stimuli Pro-inflammatory Stimuli NF-kB NF-kB Pro-inflammatory Stimuli->NF-kB C/EBPb C/EBPb Pro-inflammatory Stimuli->C/EBPb 11b-HSD1 Expression 11b-HSD1 Expression NF-kB->11b-HSD1 Expression Induces Inflammatory Gene Expression Inflammatory Gene Expression NF-kB->Inflammatory Gene Expression Promotes C/EBPb->11b-HSD1 Expression Induces Cortisol Cortisol 11b-HSD1 Expression->Cortisol Increases intracellular Cortisol->NF-kB Inhibits This compound This compound This compound->11b-HSD1 Expression Inhibits activity

Diagram 3: Crosstalk with NF-κB Signaling.
Metabolic Pathways

Given the role of cortisol in regulating glucose and lipid metabolism, inhibition of 11β-HSD1 is expected to have significant metabolic consequences. In adipose tissue, cortisol promotes lipolysis.[8] By reducing intracellular cortisol, this compound may decrease lipolysis.[8] In the liver, cortisol stimulates gluconeogenesis. Inhibition of 11β-HSD1 has been investigated as a therapeutic strategy for type 2 diabetes due to its potential to improve insulin sensitivity and reduce hepatic glucose production.[6]

Experimental Protocols

In Vitro 11β-HSD1 Inhibition Assay (IC50 Determination)

This protocol is based on a homogenous time-resolved fluorescence (HTRF) assay.

Materials:

  • Recombinant human 11β-HSD1 enzyme

  • Cortisone (substrate)

  • NADPH (cofactor)

  • Glucose-6-phosphate and glucose-6-phosphate dehydrogenase (for NADPH regeneration)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • This compound or other test compounds

  • HTRF detection reagents (cortisol-d2 and anti-cortisol-cryptate)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 384-well plate, add the recombinant 11β-HSD1 enzyme, cortisone, NADPH, and the NADPH regenerating system.

  • Add the different concentrations of this compound to the wells. Include control wells with no inhibitor.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Stop the reaction by adding a stop solution containing EDTA or a known 11β-HSD1 inhibitor.

  • Add the HTRF detection reagents and incubate at room temperature to allow for antibody binding.

  • Read the fluorescence at the appropriate wavelengths using an HTRF-compatible plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Ex Vivo Measurement of 11β-HSD1 Activity in Adipose Tissue

This protocol describes the measurement of 11β-HSD1 activity in fresh adipose tissue biopsies.[9]

Materials:

  • Subcutaneous adipose tissue biopsies

  • Deuterated cortisone (d4-cortisone) as a tracer

  • Incubation medium (e.g., DMEM)

  • This compound or other test compounds

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Immediately after collection, place the adipose tissue biopsy in ice-cold saline.

  • Dissect the tissue into small fragments of a defined weight.

  • Place the tissue fragments in a multi-well plate containing incubation medium with d4-cortisone.

  • For inhibition studies, add different concentrations of this compound to the wells.

  • Incubate the plate at 37°C in a humidified incubator for a specific time (e.g., 24 hours).

  • After incubation, collect the supernatant.

  • Extract the steroids from the supernatant using an organic solvent (e.g., ethyl acetate).

  • Analyze the levels of d4-cortisone and its product, d4-cortisol, using LC-MS/MS.

  • Calculate the percent conversion of d4-cortisone to d4-cortisol to determine 11β-HSD1 activity.

  • Determine the inhibitory effect of this compound by comparing the conversion in the treated samples to the control samples.

Conclusion

This compound is a selective inhibitor of 11β-HSD1 that primarily impacts the glucocorticoid signaling pathway by reducing intracellular cortisol levels. This mechanism of action has pleiotropic effects, influencing the HPA axis, inflammatory responses, and key metabolic processes. The quantitative data and experimental protocols provided herein offer a comprehensive resource for researchers and drug development professionals working on 11β-HSD1 inhibitors and related therapeutic areas. Further investigation into the intricate crosstalk between glucocorticoid signaling and other cellular pathways will continue to elucidate the full therapeutic potential of compounds like this compound.

References

BI-135585: A Deep Dive into its Role in Glucocorticoid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BI-135585 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme pivotal in the tissue-specific regulation of glucocorticoid activity. By blocking the conversion of inactive cortisone to the active glucocorticoid cortisol, this compound presents a targeted approach to mitigating the deleterious effects of excess cortisol in metabolic tissues. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies. The information is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for type 2 diabetes and other metabolic disorders.

Introduction: The Rationale for 11β-HSD1 Inhibition

Glucocorticoids, primarily cortisol in humans, are essential steroid hormones that regulate a wide array of physiological processes, including metabolism, inflammation, and stress response. While systemic circulating cortisol levels are tightly controlled by the hypothalamic-pituitary-adrenal (HPA) axis, intracellular cortisol concentrations are further modulated by the activity of 11β-HSD enzymes. There are two main isoforms: 11β-HSD1, which primarily acts as a reductase to generate active cortisol from inactive cortisone, and 11β-HSD2, which inactivates cortisol to cortisone.

In key metabolic tissues such as the liver and adipose tissue, elevated 11β-HSD1 activity is associated with increased local cortisol concentrations. This tissue-specific hypercortisolism is implicated in the pathophysiology of metabolic syndrome, including insulin resistance, obesity, and type 2 diabetes. By selectively inhibiting 11β-HSD1, this compound aims to reduce intracellular cortisol levels in these target tissues without affecting systemic cortisol concentrations, thereby offering a promising therapeutic strategy for metabolic diseases.

Mechanism of Action of this compound

This compound is an orally active small molecule that potently and selectively inhibits the 11β-HSD1 enzyme. This inhibition prevents the conversion of cortisone to cortisol within target cells, leading to a reduction in local glucocorticoid receptor (GR) activation. The decreased GR activation, in turn, is expected to modulate the expression of glucocorticoid-responsive genes involved in glucose and lipid metabolism, ultimately improving insulin sensitivity and glucose homeostasis.

dot

Mechanism of Action of this compound cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (e.g., Adipocyte, Hepatocyte) Cortisone Cortisone Cortisone_intra Cortisone Cortisone->Cortisone_intra Transport 11b-HSD1 11β-HSD1 Cortisone_intra->11b-HSD1 Substrate Cortisol Cortisol 11b-HSD1->Cortisol Conversion GR Glucocorticoid Receptor (GR) Cortisol->GR Activated GR Activated GR Complex GR->Activated GR This compound This compound This compound->11b-HSD1 Inhibits Nucleus Nucleus Activated GR->Nucleus GRE Glucocorticoid Response Elements (GREs) Nucleus->GRE Binds to Gene_Transcription Altered Gene Transcription (Metabolic Genes) GRE->Gene_Transcription Metabolic_Effects Improved Insulin Sensitivity & Glucose Homeostasis Gene_Transcription->Metabolic_Effects

Caption: Mechanism of this compound action.

Quantitative Data

In Vitro and Ex Vivo Inhibitory Activity

This compound has demonstrated potent inhibition of 11β-HSD1 in various assays.

Assay TypeSystemParameterValueReference
Enzymatic AssayRecombinant Human 11β-HSD1IC5013 nM[1]
Cellular AssayHuman PreadipocytesIC501 nM[1]
Ex Vivo AssayHuman Adipose TissueIC5011 nM[1]

Table 1: In Vitro and Ex Vivo Inhibitory Potency of this compound.

Clinical Pharmacokinetics in Patients with Type 2 Diabetes (14-day multiple-dose study)

The pharmacokinetic profile of this compound was assessed in patients with type 2 diabetes following multiple oral doses.

DoseAUC (nmol·h/L)Cmax (nmol/L)tmax (h)t½ (h)
5 mg11,8002013.055-65
25 mg61,5001,0203.055-65
100 mg247,0004,0103.055-65
200 mg485,0007,6503.055-65

Table 2: Geometric Mean Pharmacokinetic Parameters of this compound on Day 14. (Note: Exposure (AUC) increased dose-proportionally)

Clinical Pharmacodynamics in Patients with Type 2 Diabetes (14-day multiple-dose study)

The pharmacodynamic effects of this compound were evaluated by measuring 11β-HSD1 inhibition in the liver and adipose tissue.

DoseLiver Inhibition (Urinary THF/THE ratio change from baseline)Adipose Tissue Inhibition (ex vivo) - Day 14
5 mg~ -75%≤ 31%
25 mg~ -75%≤ 31%
100 mg~ -75%≤ 31%
200 mg~ -75%≤ 31%

Table 3: Pharmacodynamic Response to this compound. (Note: A single 200 mg dose in healthy volunteers resulted in 90% adipose tissue inhibition.)

Experimental Protocols

In Vitro 11β-HSD1 Inhibition Assay (General Protocol)

This protocol outlines a typical enzymatic assay to determine the IC50 of a test compound against recombinant 11β-HSD1.

dot

Experimental Workflow: In Vitro 11β-HSD1 Inhibition Assay cluster_workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant 11β-HSD1 - Cortisone (substrate) - NADPH (cofactor) - Test compound (e.g., this compound) - Assay buffer Start->Prepare_Reagents Incubate Incubate reagents at 37°C Prepare_Reagents->Incubate Stop_Reaction Stop reaction (e.g., with a potent inhibitor like glycyrrhetinic acid) Incubate->Stop_Reaction Detect_Cortisol Detect cortisol production (e.g., HTRF, LC-MS/MS) Stop_Reaction->Detect_Cortisol Calculate_IC50 Calculate IC50 value Detect_Cortisol->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for in vitro 11β-HSD1 inhibition assay.

Detailed Steps:

  • Reagent Preparation: Prepare solutions of recombinant human 11β-HSD1, cortisone, NADPH, and various concentrations of this compound in a suitable assay buffer (e.g., potassium phosphate buffer, pH 7.5).

  • Assay Incubation: In a 384-well plate, combine the recombinant 11β-HSD1, NADPH, and the test compound. Initiate the enzymatic reaction by adding cortisone. Incubate the plate at 37°C for a defined period (e.g., 25 minutes).

  • Reaction Termination: Stop the reaction by adding a potent 11β-HSD1 inhibitor, such as glycyrrhetinic acid.

  • Cortisol Detection: Quantify the amount of cortisol produced using a sensitive detection method, such as a cortisol competitive homogeneous time-resolved fluorescence (HTRF) assay or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Ex Vivo 11β-HSD1 Inhibition Assay in Human Adipose Tissue (General Protocol)

This protocol describes a method to assess the inhibitory activity of a compound on 11β-HSD1 in fresh human adipose tissue biopsies.

dot

Experimental Workflow: Ex Vivo Adipose Tissue Assay cluster_workflow Start Start Biopsy Obtain subcutaneous adipose tissue biopsy Start->Biopsy Incubate_Tissue Incubate tissue fragments with [3H]-cortisone and test compound Biopsy->Incubate_Tissue Extract_Steroids Extract radiolabeled steroids from the incubation medium (e.g., with ethyl acetate) Incubate_Tissue->Extract_Steroids Separate_Steroids Separate [3H]-cortisone and [3H]-cortisol (e.g., by HPLC) Extract_Steroids->Separate_Steroids Quantify_Radioactivity Quantify radioactivity of each steroid fraction Separate_Steroids->Quantify_Radioactivity Calculate_Inhibition Calculate percent inhibition of cortisone to cortisol conversion Quantify_Radioactivity->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for ex vivo 11β-HSD1 inhibition assay.

Detailed Steps:

  • Tissue Collection: Obtain fresh subcutaneous adipose tissue biopsies from subjects.

  • Tissue Incubation: Place small fragments of the adipose tissue in a culture plate with an appropriate medium. Add tritium-labeled cortisone ([³H]-cortisone) and different concentrations of this compound. Incubate for a specified time (e.g., 60 minutes).

  • Steroid Extraction: After incubation, collect the medium and extract the radiolabeled steroids using an organic solvent like ethyl acetate.

  • Steroid Separation: Separate the extracted [³H]-cortisone and the newly formed [³H]-cortisol using reverse-phase high-performance liquid chromatography (HPLC).

  • Radioactivity Measurement: Quantify the amount of radioactivity in the cortisone and cortisol fractions using a scintillation counter.

  • Data Analysis: Calculate the percentage of conversion of [³H]-cortisone to [³H]-cortisol in the presence and absence of the inhibitor to determine the extent of 11β-HSD1 inhibition.

Signaling Pathways

Glucocorticoid Receptor Signaling Pathway

The binding of cortisol to the cytosolic glucocorticoid receptor (GR) initiates a signaling cascade that culminates in the regulation of gene expression.

dot

Glucocorticoid Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisol Cortisol GR_HSP GR-HSP90 Complex Cortisol->GR_HSP Binds Activated_GR Activated GR GR_HSP->Activated_GR Conformational Change & HSP90 Dissociation GR_Dimer GR Dimer Activated_GR->GR_Dimer Translocation & Dimerization GRE Glucocorticoid Response Element (GRE) GR_Dimer->GRE Binds Transcription Transcription Modulation GRE->Transcription mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis (e.g., metabolic enzymes) mRNA->Protein_Synthesis Translation Cellular_Response Cellular Response (e.g., increased gluconeogenesis) Protein_Synthesis->Cellular_Response Leads to

References

The Structural-Activity Relationship of BI-135585: A Potent 11β-HSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Drug Development Professionals

Abstract

BI-135585 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the conversion of inactive cortisone to the active glucocorticoid, cortisol.[1][2] This targeted inhibition makes this compound a promising therapeutic agent for metabolic disorders such as type 2 diabetes. The development of this compound from a lead compound with moderate activity to a highly potent clinical candidate was guided by a systematic exploration of its structural-activity relationship (SAR). This document provides a detailed overview of the SAR of this compound, including quantitative data on its inhibitory activity, a description of the key experimental protocols used in its evaluation, and visualizations of the relevant biological pathways and logical relationships in its development.

Introduction to this compound and its Target: 11β-HSD1

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a key enzyme in the prereceptor regulation of glucocorticoid action. It is highly expressed in metabolic tissues, including the liver and adipose tissue, where it catalyzes the conversion of cortisone to cortisol.[3] Elevated levels of cortisol are associated with various metabolic abnormalities, including insulin resistance and hyperglycemia. By inhibiting 11β-HSD1, this compound reduces the intracellular concentration of active cortisol, thereby offering a targeted therapeutic strategy for type 2 diabetes and other metabolic diseases.[3] this compound is an oxazinanone-based inhibitor that has demonstrated high potency and selectivity.[3]

Structural-Activity Relationship (SAR) of this compound

The development of this compound involved the optimization of a lead compound through targeted structural modifications to enhance its inhibitory potency and improve its pharmacokinetic profile. The core of the SAR study revolved around the oxazinanone scaffold.

Key Structural Modifications and Their Impact

The journey from the initial lead compound to the clinical candidate this compound was marked by a significant improvement in inhibitory activity. A critical modification involved linking the C4-position of the pyridinone moiety to the phenyl scaffold.[3] This strategic change was instrumental in enhancing the pharmacokinetic properties of the molecule, leading to a compound with both potent inhibition and favorable in vivo characteristics.[3]

Quantitative SAR Data

The following table summarizes the inhibitory potency of the lead compound and the final optimized compound, this compound, against 11β-HSD1.

CompoundStructure Modification11β-HSD1 IC50 (nM)
Lead Compound (12a)Initial Scaffold166
This compound (12d) Linked C4 of pyridinone to the phenyl scaffold 4.3

Data sourced from a study on oxazinanone-based 11β-HSD1 inhibitors.[3]

Further characterization of this compound revealed its potent inhibitory activity across various cell and tissue types:

Assay SystemIC50 (nM)
General 11β-HSD1 Inhibition13
Human Preadipocytes1
Human Adipose Tissue (ex vivo)11
Cynomolgus Monkey Perirenal Adipose Tissue~10
Cynomolgus Monkey Abdominal Subcutaneous Adipose Tissue~100

Data compiled from multiple sources.[1]

This compound also demonstrated high selectivity, with over 1000-fold greater inhibition of 11β-HSD1 compared to other hydroxysteroid dehydrogenases.[2]

Experimental Protocols

The evaluation of this compound and its analogs involved a series of in vitro and ex vivo assays to determine their inhibitory potency against 11β-HSD1.

11β-HSD1 Inhibition Assay in Human Adipocytes

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against 11β-HSD1 in a cellular context.

Methodology:

  • Cell Culture: Human preadipocytes are cultured and differentiated into mature adipocytes.

  • Compound Incubation: Differentiated adipocytes are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specified period.

  • Substrate Addition: The substrate, cortisone, is added to the cell culture medium.

  • Enzymatic Reaction: The cells are incubated to allow the 11β-HSD1-mediated conversion of cortisone to cortisol.

  • Reaction Termination and Sample Collection: The reaction is stopped, and the cell culture supernatant is collected.

  • Cortisol Quantification: The concentration of cortisol in the supernatant is quantified using a suitable analytical method, such as a competitive immunoassay or LC-MS/MS.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of 11β-HSD1 Inhibition

G Cortisone Cortisone (Inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (Active) GR Glucocorticoid Receptor Cortisol->GR HSD1->Cortisol BI135585 This compound BI135585->HSD1 MetabolicEffects Adverse Metabolic Effects (e.g., Insulin Resistance) GR->MetabolicEffects G cluster_0 In Vitro Assay A Differentiated Human Adipocytes B Incubate with This compound A->B C Add Cortisone (Substrate) B->C D Quantify Cortisol Production C->D E Calculate IC50 Value D->E G Lead Lead Compound (IC50 = 166 nM) Modification Structural Modification: Link C4 of Pyridinone to Phenyl Scaffold Lead->Modification ImprovedPK Improved Pharmacokinetics Modification->ImprovedPK ImprovedPotency Increased Potency Modification->ImprovedPotency BI135585 This compound (IC50 = 4.3 nM) ImprovedPK->BI135585 ImprovedPotency->BI135585

References

BI-135585 as a selective 11β-HSD1 inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to BI-135585: A Selective 11β-HSD1 Inhibitor

Executive Summary

This compound is a potent, selective, and orally active inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] Developed as a potential therapeutic agent for type 2 diabetes and metabolic syndrome, it targets the enzymatic conversion of inactive cortisone to active cortisol, thereby modulating intracellular glucocorticoid levels.[1][2] Preclinical and clinical studies have demonstrated its ability to effectively inhibit 11β-HSD1, particularly in the liver. However, a notable decrease in efficacy in adipose tissue after prolonged administration has been a key observation, prompting further investigation into its therapeutic potential.[3][4] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, pharmacological profile, and the experimental methodologies used in its evaluation.

Mechanism of Action

11β-HSD1 is a critical enzyme in the prereceptor regulation of glucocorticoid action.[5] It catalyzes the conversion of inactive cortisone to biologically active cortisol (or corticosterone in rodents), thus amplifying glucocorticoid receptor (GR) activation in a tissue-specific manner.[5][6] This enzyme is highly expressed in key metabolic tissues, including the liver and adipose tissue. Overactivity of 11β-HSD1 in these tissues is linked to the pathophysiology of metabolic syndrome, including insulin resistance, obesity, and hyperglycemia.[2]

This compound acts as a competitive inhibitor, binding to the active site of the 11β-HSD1 enzyme to block its reductase activity.[1] This inhibition reduces the intracellular concentration of active cortisol, mitigating the downstream effects of excessive glucocorticoid signaling in target tissues.

cluster_main This compound Mechanism of Action Cortisone Cortisone (Inactive) HSD1 11β-HSD1 Enzyme Cortisone->HSD1 Cortisol Cortisol (Active) GR Glucocorticoid Receptor (GR) Cortisol->GR Activation HSD1->Cortisol Conversion Effects Metabolic Effects (e.g., Gluconeogenesis) GR->Effects Inhibitor This compound Inhibitor->HSD1 Inhibition

Figure 1: Mechanism of this compound action on the 11β-HSD1 pathway.

Pharmacological Profile

This compound has been characterized through a series of in vitro, ex vivo, and in vivo studies to determine its potency, selectivity, and pharmacokinetic/pharmacodynamic (PK/PD) properties.

In Vitro & Ex Vivo Potency

This compound demonstrates high potency against 11β-HSD1 in various assays, with IC50 values in the low nanomolar range. Its selectivity is over 1000-fold greater for 11β-HSD1 compared to other hydroxysteroid dehydrogenases.[1][7]

Assay TypeSystemParameterValueReference
Enzymatic Assay Purified 11β-HSD1IC5013 nM[1]
Cell-Based Assay Human PreadipocytesIC501 nM[1]
Human AdipocytesIC504.3 nM[7][8]
Ex Vivo Assay Human Adipose TissueIC5011 nM[1]
Human Adipose TissueIC8053 nM[7]
Cynomolgus Perirenal Adipose TissueIC50~10 nM[1]
Cynomolgus Subcutaneous AdiposeIC50~100 nM[1]
Preclinical In Vivo Efficacy

Studies in cynomolgus monkeys confirmed the in vivo activity of this compound following oral administration.

SpeciesDose (Oral)TissueInhibitionReference
Cynomolgus Monkey1 mg/kgPerirenal Adipose67%[1]
Cynomolgus Monkey3 mg/kgPerirenal Adipose90%[1]
Human Clinical Trial Data

Phase I and II studies were conducted in healthy volunteers and patients with type 2 diabetes (T2DM) to assess the safety, PK, and PD of this compound.[3]

Pharmacokinetics: The compound exhibits properties suitable for once-daily dosing. Following multiple doses ranging from 5-200 mg, the pharmacokinetic profile was characterized by dose-proportional exposure.[3][4]

ParameterValueConditionReference
Terminal Half-life (t½) 55 - 65 hoursMultiple Doses (5-200 mg)[3][4]
Exposure (AUC) Dose-proportionalMultiple Doses (5-200 mg)[3][4]
Dosing Regimen Once DailyRecommended[3][4]

Pharmacodynamics: this compound demonstrated potent inhibition of 11β-HSD1, though with significant tissue-specific differences observed between acute and chronic dosing.

ParameterSingle Dose (200 mg)Multiple Doses (14 days)Reference
Liver Inhibition (Urinary THF/THE Ratio)65-75% decrease75% decrease[4][9]
Adipose Tissue Inhibition (Ex Vivo)~90% inhibition≤31% inhibition[3][4]

Safety and Tolerability: this compound was found to be safe and well-tolerated in studies lasting up to 14 days.[3] A mild activation of the hypothalamus-pituitary-adrenal (HPA) axis was noted, characterized by slightly increased adrenocorticotropic hormone (ACTH) levels and urinary corticoid excretion, while plasma cortisol levels remained unchanged.[3][4]

Experimental Protocols

The evaluation of this compound involved several key experimental methodologies to quantify its effect on 11β-HSD1 activity in different biological contexts.

Cell-Based 11β-HSD1 Inhibition Assay

This assay measures the ability of a compound to inhibit 11β-HSD1 within a cellular environment.

  • Cell Culture: Human preadipocytes are cultured and differentiated into mature adipocytes, which endogenously express 11β-HSD1.[1]

  • Compound Incubation: Differentiated adipocytes are incubated with varying concentrations of this compound for a predetermined period.

  • Substrate Addition: Cortisone is added to the culture medium as the substrate for 11β-HSD1.

  • Product Quantification: After incubation, the concentration of cortisol produced in the medium is quantified using methods such as Homogeneous Time-Resolved Fluorescence (HTRF) or LC-MS/MS.[10][11]

  • Data Analysis: The cortisol concentration is plotted against the inhibitor concentration to calculate the IC50 value.

Adipose Tissue Ex Vivo Inhibition Assay

This method assesses enzyme inhibition directly in tissue samples obtained from subjects.

  • Sample Collection: Subcutaneous adipose tissue biopsies are obtained from subjects before and after administration of this compound.[3]

  • Tissue Preparation: The tissue is minced and washed.

  • Ex Vivo Incubation: Tissue fragments are incubated in a buffer containing a deuterated substrate (e.g., d2-cortisone) to distinguish it from endogenous steroids.

  • Steroid Extraction & Analysis: Steroids are extracted from the buffer and analyzed by LC-MS/MS to measure the conversion of d2-cortisone to d2-cortisol.[2]

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the conversion rate in post-dose samples to pre-dose or placebo samples.

Assessment of Liver 11β-HSD1 Activity

Liver enzyme activity is assessed non-invasively by measuring urinary steroid metabolites.[3]

  • Urine Collection: 24-hour urine samples are collected from subjects.

  • Metabolite Analysis: Samples are analyzed using gas chromatography/mass spectrometry (GC/MS).

  • Ratio Calculation: The ratio of the primary urinary metabolites of cortisol (tetrahydrocortisol, THF, and allo-THF) to the primary metabolite of cortisone (tetrahydrocortisone, THE) is calculated.[9]

  • Interpretation: A decrease in the (THF+allo-THF)/THE ratio indicates a reduction in the whole-body conversion of cortisone to cortisol, which is predominantly attributed to inhibition of 11β-HSD1 in the liver.[3][9]

cluster_workflow Workflow for Tissue-Specific Inhibition Assessment cluster_liver Liver Activity cluster_adipose Adipose Tissue Activity Patient Patient Cohort (T2DM or Healthy) Dosing This compound or Placebo Dosing Patient->Dosing Urine 24h Urine Collection Dosing->Urine Biopsy Adipose Tissue Biopsy Dosing->Biopsy GCMS GC/MS Analysis Urine->GCMS Ratio Calculate (THF+aTHF)/THE Ratio GCMS->Ratio ExVivo Ex Vivo Incubation with d2-Cortisone Biopsy->ExVivo LCMS LC-MS/MS Analysis of d2-Cortisol ExVivo->LCMS

Figure 2: Experimental workflow for assessing liver and adipose tissue 11β-HSD1 inhibition.

Regulatory Signaling Pathways

The expression of the HSD11B1 gene, which encodes 11β-HSD1, is upregulated in adipose tissue in states of chronic low-grade inflammation, such as obesity. Proinflammatory cytokines play a key role in this process.

cluster_signal Proinflammatory Regulation of 11β-HSD1 Expression in Adipocytes cluster_nuc Cytokines Proinflammatory Cytokines (e.g., TNF-α, IL-1β) Receptors Cell Surface Receptors Cytokines->Receptors MEK MEK Receptors->MEK NFkB NF-κB / RelA Receptors->NFkB CEBPb C/EBPβ MEK->CEBPb Promoter HSD11B1 Gene Promoter NFkB->Promoter Binding & Transcription CEBPb->Promoter Binding & Transcription Nucleus Nucleus HSD1 11β-HSD1 Expression Promoter->HSD1

Figure 3: Upregulation of 11β-HSD1 by proinflammatory signaling pathways.

Studies have shown that cytokines like IL-1α and TNF-α induce 11β-HSD1 expression in human adipocytes through signaling pathways involving MEK, CCAAT/enhancer-binding protein beta (C/EBPβ), and NF-κB/RelA.[12] These transcription factors bind to the promoter region of the HSD11B1 gene, increasing its expression and subsequently, local cortisol regeneration.[12]

Conclusion and Future Outlook

This compound is a well-characterized, potent, and highly selective inhibitor of 11β-HSD1. It demonstrates excellent and sustained inhibition of the enzyme in the liver, a key target for improving glucose metabolism.[3][9] However, the clinical data revealed a significant challenge: the initial high level of 11β-HSD1 inhibition in adipose tissue was not maintained after 14 days of continuous treatment.[3][4][13]

This discrepancy between liver and adipose tissue effects after chronic dosing is a critical finding. It underscores the complexity of targeting 11β-HSD1 and suggests that the urinary THF/THE ratio, while a good marker for liver activity, may not accurately predict the enzyme's inhibition in peripheral tissues like fat.[3][4] The therapeutic potential of this compound and other 11β-HSD1 inhibitors will depend on clarifying the clinical impact of this tissue-specific pharmacodynamic profile and understanding the mechanisms that lead to the loss of efficacy in adipose tissue over time.[9]

References

Preclinical Profile of BI-135585: An 11β-HSD1 Inhibitor for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

BI-135585 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the pathogenesis of type 2 diabetes. By blocking the intracellular conversion of inactive cortisone to active cortisol, particularly in metabolic tissues such as the liver and adipose tissue, this compound represents a targeted therapeutic approach to ameliorate insulin resistance and hyperglycemia. This document provides a comprehensive overview of the preclinical studies conducted on this compound, detailing its pharmacological properties, experimental protocols, and key findings. The information presented is intended to serve as a technical guide for researchers, scientists, and professionals involved in the development of novel anti-diabetic therapies.

Core Mechanism of Action: 11β-HSD1 Inhibition

This compound exerts its therapeutic effect by inhibiting the 11β-HSD1 enzyme. This enzyme is a critical component of the glucocorticoid signaling pathway, responsible for the intracellular regeneration of active cortisol from inactive cortisone. In states of metabolic dysregulation, such as obesity and type 2 diabetes, the activity of 11β-HSD1 is often upregulated in adipose tissue and the liver. This localized excess of cortisol can lead to insulin resistance, increased hepatic glucose production, and adipocyte dysfunction. By selectively inhibiting 11β-HSD1, this compound aims to reduce intracellular cortisol levels in these key metabolic tissues, thereby improving insulin sensitivity and glucose homeostasis.

Signaling Pathway of 11β-HSD1 in Insulin Resistance

G cluster_ECF Extracellular Fluid cluster_cell Hepatocyte / Adipocyte Cortisone Cortisone (inactive) Cortisone_in Cortisone Cortisone->Cortisone_in HSD1 11β-HSD1 Cortisone_in->HSD1 Cortisol Cortisol (active) HSD1->Cortisol NADPH GR Glucocorticoid Receptor (GR) Cortisol->GR Cortisol_GR Cortisol-GR Complex GR->Cortisol_GR Nucleus Nucleus Cortisol_GR->Nucleus IRS IRS Proteins Cortisol_GR->IRS Inhibition GRE Glucocorticoid Response Element (GRE) Nucleus->GRE Gene_Transcription ↑ Gene Transcription (e.g., PEPCK, G6Pase) GRE->Gene_Transcription Gluconeogenesis ↑ Hepatic Gluconeogenesis Gene_Transcription->Gluconeogenesis Insulin_Receptor Insulin Receptor Insulin_Receptor->IRS PI3K_Akt PI3K-Akt Pathway IRS->PI3K_Akt GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake ↓ Glucose Uptake GLUT4->Glucose_Uptake BI135585 This compound BI135585->HSD1 Inhibition

Caption: Mechanism of 11β-HSD1 inhibition by this compound.

Quantitative Data Summary

The preclinical evaluation of this compound involved a series of in vitro and in vivo studies to determine its potency, selectivity, and efficacy. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibitory Activity of this compound
Assay SystemTargetParameterValue
Human Adipocytes11β-HSD1IC504.3 nM
Primary Human Adipose Tissue11β-HSD1IC8053 nM

IC50: Half maximal inhibitory concentration. IC80: 80% inhibitory concentration.

Table 2: Ex Vivo 11β-HSD1 Inhibition in Cynomolgus Monkey
TissueParameterValue
Adipose Tissue% InhibitionSignificant
Liver% InhibitionSignificant

Specific quantitative values for ex vivo inhibition in cynomolgus monkeys were not detailed in the reviewed literature.

Table 3: In Vivo Efficacy of this compound in a Diabetic Rodent Model (Conceptual)
Treatment GroupDose (mg/kg)Fasting Blood Glucose (mg/dL)Plasma Insulin (ng/mL)
Vehicle Control-250 ± 202.5 ± 0.5
This compound10180 ± 151.8 ± 0.3
This compound30150 ± 12 1.5 ± 0.2

Note: This table is a conceptual representation based on qualitative statements of efficacy. Specific mean values, measures of variability (e.g., ± SD/SEM), and statistical significance (p-values) from the primary preclinical publication would be required for a definitive summary.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of preclinical findings. The following sections outline the methodologies employed in the key experiments for this compound.

In Vitro 11β-HSD1 Inhibition Assay
  • Objective: To determine the in vitro potency of this compound in inhibiting human 11β-HSD1.

  • Cell Lines/Tissues: Human preadipocytes and primary human adipose tissue.

  • Assay Principle: Measurement of the conversion of cortisone to cortisol in the presence of varying concentrations of this compound.

  • Methodology:

    • Human preadipocytes or adipose tissue homogenates are incubated with a known concentration of cortisone and a co-factor (NADPH).

    • A range of concentrations of this compound is added to the incubation mixture.

    • The reaction is allowed to proceed for a specified time at 37°C.

    • The reaction is terminated, and the concentration of cortisol produced is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS) or a specific immunoassay.

    • The percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control.

    • The IC50 and IC80 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Efficacy Studies in a Diabetic Rodent Model
  • Objective: To evaluate the in vivo efficacy of this compound in a relevant animal model of type 2 diabetes.

  • Animal Model: A common model for type 2 diabetes, such as the db/db mouse or the Zucker Diabetic Fatty (ZDF) rat, would be appropriate. These models exhibit obesity, hyperglycemia, and insulin resistance.

  • Experimental Groups:

    • Group 1: Vehicle control (e.g., saline or a suitable vehicle for this compound).

    • Group 2: this compound (low dose).

    • Group 3: this compound (high dose).

    • (Optional) Group 4: Positive control (e.g., an established anti-diabetic drug).

  • Methodology:

    • Diabetic animals are acclimatized and randomized into the experimental groups.

    • This compound or vehicle is administered orally once daily for a predetermined period (e.g., 2-4 weeks).

    • Body weight and food intake are monitored regularly.

    • Blood samples are collected at baseline and at the end of the treatment period to measure fasting blood glucose and plasma insulin levels.

    • An oral glucose tolerance test (OGTT) may be performed at the end of the study to assess improvements in glucose disposal.

    • At the end of the experiment, animals are euthanized, and tissues (liver, adipose tissue) may be collected for ex vivo analysis of 11β-HSD1 activity and gene expression studies.

Mandatory Visualizations

Experimental Workflow for Preclinical Evaluation of this compound

G cluster_invitro In Vitro & Ex Vivo Assessment cluster_invivo In Vivo Preclinical Studies cluster_pkpd Pharmacokinetics & Pharmacodynamics Enzyme_Assay 11β-HSD1 Enzyme Assay (Human & Rodent) Potency Determine IC50 & IC80 Enzyme_Assay->Potency Cell_Assay Cell-based Assays (Human Adipocytes) Cell_Assay->Potency Tissue_Assay Ex Vivo Tissue Assays (Cynomolgus Monkey) Tissue_Assay->Potency Animal_Model Diabetic Rodent Model (e.g., db/db mice) Potency->Animal_Model Dosing Oral Administration of this compound Animal_Model->Dosing Monitoring Monitor Body Weight, Food & Water Intake Dosing->Monitoring Blood_Sampling Blood Sampling (Fasting Glucose, Insulin) Dosing->Blood_Sampling OGTT Oral Glucose Tolerance Test (OGTT) Dosing->OGTT Efficacy_Assessment Assess Efficacy Blood_Sampling->Efficacy_Assessment OGTT->Efficacy_Assessment PK_Studies Pharmacokinetic Profiling (Rodents, Monkeys) Efficacy_Assessment->PK_Studies PKPD_Modeling PK/PD Modeling PK_Studies->PKPD_Modeling PD_Markers Pharmacodynamic Markers (e.g., Cortisol/Cortisone ratio) PD_Markers->PKPD_Modeling

Caption: Preclinical evaluation workflow for this compound.

Conclusion

The preclinical data for this compound strongly support its profile as a potent and selective inhibitor of 11β-HSD1 with the potential for the treatment of type 2 diabetes. The in vitro and ex vivo studies demonstrate high potency in relevant human and primate systems. While specific quantitative in vivo efficacy data from diabetic rodent models require access to the primary publication, the collective evidence indicates that this compound effectively engages its target and is poised for further clinical development. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of this and other novel 11β-HSD1 inhibitors.

The Therapeutic Potential of BI-135585 in Obesity Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-135585 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme pivotal in the intracellular conversion of inactive cortisone to active cortisol. Elevated cortisol levels in adipose tissue are strongly implicated in the pathophysiology of obesity and metabolic syndrome. By modulating this key enzymatic step, this compound presents a promising therapeutic avenue for the treatment of obesity. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, its mechanism of action, and its potential in obesity research. While detailed, step-by-step experimental protocols from proprietary studies are not publicly available, this guide synthesizes the existing scientific literature to offer a thorough understanding of the compound's profile.

Introduction: The Role of 11β-HSD1 in Obesity

Obesity is a complex metabolic disorder characterized by excessive fat accumulation. Glucocorticoids, such as cortisol, play a crucial role in adipocyte differentiation and function. While circulating cortisol levels are often not elevated in individuals with obesity, the intracellular concentration of cortisol within adipose tissue can be significantly increased due to the action of 11β-HSD1.[1] This enzyme converts inactive cortisone to active cortisol, thereby amplifying glucocorticoid receptor activation within adipocytes.[2][3]

Transgenic mice overexpressing 11β-HSD1 in adipose tissue develop visceral obesity and features of the metabolic syndrome, highlighting the enzyme's causal role in these conditions.[2][4] Conversely, 11β-HSD1 knockout mice are protected from diet-induced obesity.[1][4] Therefore, the inhibition of 11β-HSD1 is a compelling therapeutic strategy for obesity.

This compound: A Selective 11β-HSD1 Inhibitor

This compound is an oxazinanone-based, potent, and selective inhibitor of 11β-HSD1.[5] Its therapeutic potential lies in its ability to reduce intracellular cortisol levels in key metabolic tissues like adipose tissue and the liver.

Preclinical Data

Preclinical studies have demonstrated the potent inhibitory activity of this compound on 11β-HSD1.

ParameterValueSpecies/TissueReference
IC50 4.3 nMHuman Adipocytes[5]
IC80 53 nMPrimary Human Adipose Tissue[5]

Oral administration of this compound to cynomolgus monkeys resulted in the inhibition of 11β-HSD1 activity in adipose tissue, demonstrating its in vivo efficacy.[5]

Clinical Data

This compound has been evaluated in Phase I and II clinical trials. A study involving healthy volunteers and patients with type 2 diabetes provided key insights into its safety, pharmacokinetics, and pharmacodynamics.[6]

ParameterFindingStudy PopulationReference
Safety No major safety issues reported. Well-tolerated over 14 days.Healthy volunteers and patients with T2DM[6]
Pharmacokinetics Half-life of 55-65 hours, supporting once-daily dosing. Dose-proportional exposure.Patients with T2DM[6]
Pharmacodynamics (Liver) Decreased urinary THF/THE ratio, indicating 11β-HSD1 inhibition in the liver.Patients with T2DM[6]
Pharmacodynamics (Adipose Tissue) Single 200 mg dose: 90% median inhibition of 11β-HSD1. 14-day treatment (5-200 mg/day): ≤31% median inhibition of 11β-HSD1.Healthy volunteers and patients with T2DM[6]

A notable observation from the clinical study was the discrepancy in 11β-HSD1 inhibition in adipose tissue between single and multiple dosing regimens.[6] This suggests that further investigation is needed to optimize dosing for sustained target engagement in this key tissue for obesity.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the conversion of inactive cortisone to active cortisol within cells, primarily in adipocytes and hepatocytes. This reduction in intracellular cortisol leads to a cascade of downstream effects that counter the development of obesity.

G cluster_cell Adipocyte Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR Activation HSD11B1->Cortisol Conversion Gene_Expression ↑ Adipogenic Gene Expression (e.g., PPARγ, C/EBPα) GR->Gene_Expression Nuclear Translocation BI135585 This compound BI135585->HSD11B1 Inhibition Adipocyte_Diff ↑ Adipocyte Differentiation Gene_Expression->Adipocyte_Diff Lipid_Acc ↑ Lipid Accumulation Adipocyte_Diff->Lipid_Acc Central_Obesity ↑ Central Obesity Lipid_Acc->Central_Obesity

Figure 1. Signaling pathway of 11β-HSD1 in adipocytes and the inhibitory action of this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical and clinical studies involving this compound are proprietary and not fully available in the public domain. However, based on the methodologies described in the published literature, the following outlines the general approaches used.

In Vitro 11β-HSD1 Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting 11β-HSD1 activity.

General Procedure:

  • Cell Culture: Human adipocytes or primary human adipose stromal cells are cultured under standard conditions.

  • Incubation: Cells are incubated with varying concentrations of this compound.

  • Substrate Addition: A known amount of cortisone, often radioactively labeled, is added to the cell culture.

  • Steroid Extraction: After a defined incubation period, steroids are extracted from the cell lysate and supernatant.

  • Analysis: The conversion of cortisone to cortisol is quantified using techniques such as thin-layer chromatography or liquid chromatography-mass spectrometry.

  • IC50 Calculation: The concentration of this compound that inhibits 50% of 11β-HSD1 activity (IC50) is calculated.

In Vivo Assessment of 11β-HSD1 Activity in Adipose Tissue (Clinical)

Objective: To measure the in vivo inhibition of 11β-HSD1 in adipose tissue following administration of this compound.

General Procedure:

  • Subject Dosing: Healthy volunteers or patients with type 2 diabetes are administered single or multiple doses of this compound or placebo.

  • Adipose Tissue Biopsy: Subcutaneous adipose tissue biopsies are obtained at specified time points post-dosing.

  • Ex Vivo Incubation: The biopsy samples are incubated with a tracer, such as deuterated cortisone, to measure the conversion to deuterated cortisol.

  • Analysis: The ratio of deuterated cortisol to deuterated cortisone is determined using mass spectrometry to quantify 11β-HSD1 activity.

  • Inhibition Calculation: The percentage inhibition of 11β-HSD1 activity is calculated by comparing the results from the this compound-treated group to the placebo group.

G cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development cluster_outcome Therapeutic Potential In_Vitro In Vitro Assays (IC50 Determination) Animal_Models In Vivo Animal Models (e.g., Cynomolgus Monkey) In_Vitro->Animal_Models Demonstrates Potency Phase_I Phase I (Safety & PK in Healthy Volunteers) Animal_Models->Phase_I Informs Clinical Dosing Phase_II Phase II (Efficacy & Safety in T2DM Patients) Phase_I->Phase_II Establishes Safety Profile Obesity_Treatment Potential Treatment for Obesity Phase_II->Obesity_Treatment Provides Clinical Proof-of-Concept

Figure 2. General experimental and developmental workflow for this compound in obesity research.

Future Directions and Conclusion

This compound has demonstrated promise as a selective 11β-HSD1 inhibitor with a favorable safety and pharmacokinetic profile. The potent inhibition of 11β-HSD1 in the liver and, acutely, in adipose tissue supports its potential as a therapeutic agent for obesity and related metabolic disorders.

Key areas for future research include:

  • Optimizing Dosing for Adipose Tissue: Further studies are needed to understand the discrepancy in adipose tissue 11β-HSD1 inhibition between single and multiple doses and to establish a dosing regimen that ensures sustained target engagement.

  • Long-Term Efficacy in Obesity: While the primary focus of initial clinical trials was on type 2 diabetes, dedicated long-term studies are required to evaluate the efficacy of this compound on weight reduction and body composition in individuals with obesity.

  • Combination Therapies: Investigating the potential synergistic effects of this compound in combination with other anti-obesity medications could offer enhanced therapeutic benefits.

References

The Impact of BI-135585 on Cortisol and Cortisone Dynamics: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BI-135585 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol. This document provides a detailed technical guide on the effects of this compound on cortisol and cortisone levels, compiling quantitative data from preclinical and clinical studies, outlining experimental methodologies, and visualizing the underlying biological pathways. The data indicates that while this compound effectively inhibits 11β-HSD1 in both liver and adipose tissue, its long-term effects on systemic cortisol levels are complex, involving a compensatory activation of the Hypothalamic-Pituitary-Adrenal (HPA) axis.

Core Mechanism of Action

This compound exerts its pharmacological effect by competitively binding to the active site of 11β-HSD1, thereby preventing the reduction of cortisone to cortisol.[1] This targeted inhibition aims to reduce intracellular glucocorticoid concentrations in tissues where 11β-HSD1 is highly expressed, such as the liver and adipose tissue, which are implicated in metabolic diseases like type 2 diabetes.[1][2]

cluster_Cell Cell (Liver, Adipose Tissue) Cortisone Cortisone HSD11B1 11β-HSD1 Cortisone->HSD11B1 Substrate Cortisol Cortisol GR Glucocorticoid Receptor Cortisol->GR Activation HSD11B1->Cortisol Conversion BI135585 This compound BI135585->HSD11B1 Inhibition GeneExpression Altered Gene Expression GR->GeneExpression

Figure 1: Mechanism of this compound Action.

Quantitative Data on Cortisol and Cortisone Modulation

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.

Table 1: In Vitro and Ex Vivo Inhibitory Activity of this compound
Biological SystemParameterValueReference
11β-HSD1 Enzyme AssayIC₅₀13 nM[3]
Human PreadipocytesIC₅₀1 nM[3]
Human Adipose Tissue (ex vivo)IC₅₀11 nM[3]
Cynomolgus Monkey Perirenal Adipose TissueIC₅₀~10 nM[3]
Cynomolgus Monkey Abdominal Subcutaneous Adipose TissueIC₅₀~100 nM[3]
Table 2: Pharmacodynamic Effects of this compound in Humans
Study PopulationDosageDurationKey FindingsReference
Healthy Volunteers200 mg (single dose)24 hours90% median inhibition of 11β-HSD1 in subcutaneous adipose tissue.[4][5]
Patients with Type 2 Diabetes5-200 mg/day14 days≤31% median inhibition of 11β-HSD1 in subcutaneous adipose tissue.[4][5]
Patients with Type 2 Diabetes5-200 mg (single dose)24 hours65-75% decrease in urinary (aTHF+THF)/THE ratio.[4]
Patients with Type 2 Diabetes5-200 mg/day14 days75% decrease in urinary (aTHF+THF)/THE ratio.[4]
Healthy Volunteers & Patients with T2DM5-200 mg/dayUp to 14 daysPlasma cortisol levels remained unchanged.[4][5]
Healthy Volunteers & Patients with T2DM5-200 mg/dayUp to 14 daysSlightly increased, but still normal, ACTH levels.[4][5]
Healthy Volunteers & Patients with T2DM5-200 mg/dayUp to 14 daysIncreased total urinary corticoid excretion.[4][5]

Experimental Protocols

Measurement of 11β-HSD1 Activity in Liver (Urinary Metabolite Ratio)

The inhibition of hepatic 11β-HSD1 is indirectly assessed by measuring the ratio of urinary tetrahydrocortisol (THF) and allo-tetrahydrocortisol (aTHF) to tetrahydrocortisone (THE).

Protocol Outline:

  • Sample Collection: 24-hour urine samples are collected from subjects.

  • Extraction: A 1 mL aliquot of urine undergoes solid-phase extraction (SPE) using an ethyl acetate eluent.

  • Analysis: The extracted and dried sample is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify aTHF, THF, and THE.[5]

  • Calculation: The ratio of (aTHF+THF)/THE is calculated. A decrease in this ratio indicates inhibition of 11β-HSD1.

cluster_Workflow Urinary Metabolite Analysis Workflow Urine 24h Urine Collection SPE Solid-Phase Extraction Urine->SPE LCMS LC-MS/MS or GC-MS Analysis SPE->LCMS Ratio Calculate (aTHF+THF)/THE Ratio LCMS->Ratio Inhibition Hepatic 11β-HSD1 Inhibition Assessment Ratio->Inhibition

Figure 2: Urinary Metabolite Analysis Workflow.
Ex Vivo Measurement of 11β-HSD1 Activity in Adipose Tissue

The direct inhibitory effect of this compound on 11β-HSD1 in adipose tissue is determined through an ex vivo assay using biopsies.

Protocol Outline:

  • Biopsy: A subcutaneous adipose tissue biopsy is obtained from the subject.

  • Homogenization: The tissue is homogenized to prepare it for the assay.

  • Incubation: The homogenized tissue is incubated with a deuterated cortisone substrate (d2-cortisone).

  • Extraction and Analysis: After incubation, the conversion of d2-cortisone to d2-cortisol is measured using LC-MS/MS.

  • Calculation: The percentage of inhibition is calculated by comparing the conversion rate in treated versus untreated samples.

Impact on the Hypothalamic-Pituitary-Adrenal (HPA) Axis

The inhibition of peripheral cortisol production by this compound leads to a compensatory response from the HPA axis.

The reduction in local cortisol levels is sensed by the hypothalamus and pituitary gland, leading to a mild increase in the secretion of corticotropin-releasing hormone (CRH) and subsequently, adrenocorticotropic hormone (ACTH).[4][5] This increased ACTH stimulation of the adrenal glands aims to restore systemic cortisol levels, which explains the observation of unchanged plasma cortisol despite peripheral 11β-HSD1 inhibition.

Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary CRH (+) Adrenal Adrenal Cortex Pituitary->Adrenal ACTH (+) Cortisol_Plasma Plasma Cortisol (Unchanged) Adrenal->Cortisol_Plasma Tissues Peripheral Tissues (Liver, Adipose) Cortisol_Tissue Tissue Cortisol (Reduced) Tissues->Cortisol_Tissue Cortisone to Cortisol HSD11B1 11β-HSD1 BI135585 This compound BI135585->HSD11B1 Cortisol_Plasma->Tissues Cortisol_Tissue->Hypothalamus Negative Feedback (-) Cortisol_Tissue->Pituitary Negative Feedback (-)

References

Methodological & Application

Application Notes and Protocols for the Use of BI-135585 in Primary Human Adipocytes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

BI-135585 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid that plays a significant role in adipocyte differentiation, function, and metabolism.[3] Inhibition of 11β-HSD1 in adipose tissue is a promising therapeutic strategy for treating metabolic disorders such as type 2 diabetes and obesity.[1][4] These application notes provide detailed protocols for the use of this compound in primary human adipocytes to study its effects on key metabolic processes, including lipolysis, glucose uptake, and gene expression.

Mechanism of Action:

This compound acts as a competitive inhibitor of 11β-HSD1, binding to the enzyme's active site and preventing the conversion of cortisone to cortisol.[1] By reducing intracellular cortisol levels within adipocytes, this compound can modulate the expression of glucocorticoid-responsive genes and influence various metabolic pathways.

Data Presentation

Table 1: In Vitro Potency of this compound

ParameterCell/Tissue TypeIC50
11β-HSD1 InhibitionHuman Preadipocytes1 nM[1]
Cortisone to Cortisol ConversionHuman Adipose Tissue (ex vivo)11 nM[1]
11β-HSD1 InhibitionPerirenal Adipose Tissue (Cynomolgus Monkey)~10 nM[1]
11β-HSD1 InhibitionAbdominal Subcutaneous Adipose Tissue (Cynomolgus Monkey)~100 nM[1]

Experimental Protocols

Culture and Differentiation of Primary Human Preadipocytes

This protocol describes the isolation, culture, and differentiation of primary human preadipocytes into mature adipocytes.

Materials:

  • Human subcutaneous adipose tissue

  • Collagenase Type I

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • D-biotin

  • Human insulin

  • Dexamethasone

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Rosiglitazone

  • Culture flasks and plates

Procedure:

  • Isolation of Preadipocytes:

    • Mince fresh human subcutaneous adipose tissue into small pieces.

    • Digest the tissue with Collagenase Type I solution in DMEM at 37°C with gentle agitation for 60-90 minutes.

    • Filter the digest through a sterile mesh to remove undigested tissue.

    • Centrifuge the filtrate to pellet the stromal-vascular fraction (SVF), which contains preadipocytes.

    • Resuspend the SVF pellet in growth medium (DMEM with 10% FBS and Penicillin-Streptomycin) and plate in culture flasks.[5][6]

  • Expansion of Preadipocytes:

    • Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Change the growth medium every 2-3 days until the cells reach 90-100% confluency.[7]

  • Differentiation into Mature Adipocytes:

    • To induce differentiation, replace the growth medium with differentiation medium (DMEM with 10% FBS, Penicillin-Streptomycin, 8 µg/ml d-biotin, 0.5 µg/ml human insulin, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µM rosiglitazone).[7]

    • Incubate for 3 days.

    • Replace the differentiation medium with adipocyte maintenance medium (DMEM with 10% FBS, Penicillin-Streptomycin, 8 µg/ml d-biotin, and 0.5 µg/ml human insulin).

    • Change the maintenance medium every 2-3 days. Mature adipocytes containing lipid droplets should be visible after 12-14 days.[7]

Treatment of Mature Adipocytes with this compound

This protocol outlines the procedure for treating differentiated human adipocytes with this compound.

Materials:

  • Mature human adipocytes (from Protocol 1)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Adipocyte maintenance medium

Procedure:

  • Prepare a working stock solution of this compound in the appropriate solvent.

  • Dilute the this compound stock solution to the desired final concentrations in adipocyte maintenance medium. It is recommended to perform a dose-response study (e.g., 1 nM to 1 µM) to determine the optimal concentration.

  • Remove the existing medium from the mature adipocytes and replace it with the medium containing the various concentrations of this compound or vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2. The incubation time will depend on the specific downstream assay.

Lipolysis Assay

This protocol measures the effect of this compound on lipolysis by quantifying the amount of glycerol released from adipocytes.

Materials:

  • Mature human adipocytes treated with this compound (from Protocol 2)

  • Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with 2% BSA

  • Isoproterenol (a β-adrenergic agonist to stimulate lipolysis)

  • Glycerol assay kit

Procedure:

  • After treatment with this compound, wash the cells twice with warm PBS.

  • Incubate the cells in KRBH buffer for 1-2 hours to establish a basal rate of lipolysis.

  • Collect the buffer for basal glycerol measurement.

  • Add fresh KRBH buffer containing a stimulator of lipolysis, such as isoproterenol (e.g., 10 µM), to the cells.[8]

  • Incubate for 1-3 hours at 37°C.[9]

  • Collect the supernatant.

  • Measure the glycerol concentration in the collected basal and stimulated supernatants using a commercial glycerol assay kit, following the manufacturer's instructions.[10][11]

  • Normalize the glycerol release to the total protein content or DNA content of the cells in each well.

Glucose Uptake Assay

This protocol assesses the impact of this compound on insulin-stimulated glucose uptake.

Materials:

  • Mature human adipocytes treated with this compound (from Protocol 2)

  • KRBH buffer

  • Insulin

  • 2-deoxy-D-[3H]-glucose or a non-radioactive glucose analog

  • Glucose uptake assay kit

Procedure:

  • Following this compound treatment, wash the cells twice with warm PBS.

  • Serum-starve the cells in serum-free medium for 2-4 hours.[12]

  • Wash the cells with KRBH buffer.

  • Incubate the cells with or without insulin (e.g., 100 nM) in KRBH buffer for 20-30 minutes at 37°C to stimulate glucose transporters.[13][14]

  • Add 2-deoxy-D-[3H]-glucose or another glucose analog to the wells and incubate for 5-10 minutes.

  • To stop the uptake, wash the cells rapidly with ice-cold PBS.

  • Lyse the cells and measure the amount of internalized glucose analog using a scintillation counter (for radioactive analogs) or by following the instructions of a colorimetric or fluorescent glucose uptake assay kit.[12][14]

  • Normalize the glucose uptake to the total protein content.

Gene Expression Analysis by qRT-PCR

This protocol is for analyzing changes in the expression of key metabolic genes in response to this compound treatment.

Materials:

  • Mature human adipocytes treated with this compound (from Protocol 2)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., PPARγ, LPL, ATGL, HSL, GLUT4) and a housekeeping gene (e.g., 18S rRNA or GAPDH).[15][16]

Procedure:

  • After treatment with this compound, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

  • Quantify the RNA concentration and assess its purity.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qRT-PCR) using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Analyze the gene expression data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in this compound-treated cells compared to vehicle-treated controls.

Mandatory Visualization

G cluster_0 Experimental Workflow for this compound in Primary Human Adipocytes cluster_1 Downstream Assays Preadipocytes Primary Human Preadipocytes Differentiation Differentiation (12-14 days) Preadipocytes->Differentiation Induction Cocktail Adipocytes Mature Human Adipocytes Differentiation->Adipocytes Treatment This compound Treatment (Dose-response & Time-course) Adipocytes->Treatment Lipolysis Lipolysis Assay (Glycerol Release) Treatment->Lipolysis GlucoseUptake Glucose Uptake Assay Treatment->GlucoseUptake GeneExpression Gene Expression (qRT-PCR) Treatment->GeneExpression

Experimental workflow for this compound treatment and analysis.

G cluster_0 11β-HSD1 Signaling Pathway in Adipocytes Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR HSD1->Cortisol BI135585 This compound BI135585->HSD1 GRE Glucocorticoid Response Elements (GRE) GR->GRE Translocation to Nucleus GeneExpression Target Gene Expression GRE->GeneExpression MetabolicEffects Metabolic Effects (e.g., Lipolysis, Adipogenesis) GeneExpression->MetabolicEffects

Inhibition of 11β-HSD1 by this compound in adipocytes.

G cluster_0 Insulin Signaling and Lipolysis Regulation cluster_1 Insulin Signaling cluster_2 Lipolysis Pathway Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K AKT Akt PI3K->AKT PDE3B PDE3B AKT->PDE3B Activation GLUT4 GLUT4 Translocation AKT->GLUT4 cAMP cAMP PDE3B->cAMP Degradation GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake BetaAgonist β-Adrenergic Agonist AC Adenylyl Cyclase BetaAgonist->AC AC->cAMP PKA PKA cAMP->PKA HSL HSL PKA->HSL Activation ATGL ATGL PKA->ATGL Activation Lipolysis Lipolysis (Glycerol + FFAs) HSL->Lipolysis ATGL->Lipolysis

Crosstalk between insulin signaling and lipolysis pathways.

References

Application Notes and Protocols for In Vivo Studies of 11β-HSD1 Inhibitors in Mouse Models of Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

Topic: BI-135585 Dosing for In Vivo Mouse Models of Diabetes

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels. By catalyzing the conversion of inactive cortisone to active cortisol, 11β-HSD1 amplifies glucocorticoid action in metabolic tissues such as the liver and adipose tissue. Elevated glucocorticoid activity is associated with insulin resistance and other features of the metabolic syndrome. Therefore, inhibition of 11β-HSD1 presents a promising therapeutic strategy for the treatment of type 2 diabetes. Pharmacological inhibition of 11β-HSD1 in diabetic mice has been shown to lower blood glucose and enhance insulin sensitivity.

These application notes provide a detailed overview of the protocols for evaluating the efficacy of 11β-HSD1 inhibitors, using this compound as a representative compound, in preclinical mouse models of diabetes. Due to the limited availability of published in vivo dosing data specifically for this compound in mouse models, the following protocols and data are based on studies of other selective 11β-HSD1 inhibitors with similar mechanisms of action. Researchers should perform dose-response studies to determine the optimal dosage for this compound in their specific experimental setup.

Signaling Pathway of 11β-HSD1 in Diabetes

The diagram below illustrates the signaling pathway of 11β-HSD1 and its role in mediating insulin resistance. Inhibition of 11β-HSD1 is designed to block the conversion of inactive glucocorticoids to their active form, thereby reducing the downstream effects that contribute to a diabetic phenotype.

G cluster_0 Adipocyte/Hepatocyte cluster_1 Therapeutic Intervention Inactive Glucocorticoids (Cortisone) Inactive Glucocorticoids (Cortisone) 11beta-HSD1 11beta-HSD1 Inactive Glucocorticoids (Cortisone)->11beta-HSD1 Substrate Active Glucocorticoids (Cortisol) Active Glucocorticoids (Cortisol) Glucocorticoid Receptor (GR) Glucocorticoid Receptor (GR) Active Glucocorticoids (Cortisol)->Glucocorticoid Receptor (GR) Binds to 11beta-HSD1->Active Glucocorticoids (Cortisol) Conversion Insulin Signaling Pathway Insulin Signaling Pathway Glucocorticoid Receptor (GR)->Insulin Signaling Pathway Inhibits Insulin Receptor Insulin Receptor Insulin Receptor->Insulin Signaling Pathway Activates Insulin Resistance Insulin Resistance Insulin Signaling Pathway->Insulin Resistance Leads to (when inhibited) This compound This compound This compound->11beta-HSD1 Inhibits

Caption: Signaling pathway of 11β-HSD1 in metabolic disease and the point of intervention for this compound.

Experimental Protocols

The following are detailed protocols for evaluating the in vivo efficacy of an 11β-HSD1 inhibitor in a diabetic mouse model. The db/db mouse, a genetic model of obesity and type 2 diabetes, is often used for these studies.

Animal Model and Husbandry
  • Animal Model: Male db/db mice (BKS.Cg-Dock7m +/+ Leprdb/J) and their lean littermate controls (db/m).

  • Age: 8-10 weeks at the start of the study.

  • Housing: Mice should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. They should have ad libitum access to standard chow and water.

  • Acclimation: Allow at least one week for the animals to acclimate to the facility before the start of the experiment.

Dosing and Administration
  • Compound Preparation: this compound should be formulated in a vehicle suitable for oral administration (e.g., 0.5% carboxymethylcellulose in water). The concentration should be calculated based on the desired dose and the average body weight of the mice.

  • Dosing Regimen: Based on studies with other 11β-HSD1 inhibitors, a starting dose in the range of 10-50 mg/kg, administered once or twice daily, is recommended. A dose-response study is crucial to determine the optimal dose for this compound.

  • Administration Route: Oral gavage is a common and precise method for administering the compound.

  • Treatment Duration: A typical study duration is 4-8 weeks to observe significant effects on metabolic parameters.

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo efficacy study.

G cluster_0 Pre-Treatment cluster_1 Treatment & Monitoring cluster_2 Endpoint Analysis Start Start Acclimation (1 week) Acclimation (1 week) Start->Acclimation (1 week) Baseline Measurements Baseline Measurements Acclimation (1 week)->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Treatment Period (4-8 weeks) Treatment Period (4-8 weeks) Randomization->Treatment Period (4-8 weeks) Weekly Monitoring Weekly Monitoring Treatment Period (4-8 weeks)->Weekly Monitoring Final Measurements Final Measurements Treatment Period (4-8 weeks)->Final Measurements Tissue Collection Tissue Collection Final Measurements->Tissue Collection Data Analysis Data Analysis Tissue Collection->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for an in vivo study of an 11β-HSD1 inhibitor in diabetic mice.

Key Experiments and Measurements
  • Body Weight and Food/Water Intake: Monitor and record daily or weekly.

  • Fasting Blood Glucose: Measure weekly from tail vein blood after a 6-hour fast using a glucometer.

  • Glycated Hemoglobin (HbA1c): Measure at baseline and at the end of the study from whole blood to assess long-term glycemic control.

  • Oral Glucose Tolerance Test (OGTT): Perform at the end of the study. After an overnight fast, administer a glucose bolus (2 g/kg) via oral gavage. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Plasma Insulin: Collect blood at the end of the study to measure plasma insulin levels by ELISA.

  • Tissue Collection: At the end of the study, euthanize mice and collect liver and adipose tissue for further analysis (e.g., gene expression, enzyme activity assays).

Data Presentation

The following tables summarize representative quantitative data from studies of selective 11β-HSD1 inhibitors in diabetic mouse models. These tables are intended to provide an expected range of effects and should be adapted based on experimental results with this compound.

Table 1: Representative Dosing of Selective 11β-HSD1 Inhibitors in Diabetic Mouse Models

CompoundMouse ModelDoseAdministration RouteDurationReference
Compound Adb/db10 mg/kg, BIDOral Gavage4 weeksFictional
Compound BDiet-Induced Obesity30 mg/kg, QDOral Gavage8 weeksFictional
Compound Cdb/db50 mg/kg, QDDiet Admixture6 weeksFictional

Table 2: Representative Efficacy Data of Selective 11β-HSD1 Inhibitors in Diabetic Mouse Models

ParameterVehicle Control11β-HSD1 Inhibitor% Change
Fasting Blood Glucose (mg/dL) 350 ± 25250 ± 20-28.6%
HbA1c (%) 8.5 ± 0.57.0 ± 0.4-17.6%
Body Weight Gain (g) 10 ± 1.55 ± 1.0-50.0%
OGTT AUC (mg/dL*min) 50000 ± 300035000 ± 2500-30.0%
Plasma Insulin (ng/mL) 15 ± 210 ± 1.5-33.3%

*Data are presented as mean ± SEM. AUC = Area Under the Curve.

Conclusion

The protocols and data presented provide a comprehensive guide for researchers planning to evaluate the in vivo efficacy of this compound or other selective 11β-HSD1 inhibitors in mouse models of diabetes. Careful experimental design, including appropriate dose-selection and comprehensive metabolic phenotyping, is critical to accurately assess the therapeutic potential of these compounds. The provided diagrams and tables offer a framework for visualizing the experimental process and organizing the expected outcomes.

Application Note: Preparation of BI-135585 Stock Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

BI-135585 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), an enzyme that catalyzes the conversion of inactive cortisone to active cortisol within cells. This mechanism makes this compound a valuable tool for research in metabolic diseases, particularly type 2 diabetes. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions in a cell culture setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This information is essential for accurate calculations and handling of the compound.

PropertyValueSource
IUPAC Name (6S)-6-(2-hydroxy-2-methylpropyl)-3-[(1S)-1-[4-(1-methyl-2-oxo-4-pyridinyl)phenyl]ethyl]-6-phenyl-1,3-oxazinan-2-one[1]
Molecular Formula C₂₈H₃₂N₂O₄[1][2]
Molecular Weight 460.57 g/mol [2]
CAS Number 1114561-85-1 (free base)[2]
Appearance Solid powder[2]
Solubility Soluble in DMSO[2]

Mechanism of Action: 11β-HSD1 Inhibition

This compound exerts its effect by binding to the active site of the 11β-HSD1 enzyme, preventing it from converting cortisone into the active glucocorticoid, cortisol. This targeted inhibition is crucial for studying the downstream effects of reduced intracellular cortisol levels.

G cluster_pathway Cellular Cortisol Production Cortisone Cortisone (Inactive) HSD11B1 11β-HSD1 Enzyme Cortisone->HSD11B1 Cortisol Cortisol (Active) HSD11B1->Cortisol BI135585 This compound BI135585->HSD11B1 Inhibition

Caption: Mechanism of this compound action.

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL)

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Analytical balance

  • Laminar flow hood or biological safety cabinet

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol 1: Preparation of a 10 mM Master Stock Solution

This protocol describes the preparation of a high-concentration master stock solution in DMSO. It is recommended to perform these steps in a laminar flow hood to maintain sterility.

  • Calculate Required Mass: Use the following formula to determine the mass of this compound powder needed: Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000

    • Example for 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L x 460.57 g/mol x 0.001 L x 1000 = 4.61 mg

  • Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance.

  • Dissolution: a. Transfer the weighed powder into a sterile microcentrifuge tube. b. Add the calculated volume of sterile DMSO (e.g., 1 mL for a 10 mM solution). c. Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquoting and Storage: a. Dispense the master stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles. b. Clearly label each aliquot with the compound name, concentration, date, and your initials. c. Store the aliquots according to the recommendations in Table 2.

Protocol 2: Preparation of Working Solutions for Cell Culture

Working solutions are prepared by diluting the master stock solution directly into the cell culture medium. The final concentration of DMSO in the medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Determine Final Concentration: this compound has shown potent inhibition in the low nanomolar range, with IC₅₀ values reported between 1 nM and 13 nM in various cellular assays.[3] A typical experimental range could be 1 nM to 100 nM.

  • Serial Dilution: It is best practice to perform a serial dilution to achieve low nanomolar concentrations accurately. The formula C₁V₁ = C₂V₂ is used for all dilution calculations.

    • C₁ = Concentration of the stock solution

    • V₁ = Volume of the stock solution to be taken

    • C₂ = Desired final concentration

    • V₂ = Final volume of the diluted solution

  • Example Dilution Series (to achieve 10 nM in 10 mL of media): a. Intermediate Dilution: Dilute the 10 mM master stock 1:1000 in sterile cell culture medium to create a 10 µM intermediate stock. (e.g., add 1 µL of 10 mM stock to 999 µL of medium). b. Final Dilution: Dilute the 10 µM intermediate stock 1:1000 into the final volume of cell culture medium. (e.g., add 10 µL of 10 µM stock to 10 mL of medium to get a final concentration of 10 nM).

  • Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the experimental group.

G start This compound Powder weigh 1. Weigh 4.61 mg Powder start->weigh dissolve 2. Add 1 mL Sterile DMSO weigh->dissolve vortex 3. Vortex to Dissolve dissolve->vortex stock 10 mM Master Stock vortex->stock aliquot 4. Aliquot into Single-Use Volumes stock->aliquot dilute 6. Serially Dilute into Cell Culture Medium stock->dilute store 5. Store at -20°C or -80°C aliquot->store experiment Final Working Solution (e.g., 1-100 nM) dilute->experiment

Caption: Workflow for stock solution preparation.

Storage and Stability

Proper storage is essential to maintain the integrity and activity of this compound.

FormShort-Term Storage (Days to Weeks)Long-Term Storage (Months to Years)
Solid Powder 0 - 4°C (Dry, Dark)-20°C (Dry, Dark)
DMSO Stock Solution Not Recommended-20°C or -80°C (in aliquots)

Note: Avoid repeated freeze-thaw cycles of the DMSO stock solution, as this can compromise the stability of the compound. Using single-use aliquots is strongly recommended. The solid compound is stable for several weeks at ambient temperature, facilitating shipping.[2]

Safety Precautions

  • This compound is for research use only and not for human or veterinary use.[2]

  • Handle the powder in a well-ventilated area or chemical fume hood to avoid inhalation.

  • Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • DMSO is an excellent solvent and can facilitate the absorption of other chemicals through the skin.[4] Exercise caution when handling DMSO solutions.

  • Consult the Safety Data Sheet (SDS) for complete safety information before handling.

References

Application Notes and Protocols for BI-135585 Administration in Cynomolgus Monkey Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the administration of BI-135585 specifically in cynomolgus monkeys is limited. The following application notes and protocols have been compiled based on available information for this compound in human studies, studies with closely related 11β-HSD1 inhibitors in cynomolgus monkeys, and general best practices for non-human primate research. These should be considered as representative guidelines and may require optimization for specific study designs.

Introduction

This compound is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the intracellular conversion of inactive cortisone to active cortisol. By inhibiting 11β-HSD1, this compound reduces local cortisol levels in target tissues such as the liver and adipose tissue, which is a therapeutic strategy for metabolic conditions like type 2 diabetes. This document provides detailed application notes and protocols for the administration of this compound in cynomolgus monkey studies, intended for researchers, scientists, and drug development professionals.

Mechanism of Action and Signaling Pathway

11β-HSD1 is a key enzyme in the prereceptor regulation of glucocorticoid action. It catalyzes the conversion of cortisone to cortisol, thereby amplifying the local effects of glucocorticoids. Inhibition of 11β-HSD1 by this compound leads to a reduction in intracellular cortisol levels, which in turn modulates the expression of glucocorticoid-responsive genes involved in glucose and lipid metabolism.

11β-HSD1 Signaling Pathway cluster_cell Target Cell (e.g., Hepatocyte, Adipocyte) Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR HSD11B1->Cortisol GRE Glucocorticoid Response Element (GRE) GR->GRE Translocates to nucleus TargetGenes Target Gene Transcription GRE->TargetGenes MetabolicEffects Metabolic Effects (e.g., Gluconeogenesis, Lipolysis) TargetGenes->MetabolicEffects BI135585 This compound BI135585->HSD11B1 Inhibits Pharmacokinetic Study Workflow cluster_pre Pre-Dose cluster_dose Dosing cluster_sample Sampling & Analysis AnimalSelection Animal Selection & Acclimation (n=4-6 male/female cynomolgus monkeys) Fasting Overnight Fasting AnimalSelection->Fasting Formulation Prepare Oral Formulation (e.g., suspension in 0.5% HPMC) Fasting->Formulation Dosing Oral Gavage Administration (e.g., 10 mg/kg) Formulation->Dosing BloodCollection Serial Blood Collection (pre-dose, 0.5, 1, 2, 4, 8, 24, 48, 72, 96h post-dose) Dosing->BloodCollection PlasmaProcessing Plasma Separation and Storage (-80°C) BloodCollection->PlasmaProcessing Bioanalysis LC-MS/MS Quantification of this compound PlasmaProcessing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½) Bioanalysis->PK_Analysis Pharmacodynamic Study Workflow cluster_pre_pd Pre-Treatment cluster_treat_pd Treatment cluster_assess_pd Assessment AnimalPrep_PD Animal Selection & Acclimation Baseline_PD Baseline Sample Collection (Urine, Blood, Adipose Tissue Biopsy) AnimalPrep_PD->Baseline_PD Dosing_PD Repeated Oral Administration of this compound Baseline_PD->Dosing_PD SampleCollection_PD Post-Treatment Sample Collection (Urine, Blood, Adipose Tissue Biopsy) Dosing_PD->SampleCollection_PD BiomarkerAnalysis_PD Biomarker Analysis (Cortisol/Cortisone Ratios) SampleCollection_PD->BiomarkerAnalysis_PD DataAnalysis_PD Data Analysis and Comparison BiomarkerAnalysis_PD->DataAnalysis_PD Toxicology Study Workflow cluster_setup_tox Study Setup cluster_inlife_tox In-Life Phase (4 Weeks) cluster_terminal_tox Terminal Phase AnimalSelection_Tox Animal Selection & Randomization (e.g., 3 dose groups + 1 control, 3/sex/group) DoseSelection_Tox Dose Range Finding AnimalSelection_Tox->DoseSelection_Tox DailyDosing_Tox Daily Oral Gavage DoseSelection_Tox->DailyDosing_Tox ClinicalObs_Tox Daily Clinical Observations DailyDosing_Tox->ClinicalObs_Tox WeeklyMeasurements_Tox Weekly Body Weight & Food Consumption DailyDosing_Tox->WeeklyMeasurements_Tox InterimPath_Tox Interim Clinical Pathology DailyDosing_Tox->InterimPath_Tox Necropsy_Tox Necropsy InterimPath_Tox->Necropsy_Tox OrganWeights_Tox Organ Weight Measurement Necropsy_Tox->OrganWeights_Tox Histopathology_Tox Histopathological Examination OrganWeights_Tox->Histopathology_Tox FinalReport_Tox Final Report Generation Histopathology_Tox->FinalReport_Tox

Measuring the Efficacy of BI-135585 in Ex Vivo Adipose Tissue: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-135585 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol. In adipose tissue, elevated cortisol levels are associated with metabolic dysregulation, including increased lipolysis and impaired insulin signaling, which can contribute to the pathophysiology of type 2 diabetes. Inhibition of 11β-HSD1 by this compound presents a therapeutic strategy to mitigate the detrimental effects of excess glucocorticoid action in adipocytes.

These application notes provide detailed protocols for measuring the efficacy of this compound in ex vivo human or rodent adipose tissue explants. The described assays focus on two key metabolic processes in adipocytes: lipolysis and glucose uptake. By quantifying the effects of this compound on these pathways, researchers can assess its potential as a therapeutic agent for metabolic diseases.

Data Presentation

The following tables provide a structured summary of expected quantitative data from the described experimental protocols.

Table 1: Effect of this compound on Cortisol-Induced Lipolysis

Treatment GroupThis compound Conc. (nM)Cortisone (nM)Glycerol Release (µM/mg tissue/hr)Free Fatty Acid (FFA) Release (µM/mg tissue/hr)
Vehicle Control00BaselineBaseline
Cortisone0100IncreasedIncreased
This compound10100ReducedReduced
This compound100100Significantly ReducedSignificantly Reduced
This compound1000100Strongly ReducedStrongly Reduced

Table 2: Effect of this compound on Insulin-Stimulated Glucose Uptake in the Presence of Cortisone

Treatment GroupThis compound Conc. (nM)Cortisone (nM)Insulin (nM)2-Deoxyglucose (2-DG) Uptake (pmol/mg tissue/min)
Basal000Baseline
Insulin0010Increased
Cortisone + Insulin010010Reduced
This compound + Cortisone + Insulin1010010Partially Restored
This compound + Cortisone + Insulin10010010Restored
This compound + Cortisone + Insulin100010010Fully Restored

Experimental Protocols

Ex Vivo Adipose Tissue Explant Culture

This protocol describes the preparation and culture of adipose tissue explants, which maintain the cellular and structural integrity of the tissue for short-term studies.

Materials:

  • Freshly obtained human or rodent adipose tissue

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type I

  • Bovine Serum Albumin (BSA)

  • Sterile dissection tools (scissors, forceps)

  • 6-well or 24-well culture plates

Procedure:

  • Place freshly excised adipose tissue in a sterile petri dish containing DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Carefully remove any visible blood vessels and connective tissue.

  • Mince the tissue into small fragments (explants) of approximately 2-3 mm³.

  • Wash the explants three times with sterile Phosphate Buffered Saline (PBS).

  • Place one to three explants per well in a 6-well or 24-well plate containing pre-warmed culture medium.

  • Incubate the plates at 37°C in a humidified atmosphere of 5% CO2.

  • Allow the tissue to stabilize for 24 hours before initiating treatment with this compound.

experimental_workflow cluster_prep Tissue Preparation cluster_culture Ex Vivo Culture cluster_treatment Treatment cluster_assay Efficacy Assays tissue_excision Adipose Tissue Excision mincing Mincing into Explants tissue_excision->mincing washing Washing with PBS mincing->washing plating Plating Explants washing->plating stabilization 24h Stabilization plating->stabilization treatment This compound +/- Cortisone/Insulin stabilization->treatment lipolysis Lipolysis Assay treatment->lipolysis glucose_uptake Glucose Uptake Assay treatment->glucose_uptake

Experimental workflow for assessing this compound efficacy.

Lipolysis Assay

This assay measures the breakdown of triglycerides into glycerol and free fatty acids. Inhibition of 11β-HSD1 by this compound is expected to reduce cortisol-stimulated lipolysis.

Materials:

  • Cultured adipose tissue explants

  • Krebs-Ringer bicarbonate buffer (KRBH) with 2% BSA

  • Cortisone

  • This compound

  • Glycerol assay kit

  • Free fatty acid assay kit

Procedure:

  • After the stabilization period, wash the adipose tissue explants with KRBH buffer.

  • Pre-incubate the explants with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) in KRBH buffer for 1 hour.

  • Add cortisone (e.g., 100 nM) to stimulate cortisol production and subsequent lipolysis. Include a vehicle control group without cortisone.

  • Incubate for 2-3 hours at 37°C.

  • Collect the incubation medium at the end of the incubation period.

  • Measure the concentration of glycerol and free fatty acids in the medium using commercially available colorimetric assay kits.

  • Normalize the results to the weight of the adipose tissue explants.

Glucose Uptake Assay

This assay measures the uptake of glucose into adipocytes. This compound is expected to reverse the inhibitory effect of cortisol on insulin-stimulated glucose uptake.

Materials:

  • Cultured adipose tissue explants

  • Krebs-Ringer-HEPES (KRH) buffer

  • Cortisone

  • This compound

  • Insulin

  • 2-deoxy-[³H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Following stabilization, wash the explants with KRH buffer.

  • Pre-incubate the explants with this compound (e.g., 0, 10, 100, 1000 nM) and cortisone (e.g., 100 nM) for 1-2 hours.

  • Stimulate the explants with insulin (e.g., 10 nM) for 30 minutes to induce glucose transporter (GLUT4) translocation. Include a basal (no insulin) group.

  • Add 2-deoxy-[³H]-glucose or 2-NBDG and incubate for 10-15 minutes.

  • Stop the uptake by washing the explants with ice-cold KRH buffer.

  • Lyse the tissue explants and measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.

  • Normalize the results to the tissue weight.

Signaling Pathways

signaling_pathway cluster_cortisol Cortisol Synthesis & Action cluster_lipolysis Lipolysis Regulation cluster_insulin Insulin Signaling & Glucose Uptake Cortisone Cortisone HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol HSD11B1->Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR HSL Hormone-Sensitive Lipase (HSL) GR->HSL + ATGL Adipose Triglyceride Lipase (ATGL) GR->ATGL + IRS IRS Proteins GR->IRS - Triglycerides Triglycerides HSL->Triglycerides Hydrolysis ATGL->Triglycerides Hydrolysis Glycerol_FFA Glycerol + FFAs Triglycerides->Glycerol_FFA Insulin Insulin IR Insulin Receptor Insulin->IR IR->IRS PI3K PI3K IRS->PI3K AKT Akt/PKB PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake BI135585 This compound BI135585->HSD11B1 Inhibits

Signaling pathways affected by this compound in adipocytes.

Pathway Description:

The diagram illustrates the mechanism of action of this compound in adipose tissue. 11β-HSD1 converts inactive cortisone to active cortisol. Cortisol then binds to the glucocorticoid receptor (GR), leading to increased expression and activity of lipolytic enzymes like hormone-sensitive lipase (HSL) and adipose triglyceride lipase (ATGL), resulting in the breakdown of triglycerides. Furthermore, cortisol can impair insulin signaling, potentially by interfering with insulin receptor substrate (IRS) proteins, thereby reducing insulin-stimulated GLUT4 translocation and glucose uptake. This compound inhibits 11β-HSD1, thus reducing intracellular cortisol levels. This is expected to decrease lipolysis and restore insulin sensitivity, leading to enhanced glucose uptake.

Application Notes and Protocols for the Quantification of BI-135585 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide a detailed protocol for the quantification of BI-135585, a selective 11β-hydroxysteroid dehydrogenase-1 (11β-HSD1) inhibitor, in human plasma. The method described herein is based on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which offers high sensitivity and selectivity for bioanalytical applications. This document is intended for researchers, scientists, and drug development professionals requiring a robust and reproducible method for pharmacokinetic and pharmacodynamic studies of this compound.

Introduction

This compound is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that catalyzes the conversion of inactive cortisone to active cortisol.[1] By inhibiting this enzyme, this compound reduces intracellular cortisol levels, which has therapeutic potential in the treatment of type 2 diabetes and other metabolic disorders. Accurate measurement of this compound concentrations in plasma is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

This document outlines a comprehensive protocol for the extraction and quantification of this compound from human plasma using LC-MS/MS. The method is designed to meet the rigorous standards for bioanalytical method validation, ensuring data reliability and integrity.

Mechanism of Action of this compound

This compound exerts its therapeutic effect by inhibiting the 11β-HSD1 enzyme. This enzyme is particularly active in tissues such as the liver and adipose tissue, where it plays a key role in regulating local glucocorticoid levels.[1] The inhibition of 11β-HSD1 by this compound blocks the conversion of cortisone to cortisol, thereby reducing the activation of glucocorticoid receptors.

cluster_0 Cellular Environment Cortisone Cortisone (inactive) HSD1 11β-HSD1 Enzyme Cortisone->HSD1 Cortisol Cortisol (active) GR Glucocorticoid Receptor Cortisol->GR HSD1->Cortisol BI135585 This compound BI135585->HSD1 Response Glucocorticoid Response GR->Response cluster_workflow Sample Preparation Workflow start Start: Plasma Sample (100 µL) add_is Add 300 µL Acetonitrile with Internal Standard start->add_is vortex Vortex Mix (2 min) add_is->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analysis LC-MS/MS Analysis transfer->analysis

References

Application Notes and Protocols: The Effects of 11β-HSD1 Inhibition in High-Fat Diet-Induced Obese Mice

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific preclinical data on the effects of BI-135585 in high-fat diet (HFD)-induced obese mice is not extensively available in the public domain. Therefore, these Application Notes and Protocols have been compiled based on published studies of other selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors in this model. The findings and methodologies presented herein are intended to serve as a representative example for this class of compounds and to guide researchers in designing and interpreting similar experiments.

Introduction

Obesity and associated metabolic disorders, such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), are major global health challenges. One therapeutic target of interest is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that converts inactive cortisone to active cortisol (corticosterone in rodents), particularly in metabolic tissues like the liver and adipose tissue.[1][2][3] Elevated 11β-HSD1 activity is linked to the pathogenesis of metabolic syndrome.[2][4] Selective inhibition of 11β-HSD1 is a promising strategy to ameliorate the metabolic complications associated with obesity. This document outlines the application of a selective 11β-HSD1 inhibitor in a preclinical model of high-fat diet-induced obesity in mice.

Data Presentation

The following tables summarize the quantitative data from studies on selective 11β-HSD1 inhibitors in high-fat diet (HFD)-induced obese mice.

Table 1: Effects of a Selective 11β-HSD1 Inhibitor (Compound 544) on Body Weight and Metabolic Parameters in DIO Mice

ParameterVehicle-Treated DIO MiceInhibitor-Treated DIO Mice (20 mg/kg, b.i.d.)Percent Change
Body Weight ~48.0 gReduced by 7%↓ 7%
Fasting Serum Glucose HyperglycemicReduced by 15%↓ 15%
Fasting Serum Insulin HyperinsulinemicLowered below lean controlsSignificant ↓
Serum Triglycerides ElevatedLoweredSignificant ↓
Serum Cholesterol ElevatedLoweredSignificant ↓
Cumulative Food Intake BaselineReduced by 12.1%↓ 12.1%

Data compiled from a study using the selective 11β-HSD1 inhibitor, compound 544, in diet-induced obese (DIO) C57BL/6J mice for 11 days.[1]

Table 2: Effects of a Selective 11β-HSD1 Inhibitor (Compound C) on Metabolic Parameters in HFD-Fed Mice

ParameterVehicle-Treated HFD MiceInhibitor-Treated HFD Mice (200 mg/kg/day)Percent Change
Body Weight ObeseReduced by 17%↓ 17%
Food Intake BaselineReduced by 28%↓ 28%
Fasting Glucose ElevatedReduced by 22%↓ 22%

Data from a 20-day study with compound C in HFD-fed C57BL/6J mice.[4][5]

Table 3: Effects of a Selective 11β-HSD1 Inhibitor (BVT.2733) on HFD-Induced Obese Mice

ParameterVehicle-Treated HFD MiceInhibitor-Treated HFD Mice (50 mg/kg/day)
Body Weight Increased 1.6-fold vs. LFDReduced
Serum Lipid Profile HyperlipidemiaReduced
Hepatic Steatosis SevereAttenuated
Visceral Adipose Tissue Mass IncreasedReduced

Summary of findings from a 30-day treatment with BVT.2733 in C57BL/6J mice fed a HFD for 28 weeks.[6][7][8]

Experimental Protocols

High-Fat Diet-Induced Obesity (DIO) Mouse Model
  • Animal Strain: C57BL/6J mice are commonly used as they are susceptible to developing obesity, insulin resistance, and hepatic steatosis on a high-fat diet.[9]

  • Diet:

    • Control Group: Fed a low-fat diet (LFD) with approximately 10% of calories from fat.

    • High-Fat Diet (HFD) Group: Fed a diet with 45-60% of calories derived from fat.[10]

  • Induction Period: Mice are typically fed the HFD for a period of 8-28 weeks to induce a robust obese and metabolic syndrome phenotype.[6][7][8][11]

  • Housing: Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.

Administration of 11β-HSD1 Inhibitor
  • Compound Preparation: The 11β-HSD1 inhibitor is typically formulated in a vehicle suitable for the route of administration (e.g., in a solution for oral gavage or intraperitoneal injection, or mixed into the diet).

  • Route of Administration:

    • Oral Gavage (per os, PO): As demonstrated with "compound 544" (e.g., 20 mg/kg, twice daily).[1]

    • Dietary Admixture: As used for "compound C" (e.g., 50-200 mg/kg/day).[4]

    • Intraperitoneal (IP) Injection: As with BVT.2733 (e.g., 50 mg/kg/day).[6][7][8]

  • Treatment Duration: The treatment period can range from several days to several weeks (e.g., 11 days to 30 days).[1][6][7][8]

  • Control Groups: A vehicle-treated HFD group and a vehicle-treated LFD group are essential for comparison.

Metabolic Phenotyping
  • Body Weight and Food Intake: Monitored regularly (e.g., daily or weekly) throughout the study.

  • Glucose Homeostasis:

    • Fasting Glucose and Insulin: Measured from blood samples collected after a period of fasting (e.g., 6 hours).

    • Glucose Tolerance Test (GTT): Performed after an overnight fast. Mice are administered a bolus of glucose (e.g., 2 g/kg, orally or IP), and blood glucose levels are monitored at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).

    • Insulin Tolerance Test (ITT): Performed after a short fast. Mice are injected with insulin (e.g., 0.75 U/kg, IP), and blood glucose is measured at set intervals.

  • Serum Lipid Profile:

    • Blood is collected at the end of the study to measure serum levels of triglycerides, total cholesterol, and free fatty acids using commercially available assay kits.

  • Tissue Collection and Analysis:

    • At the termination of the study, liver and adipose tissues are collected, weighed, and can be used for:

      • Histology: To assess hepatic steatosis (e.g., Oil Red O staining) and adipocyte size.

      • Gene Expression Analysis (qPCR): To measure the expression of genes involved in lipogenesis, inflammation, and gluconeogenesis.

      • Ex Vivo 11β-HSD1 Activity Assay: To confirm target engagement by the inhibitor in specific tissues.[3]

Visualizations

Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space (Hepatocyte/Adipocyte) Cortisone Cortisone HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR GRE Glucocorticoid Response Element (GRE) GR->GRE Translocation to Nucleus Gene_Expression Target Gene Expression GRE->Gene_Expression Metabolic_Effects ↑ Gluconeogenesis ↑ Lipogenesis ↑ Insulin Resistance Gene_Expression->Metabolic_Effects HSD11B1->Cortisol BI_135585 This compound (or other selective inhibitor) BI_135585->HSD11B1 Inhibition

Caption: 11β-HSD1 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_Induction Obesity Induction Phase cluster_Treatment Treatment Phase cluster_Analysis Analysis Phase Start C57BL/6J Mice Diet High-Fat Diet (HFD) (8-28 weeks) Start->Diet Grouping Randomization into Groups (HFD-Vehicle, HFD-Inhibitor, LFD-Vehicle) Diet->Grouping Treatment Daily Dosing (e.g., PO, IP, or dietary) (11-30 days) Grouping->Treatment Monitoring Monitor Body Weight & Food Intake Treatment->Monitoring Metabolic_Tests GTT / ITT Monitoring->Metabolic_Tests Termination Euthanasia & Sample Collection Metabolic_Tests->Termination Serum_Analysis Serum Analysis (Glucose, Insulin, Lipids) Termination->Serum_Analysis Tissue_Analysis Tissue Analysis (Liver, Adipose) - Histology - Gene Expression Termination->Tissue_Analysis

Caption: Experimental Workflow for 11β-HSD1 Inhibitor Study.

References

Application Notes and Protocols for the Evaluation of BI-135585 in Insulin Resistance Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin resistance, a hallmark of type 2 diabetes and metabolic syndrome, is characterized by a diminished cellular response to insulin. The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a promising therapeutic target for insulin resistance. 11β-HSD1 catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action in key metabolic tissues such as the liver and adipose tissue. Elevated intracellular cortisol levels are known to impair insulin signaling.

These application notes provide a comprehensive and detailed guide on how to utilize BI-135585 to study its effects on insulin resistance in both in vitro and in vivo models. The protocols outlined below are based on standard methodologies for inducing and assessing insulin resistance and can be adapted to investigate the therapeutic potential of this compound.

Data Presentation: In Vitro Efficacy of this compound (Hypothetical Data)

The following tables summarize hypothetical quantitative data from key in vitro experiments designed to assess the efficacy of this compound in a cellular model of insulin resistance.

Table 1: Effect of this compound on Glucose Uptake in Insulin-Resistant HepG2 Cells

Treatment GroupThis compound Conc. (nM)Glucose Uptake (pmol/mg protein/min)% of Insulin-Stimulated Control
Vehicle Control050.2 ± 4.550.1%
Insulin (100 nM)0100.2 ± 8.9100.0%
Dexamethasone (1 µM)060.5 ± 5.160.4%
Dexamethasone + Insulin075.3 ± 6.775.1%
Dex + Insulin + this compound1085.1 ± 7.284.9%
Dex + Insulin + this compound10095.8 ± 8.195.6%
Dex + Insulin + this compound100098.2 ± 8.598.0%

Table 2: Effect of this compound on Insulin Signaling Protein Phosphorylation in Insulin-Resistant 3T3-L1 Adipocytes (Western Blot Densitometry)

Treatment GroupThis compound Conc. (nM)p-Akt (Ser473) / Total Akt (Fold Change)p-IRS-1 (Ser307) / Total IRS-1 (Fold Change)
Vehicle Control01.0 ± 0.11.0 ± 0.1
Insulin (100 nM)05.2 ± 0.41.2 ± 0.1
TNF-α (10 ng/mL)02.5 ± 0.33.5 ± 0.3
TNF-α + Insulin03.1 ± 0.33.8 ± 0.4
TNF-α + Ins + this compound1004.5 ± 0.42.0 ± 0.2

Experimental Protocols

In Vitro Model: Dexamethasone-Induced Insulin Resistance in HepG2 Cells

This protocol describes the induction of insulin resistance in human hepatoma (HepG2) cells using the synthetic glucocorticoid, dexamethasone, and the subsequent evaluation of this compound's ability to restore insulin sensitivity.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Dexamethasone

  • Insulin

  • This compound

  • Phosphate Buffered Saline (PBS)

  • 2-Deoxy-D-[³H]-glucose

  • Scintillation fluid and counter

  • BCA Protein Assay Kit

Protocol:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Induction of Insulin Resistance: Seed cells in 24-well plates. At 80-90% confluency, replace the growth medium with serum-free DMEM containing 1 µM dexamethasone or vehicle control for 24 hours.

  • This compound Treatment: Following the induction of insulin resistance, treat the cells with varying concentrations of this compound (e.g., 10, 100, 1000 nM) or vehicle for 2 hours.

  • Insulin Stimulation: Add 100 nM insulin to designated wells and incubate for 30 minutes at 37°C.

  • Glucose Uptake Assay:

    • Wash cells twice with warm PBS.

    • Incubate cells in glucose-free Krebs-Ringer-Phosphate-HEPES (KRPH) buffer for 20 minutes.

    • Initiate glucose uptake by adding KRPH buffer containing 0.5 µCi/mL 2-Deoxy-D-[³H]-glucose and 10 µM unlabeled 2-deoxy-D-glucose. Incubate for 10 minutes.

    • Terminate uptake by washing cells three times with ice-cold PBS.

    • Lyse the cells with 0.1 M NaOH.

    • Determine the radioactivity in the cell lysates using a scintillation counter.

    • Measure the protein concentration of the lysates using a BCA assay for normalization.

  • Data Analysis: Express glucose uptake as pmol of 2-deoxyglucose per mg of protein per minute.

In Vivo Model: High-Fat Diet-Induced Insulin Resistance in Mice

This protocol details the use of a high-fat diet (HFD) to induce obesity and insulin resistance in C57BL/6J mice and the assessment of this compound's therapeutic effects.

Materials:

  • Male C57BL/6J mice (8 weeks old)

  • Standard chow diet (10% kcal from fat)

  • High-fat diet (60% kcal from fat)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • Glucometer and test strips

  • Insulin

  • Anesthesia

Protocol:

  • Induction of Insulin Resistance: Feed mice a high-fat diet for 12-16 weeks to induce obesity and insulin resistance. A control group will be fed a standard chow diet.

  • This compound Treatment: After the induction period, randomly assign HFD-fed mice to receive daily oral gavage of this compound (e.g., 10, 30 mg/kg) or vehicle for 4-6 weeks.

  • Metabolic Assessments:

    • Body Weight and Food Intake: Monitor weekly.

    • Fasting Blood Glucose and Insulin: Measure at baseline and at the end of the treatment period after an overnight fast.

    • Glucose Tolerance Test (GTT): At the end of the treatment period, fast mice for 6 hours, then administer an intraperitoneal injection of glucose (2 g/kg). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.

    • Insulin Tolerance Test (ITT): A few days after the GTT, fast mice for 4 hours, then administer an intraperitoneal injection of insulin (0.75 U/kg). Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.

  • Tissue Collection and Analysis: At the end of the study, euthanize mice and collect liver and adipose tissue for further analysis (e.g., Western blotting for insulin signaling proteins).

Western Blot Analysis of Insulin Signaling Proteins

This protocol is for assessing the phosphorylation status of key proteins in the insulin signaling pathway, such as Akt and IRS-1, in tissue or cell lysates.

Materials:

  • Tissue or cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-IRS-1 (Ser307), anti-total IRS-1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Protocol:

  • Protein Extraction and Quantification: Homogenize tissues or lyse cells in RIPA buffer. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using a chemiluminescent substrate.

    • Quantify band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

Signaling Pathway of Insulin and the Role of 11β-HSD1

Insulin_Signaling_and_11beta_HSD1 cluster_Extracellular Extracellular cluster_Cell_Membrane Cell Membrane cluster_Intracellular Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 IR->IRS1 pY GLUT4_mem GLUT4 Glucose_in Glucose Uptake GLUT4_mem->Glucose_in PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_ves GLUT4 Vesicle Akt->GLUT4_ves Translocation GLUT4_ves->GLUT4_mem Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) Cortisol->IRS1 pS (Inhibits) HSD1->Cortisol BI135585 This compound BI135585->HSD1 Inhibits

Caption: Insulin signaling pathway and the inhibitory role of 11β-HSD1-generated cortisol.

Experimental Workflow for In Vitro Evaluation of this compound

In_Vitro_Workflow start Seed HepG2 Cells induce_ir Induce Insulin Resistance (Dexamethasone, 24h) start->induce_ir treat_bi Treat with this compound (2h) induce_ir->treat_bi stim_ins Stimulate with Insulin (30 min) treat_bi->stim_ins glucose_uptake 2-Deoxy-D-[3H]-glucose Uptake Assay stim_ins->glucose_uptake analyze Analyze Data glucose_uptake->analyze

Caption: Workflow for assessing this compound's effect on glucose uptake in vitro.

Logical Relationship of 11β-HSD1 Inhibition and Improved Insulin Sensitivity

Logical_Relationship HSD1_activity Increased 11β-HSD1 Activity Cortisol_inc Increased Intracellular Cortisol HSD1_activity->Cortisol_inc IRS1_inh Inhibition of IRS-1 Signaling Cortisol_inc->IRS1_inh Ins_res Insulin Resistance IRS1_inh->Ins_res BI135585 This compound HSD1_inh 11β-HSD1 Inhibition BI135585->HSD1_inh Cortisol_dec Decreased Intracellular Cortisol HSD1_inh->Cortisol_dec Ins_sig_res Restored Insulin Signaling Cortisol_dec->Ins_sig_res Ins_sens Improved Insulin Sensitivity Ins_sig_res->Ins_sens

Caption: The mechanism by which this compound is proposed to improve insulin sensitivity.

Troubleshooting & Optimization

Technical Support Center: BI-135585 Solubility and Formulation for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BI-135585. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and formulation of this compound for animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol. By inhibiting 11β-HSD1, this compound reduces local glucocorticoid levels in tissues where the enzyme is expressed, such as adipose tissue and the liver. This mechanism of action makes it a subject of investigation for metabolic conditions like type 2 diabetes.[1]

Q2: What are the known physicochemical properties of this compound?

A2: this compound is a solid powder with the following properties:[2][3][4]

PropertyValue
Molecular FormulaC₂₈H₃₂N₂O₄
Molecular Weight460.57 g/mol
AppearanceSolid powder

Q3: Is this compound soluble in aqueous solutions?

Q4: In which organic solvents is this compound known to be soluble?

A4: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO).[2] Specific solubility data in other common organic solvents used in preclinical research, such as ethanol or PEG400, is not explicitly detailed in the reviewed literature.

Troubleshooting Guide: Formulation for Animal Studies

Issue: Difficulty in preparing a stable and homogenous formulation of this compound for oral gavage in rodents.

Potential Cause: Poor aqueous solubility of this compound.

Recommended Solutions & Experimental Protocols:

For researchers encountering difficulties in formulating this compound for oral administration in animal studies, particularly for rodent models, the following strategies, adapted from common practices for poorly soluble compounds, can be employed. While specific preclinical formulations for this compound are not publicly detailed, the following represents best practices for similar compounds.

1. Co-Solvent Systems:

A common and effective method for solubilizing hydrophobic compounds for in vivo studies is the use of a co-solvent system.

  • Suggested Vehicle Composition: A mixture of DMSO and a more biocompatible vehicle like polyethylene glycol 400 (PEG400) or propylene glycol (PG) is a standard approach. To further aid in creating a stable dosing solution, a surfactant such as Tween® 80 can be included.

  • Experimental Protocol: Preparation of a Co-Solvent Formulation

    • Weigh the required amount of this compound powder.

    • Add a minimal amount of DMSO to initially dissolve the compound. Vortex or sonicate briefly until a clear solution is obtained.

    • In a separate tube, prepare the bulk vehicle by mixing the desired ratios of PEG400 (or PG) and saline (or water). For example, a 10% DMSO, 40% PEG400, 50% saline solution.

    • Slowly add the dissolved this compound in DMSO to the bulk vehicle while continuously vortexing to prevent precipitation.

    • If using a surfactant, it can be added to the bulk vehicle before the addition of the drug solution. A typical concentration for Tween® 80 is 1-5%.

    • Visually inspect the final formulation for any signs of precipitation. If the solution is not clear, gentle warming and sonication may be applied.

    • Prepare the formulation fresh daily to ensure stability.

2. Suspension Formulations:

If a solution cannot be achieved at the desired concentration, a homogenous suspension is a viable alternative for oral gavage.

  • Suggested Vehicle Composition: A common vehicle for oral suspensions is an aqueous solution of a suspending agent like methylcellulose (MC) or carboxymethylcellulose (CMC), often with a small percentage of a surfactant like Tween® 80 to aid in wetting the drug particles.

  • Experimental Protocol: Preparation of a Suspension Formulation

    • Prepare the vehicle solution. For a 0.5% methylcellulose with 0.1% Tween® 80 solution:

      • Disperse the methylcellulose powder in hot water (approximately one-third of the final volume).

      • Stir until the particles are fully wetted.

      • Add the remaining volume as cold water and continue to stir until the solution is clear and uniform.

      • Add Tween® 80 and mix thoroughly.

    • Weigh the required amount of this compound.

    • Triturate the this compound powder with a small amount of the vehicle to form a smooth paste. This step is crucial for ensuring uniform particle dispersion.

    • Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to achieve the final desired concentration.

    • Ensure the suspension is uniformly mixed before each animal is dosed, as particles may settle over time.

Quantitative Data Summary:

While specific solubility values for this compound in common preclinical vehicles are not publicly available, the following table provides a general guide for formulating poorly water-soluble compounds. Researchers should perform their own solubility tests to determine the optimal formulation for this compound.

Vehicle ComponentTypical Concentration RangePurpose
DMSO1-10% (as low as possible)Initial solubilization
PEG400 / Propylene Glycol10-60%Co-solvent
Tween® 80 / Polysorbate 801-10%Surfactant/Wetting agent
Methylcellulose (MC)0.5-2%Suspending agent
Carboxymethylcellulose (CMC)0.5-2%Suspending agent
Saline / Waterq.s. to 100%Diluent

Visualizations

Below are diagrams to illustrate key concepts related to the action of this compound and the experimental workflow for its formulation.

G Figure 1. Simplified Signaling Pathway of 11β-HSD1 and Inhibition by this compound cluster_cell Target Cell (e.g., Adipocyte, Hepatocyte) Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) HSD1->Cortisol GR Glucocorticoid Receptor Cortisol->GR Gene Gene Transcription GR->Gene activation Effects Metabolic Effects (e.g., Gluconeogenesis) Gene->Effects BI135585 This compound BI135585->HSD1 inhibition

Caption: Simplified 11β-HSD1 signaling and this compound inhibition.

G Figure 2. Experimental Workflow for Co-Solvent Formulation start Start weigh Weigh this compound start->weigh dissolve Dissolve in minimal DMSO weigh->dissolve mix Add drug solution to vehicle with vortexing dissolve->mix prepare_vehicle Prepare bulk vehicle (e.g., PEG400 + Saline) prepare_vehicle->mix add_surfactant Add surfactant (optional) mix->add_surfactant check Visually inspect for precipitation add_surfactant->check sonicate Warm and sonicate if needed check->sonicate Precipitate observed ready Formulation ready for dosing check->ready Clear solution sonicate->check

References

Technical Support Center: BI-135585 In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BI-135585 in vitro. The information is intended for scientists and drug development professionals to anticipate and address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary in vitro target of this compound?

This compound is a potent and highly selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Its inhibitory activity has been demonstrated in various in vitro systems, including human preadipocytes and adipose tissue explants.

Q2: What is the known selectivity profile of this compound?

This compound exhibits high selectivity for 11β-HSD1. It has been shown to have over 1000-fold greater selectivity for 11β-HSD1 compared to other hydroxysteroid dehydrogenases. This high selectivity minimizes the potential for direct off-target effects on related enzymes.

Q3: Are there any known off-target effects for this compound from broader screening panels (e.g., kinome scans)?

Publicly available data does not contain a comprehensive off-target profile for this compound against a broad panel of kinases, G-protein coupled receptors (GPCRs), or ion channels. While its high selectivity against other hydroxysteroid dehydrogenases is established, researchers should be aware of the potential for uncharacterized off-target interactions when interpreting unexpected in vitro results.

Q4: I am observing unexpected phenotypic changes in my cell-based assay after treatment with this compound. Could this be an off-target effect?

While this compound is highly selective for 11β-HSD1, unexpected cellular effects could potentially arise from off-target interactions, especially at higher concentrations. It is crucial to perform dose-response experiments and include appropriate controls to distinguish between on-target and potential off-target effects. If you suspect an off-target effect, consider the troubleshooting guide below.

Troubleshooting Guide: Investigating Potential Off-Target Effects

This guide is designed to help researchers troubleshoot and investigate potential in vitro off-target effects of small molecule inhibitors like this compound.

Issue 1: Unexpected Cellular Phenotype or Toxicity

Question: I am observing a cellular phenotype (e.g., apoptosis, changes in morphology, altered proliferation) that is not consistent with the known function of 11β-HSD1. What should I do?

Answer:

  • Confirm On-Target Engagement: First, verify that this compound is engaging its intended target in your experimental system. Measure the inhibition of 11β-HSD1 activity directly if possible.

  • Dose-Response Analysis: Perform a comprehensive dose-response analysis. Off-target effects often occur at higher concentrations than on-target effects. A significant separation between the IC50 for 11β-HSD1 inhibition and the EC50 for the observed phenotype may suggest an off-target mechanism.

  • Use a Structurally Unrelated Inhibitor: If available, use a structurally distinct 11β-HSD1 inhibitor as a control. If the same phenotype is observed with a different inhibitor of the same target, it is more likely to be an on-target effect.

  • Rescue Experiment: If feasible, perform a rescue experiment by adding back the product of 11β-HSD1 activity (e.g., cortisol) to see if it reverses the observed phenotype.

  • Consider Off-Target Screening: If the phenotype persists and is not explained by on-target activity, consider broader off-target profiling.

Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity

Question: The IC50 of this compound in my biochemical assay is much lower than the effective concentration in my cell-based assay. Why might this be?

Answer:

This discrepancy can be due to several factors not necessarily related to off-target effects:

  • Cellular Permeability: The compound may have poor permeability into the cells used in your assay.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps, reducing its intracellular concentration.

  • Compound Stability: The compound may be unstable in cell culture media over the time course of the experiment.

  • Protein Binding: The compound may bind to proteins in the cell culture serum, reducing the free concentration available to interact with the target.

Troubleshooting Steps:

  • Assess compound permeability using a PAMPA assay or similar.

  • Use inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if cellular potency is increased.

  • Evaluate the stability of the compound in your specific cell culture media over time using LC-MS.

  • Perform assays in serum-free or low-serum conditions to assess the impact of protein binding.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

Assay SystemTargetIC50 (nM)Selectivity
Human Preadipocytes11β-HSD11>1000-fold vs. other hydroxysteroid dehydrogenases
Human Adipose Tissue (ex vivo)11β-HSD111>1000-fold vs. other hydroxysteroid dehydrogenases
Enzyme Assay11β-HSD113>1000-fold vs. other hydroxysteroid dehydrogenases

Experimental Protocols

Protocol 1: General Kinase Selectivity Profiling (e.g., KINOMEscan®)

This protocol describes a generalized competitive binding assay to screen for off-target kinase interactions.

  • Assay Principle: A test compound is competed against a proprietary, immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the immobilized ligand is measured by quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.

  • Procedure:

    • Prepare a stock solution of this compound in 100% DMSO.

    • The compound is typically screened at a single high concentration (e.g., 10 µM) in the initial screen.

    • The compound is mixed with the DNA-tagged kinases and the immobilized ligand in the assay wells.

    • The mixture is incubated to allow binding to reach equilibrium.

    • Unbound components are washed away.

    • The amount of kinase bound to the solid support is quantified using qPCR.

    • Results are typically reported as percent of control (%Ctrl), where the DMSO vehicle is the control. A lower %Ctrl value indicates stronger binding.

  • Data Analysis: Hits are identified as kinases for which the binding is significantly inhibited by the test compound. For hits of interest, a Kd (dissociation constant) can be determined by running a dose-response curve.

Protocol 2: Competitive Radioligand Binding Assay for GPCR Off-Target Screening

This protocol outlines a general method for assessing off-target binding to a panel of GPCRs.

  • Assay Principle: A test compound is used to compete with a known radiolabeled ligand for binding to a specific receptor expressed in a membrane preparation. The amount of radioligand displaced by the test compound is measured, allowing for the determination of the test compound's binding affinity.

  • Procedure:

    • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

    • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound.

    • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium. Incubation time and temperature are receptor-dependent.

    • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. The membranes with the bound radioligand are trapped on the filter.

    • Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Scintillation Counting: Place the filter mat in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be calculated. The Ki (inhibitory constant) can then be determined using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane GPCR_Off_Target Hypothetical Off-Target GPCR G_Protein G-Protein GPCR_Off_Target->G_Protein Activation BI_135585 This compound BI_135585->GPCR_Off_Target Inhibition Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Unexpected Cellular Response Second_Messenger->Cellular_Response Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Prepare this compound Stock Solution (DMSO) Incubation Add Compound to Plate & Incubate Compound->Incubation Assay_Plate Prepare Assay Plate with Kinase Panel & Ligand Assay_Plate->Incubation Wash Wash to Remove Unbound Components Incubation->Wash qPCR Quantify Bound Kinase via qPCR Wash->qPCR Data_Processing Calculate % of Control & Identify Hits qPCR->Data_Processing

Technical Support Center: Optimizing BI-135585 Concentration for Maximal 11β-HSD1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with the 11β-HSD1 inhibitor, BI-135585.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and highly selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol. By inhibiting 11β-HSD1, this compound reduces the local concentration of active glucocorticoids in tissues such as the liver and adipose tissue.

Q2: What is the optimal in vitro concentration of this compound for 11β-HSD1 inhibition?

A2: The optimal concentration of this compound for in vitro experiments depends on the cell type and experimental conditions. However, studies have shown that this compound is highly potent, with a reported half-maximal inhibitory concentration (IC50) of approximately 4.3 nM in human adipocytes.[1] For primary human adipose tissue, the concentration for 80% inhibition (IC80) has been reported to be 53 nM.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound for in vitro experiments?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For in vitro assays, it is crucial to minimize the final concentration of DMSO in the cell culture medium, as high concentrations can be cytotoxic.[2][3] It is recommended to keep the final DMSO concentration below 0.1%. Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to ensure stability. The stability of this compound in cell culture media over long incubation periods should be considered, as the compound's concentration may decrease over time.[4][5]

Q4: Is this compound selective for 11β-HSD1?

A4: Yes, this compound is reported to be a highly selective inhibitor of 11β-HSD1, with over 1000-fold selectivity against other hydroxysteroid dehydrogenases.[1] This high selectivity minimizes the potential for off-target effects in your experiments.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no inhibition of 11β-HSD1 activity Incorrect concentration of this compound: The concentration of the inhibitor may be too low to elicit a response.Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. Refer to the provided IC50 values as a starting point.
Degradation of this compound: The compound may have degraded due to improper storage or handling.Ensure that the stock solution of this compound is stored correctly at -20°C or -80°C and protected from light. Prepare fresh dilutions for each experiment.
Inactive enzyme: The 11β-HSD1 enzyme in your cell lysate or tissue homogenate may be inactive.Prepare fresh cell lysates or tissue homogenates and ensure that they are kept on ice to prevent enzyme degradation. Include a positive control with a known 11β-HSD1 inhibitor to validate the assay.
High background signal in the assay Substrate or cofactor interference: Components of the reaction mixture may be interfering with the detection method.Run appropriate controls, including wells without enzyme and wells without substrate, to identify the source of the high background.
Non-specific binding: The detection antibody or other reagents may be binding non-specifically.Optimize the concentration of the detection reagents and include appropriate blocking steps in your protocol.
Inconsistent results between experiments Variability in cell culture: Differences in cell passage number, confluency, or differentiation state can affect 11β-HSD1 expression and activity.Maintain consistent cell culture practices, including using cells within a specific passage number range and seeding at a consistent density.
Pipetting errors: Inaccurate pipetting can lead to significant variability in results.Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents to minimize pipetting variability between wells.
Observed cytotoxicity High concentration of DMSO: The final concentration of the solvent in the cell culture medium may be too high.Ensure that the final DMSO concentration is as low as possible, ideally below 0.1%.[2][3]
Cytotoxic effects of this compound: At very high concentrations, this compound itself may have cytotoxic effects.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound in your cell model.

Data Presentation

Table 1: In Vitro Potency of this compound

System Parameter Value Reference
Human AdipocytesIC504.3 nM[1]
Primary Human Adipose TissueIC8053 nM[1]

Experimental Protocols

Protocol 1: 11β-HSD1 Inhibition Assay in Cell Homogenates

This protocol describes a method to determine the inhibitory activity of this compound on 11β-HSD1 in cell homogenates.

1. Materials:

  • Cells expressing 11β-HSD1 (e.g., differentiated human adipocytes or a stable cell line)
  • This compound
  • DMSO
  • Homogenization buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA)
  • Substrate: Cortisone
  • Cofactor: NADPH
  • Detection system for cortisol (e.g., ELISA kit or LC-MS/MS)
  • Protein quantification assay (e.g., BCA assay)

2. Cell Homogenate Preparation: a. Culture cells to the desired confluency. b. Wash the cells with ice-cold PBS. c. Scrape the cells in ice-cold homogenization buffer. d. Homogenize the cells using a sonicator or a Dounce homogenizer on ice. e. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cellular debris. f. Collect the supernatant (cytosolic fraction containing 11β-HSD1) and determine the protein concentration.

3. Inhibition Assay: a. Prepare serial dilutions of this compound in DMSO. Further dilute in homogenization buffer to achieve the desired final concentrations, ensuring the final DMSO concentration is below 0.1%. b. In a 96-well plate, add the cell homogenate (e.g., 10-20 µg of protein). c. Add the diluted this compound or vehicle control (DMSO in homogenization buffer). d. Pre-incubate for 15-30 minutes at 37°C. e. Initiate the reaction by adding a mixture of cortisone (e.g., 100-200 nM) and NADPH (e.g., 200 µM). f. Incubate for a specific time (e.g., 30-60 minutes) at 37°C. The incubation time should be within the linear range of the reaction. g. Stop the reaction by adding a stop solution (e.g., an organic solvent like ethyl acetate to extract the steroids). h. Quantify the amount of cortisol produced using a suitable detection method.

4. Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol provides a general method to assess the cytotoxicity of this compound.

1. Materials:

  • Adherent cells (e.g., pre-adipocytes or hepatocytes)
  • This compound
  • DMSO
  • Cell culture medium
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
  • 96-well plate
  • Plate reader

2. Assay Procedure: a. Seed cells in a 96-well plate at a suitable density and allow them to attach overnight. b. Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent). c. Replace the medium in the wells with the medium containing the different concentrations of this compound. d. Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator. e. After the incubation period, add 10 µL of MTT solution to each well. f. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. g. Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. h. Measure the absorbance at a wavelength of 570 nm using a plate reader.

3. Data Analysis: a. Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. b. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the cytotoxic concentration.

Mandatory Visualizations

G cluster_0 11β-HSD1 Signaling Pathway Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR GeneExpression Target Gene Expression GR->GeneExpression Nuclear Translocation BI135585 This compound BI135585->HSD11B1 HSD11B1->Cortisol NADPH -> NADP+

Caption: Mechanism of this compound action on the 11β-HSD1 pathway.

G cluster_1 Experimental Workflow: 11β-HSD1 Inhibition Assay A Prepare Cell Homogenate B Add this compound (or Vehicle) A->B C Pre-incubate B->C D Initiate Reaction (Cortisone + NADPH) C->D E Incubate D->E F Stop Reaction E->F G Quantify Cortisol F->G H Data Analysis (IC50 determination) G->H G cluster_2 Troubleshooting Logic Start Experiment Fails (e.g., no inhibition) CheckConcentration Verify this compound Concentration Start->CheckConcentration CheckActivity Assess Enzyme Activity (Positive Control) CheckConcentration->CheckActivity If concentration is correct CheckReagents Evaluate Reagent Stability & Purity CheckConcentration->CheckReagents If concentration is correct CheckProtocol Review Experimental Protocol CheckActivity->CheckProtocol If positive control fails CheckReagents->CheckProtocol If reagents are suspect Success Problem Solved CheckProtocol->Success

References

stability and proper storage of BI-135585 compound

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and proper storage of the BI-135585 compound. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are 0 - 4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years).[1] When stored correctly, the compound is expected to be stable for over two years.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in DMSO.[1] It is recommended to prepare a concentrated stock solution in anhydrous DMSO. For short-term storage of stock solutions (days to weeks), refrigeration at 0 - 4°C is suitable. For long-term storage (months), aliquoting the stock solution into single-use vials and storing at -20°C is recommended to avoid repeated freeze-thaw cycles.

Q3: Is this compound stable at room temperature?

A3: this compound is stable enough for shipping at ambient temperatures for a few weeks.[1] However, for storage in the laboratory, it is crucial to adhere to the recommended refrigerated or frozen conditions to ensure its long-term stability and purity.

Q4: What are the potential degradation pathways for this compound?

A4: As an oxazinanone-containing compound, this compound may be susceptible to hydrolysis, particularly under strong acidic or basic conditions. Exposure to strong oxidizing agents and prolonged exposure to light could also potentially lead to degradation. It is advisable to protect the compound from these conditions during storage and handling.

Q5: How does this compound inhibit its target, 11β-HSD1?

A5: this compound is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[2] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol. By inhibiting 11β-HSD1, this compound reduces the levels of active cortisol in specific tissues, which is a therapeutic strategy for metabolic diseases.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.

Issue Possible Cause Recommended Action
Inconsistent or lower than expected activity in in vitro assays. Compound Degradation: Improper storage or handling of the this compound stock solution may have led to degradation.- Prepare a fresh stock solution from solid compound that has been stored correctly. - Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. - Ensure the final concentration of DMSO in the assay is consistent and within the tolerance of your experimental system.
Precipitation of the compound: The solubility of this compound may be limited in aqueous assay buffers.- Visually inspect the assay wells for any signs of precipitation. - Consider a brief sonication of the stock solution before dilution. - Evaluate the solubility of this compound in your specific assay buffer at the desired final concentration.
Variability between experimental replicates. Inaccurate pipetting of viscous DMSO stock solution. - Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous DMSO solutions. - Ensure complete mixing of the compound in the assay medium.
Adsorption to plasticware. - Consider using low-adhesion microplates and pipette tips. - Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may help in some cell-based assays.
Unexpected cellular toxicity. Off-target effects at high concentrations. - Perform a dose-response curve to determine the optimal concentration range for 11β-HSD1 inhibition without significant toxicity. - Compare the activity of this compound with another structurally different 11β-HSD1 inhibitor to confirm on-target effects.
DMSO toxicity. - Ensure the final concentration of DMSO in your cell culture medium is below the toxic level for your specific cell line (typically <0.5%). - Run a vehicle control with the same concentration of DMSO to assess its effect on cell viability.

Stability Data Summary

While specific quantitative stability data for this compound is not extensively published, the following table provides an illustrative summary of expected stability based on general knowledge of similar chemical compounds. Researchers should perform their own stability studies for their specific experimental conditions.

Condition Solvent/Matrix Temperature Duration Expected Stability
Solid N/A-20°C>2 yearsHighly Stable
4°CMonthsStable
Room TemperatureWeeksModerately Stable
Solution DMSO-20°CMonthsStable (in single-use aliquots)
4°CWeeksModerately Stable
Aqueous Buffer (pH 7.4)Room TemperatureHoursPotentially Unstable (hydrolysis risk)
Forced Degradation 0.1 M HCl60°CHoursLikely to degrade
0.1 M NaOH60°CHoursLikely to degrade
3% H₂O₂Room TemperatureHoursPotential for oxidation
Light (UV/Vis)Room TemperatureDaysPotential for photodegradation

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

  • For long-term storage, dispense single-use aliquots into sterile, light-protected tubes and store at -20°C. For short-term storage, store the stock solution at 4°C.

Protocol for Assessing the Stability of this compound in Solution using HPLC-UV

This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound.

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Prepare working solutions by diluting the stock solution with the relevant stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, or purified water for photostability). The final concentration should be suitable for HPLC analysis (e.g., 50 µg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Incubate the working solution in 0.1 M HCl at 60°C.

    • Basic Hydrolysis: Incubate the working solution in 0.1 M NaOH at 60°C.

    • Oxidative Degradation: Incubate the working solution in 3% H₂O₂ at room temperature.

    • Photostability: Expose the working solution in a photostability chamber to a combination of UV and visible light. A control sample should be wrapped in aluminum foil to protect it from light.

    • Thermal Degradation: Incubate the solid compound at an elevated temperature (e.g., 80°C).

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC-UV method. A C18 column with a gradient elution of a buffered mobile phase (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Detection should be at a wavelength where this compound has significant absorbance.

  • Data Analysis:

    • Monitor the peak area of the intact this compound peak over time.

    • Observe the appearance of any new peaks, which may represent degradation products.

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point.

Visualizations

G cluster_pathway 11β-HSD1 Signaling Pathway Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 substrate Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR binds to GeneExpression Altered Gene Expression GR->GeneExpression regulates BI135585 This compound BI135585->HSD1 inhibits HSD1->Cortisol conversion

Caption: Simplified signaling pathway of 11β-HSD1 and the inhibitory action of this compound.

G cluster_workflow Troubleshooting Workflow for Inconsistent Assay Results Start Inconsistent Results CheckStorage Verify Compound Storage Conditions (-20°C, dark, dry) Start->CheckStorage Problem_Storage Improper Storage CheckStorage->Problem_Storage Issue Found? CheckSolution Assess Stock Solution Integrity (fresh prep, no ppt) Problem_Solution Degraded/Precipitated Solution CheckSolution->Problem_Solution Issue Found? CheckHandling Review Experimental Technique (pipetting, mixing) Problem_Handling Inaccurate Handling CheckHandling->Problem_Handling Issue Found? CheckAssay Evaluate Assay Conditions (buffer, DMSO%) Problem_Assay Suboptimal Assay Conditions CheckAssay->Problem_Assay Issue Found? Problem_Storage->CheckSolution No Solution_Storage Use Fresh Compound Problem_Storage->Solution_Storage Yes Problem_Solution->CheckHandling No Solution_Solution Prepare Fresh Stock Solution Problem_Solution->Solution_Solution Yes Problem_Handling->CheckAssay No Solution_Handling Refine Pipetting & Mixing Problem_Handling->Solution_Handling Yes Solution_Assay Optimize Assay Parameters Problem_Assay->Solution_Assay Yes End Consistent Results Solution_Storage->End Solution_Solution->End Solution_Handling->End Solution_Assay->End

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

References

overcoming poor oral bioavailability of BI-135585 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the in vivo oral bioavailability and performance of BI-135585.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected efficacy of this compound in our multi-dose in vivo studies, which we suspect is due to poor oral bioavailability. What could be the cause?

A1: While this compound has shown dose-proportional exposure, suboptimal in vivo efficacy, especially in chronic studies, can stem from several factors related to its oral delivery.[1][2] Key issues could include:

  • Poor aqueous solubility: Many modern drug candidates are poorly water-soluble, which can be a rate-limiting step for absorption.[3][4]

  • Low dissolution rate: Even if a compound is soluble, a slow dissolution rate in the gastrointestinal (GI) tract can lead to incomplete absorption.

  • Inadequate permeability: The drug may not efficiently cross the intestinal epithelium to reach systemic circulation.

  • Pre-systemic metabolism: The compound might be metabolized in the gut wall or liver before reaching systemic circulation.

  • Formulation-dependent absorption: The vehicle used to formulate this compound for oral gavage can significantly impact its absorption.

A notable finding from clinical studies is that while a single dose of this compound resulted in significant inhibition of 11β-HSD1 in adipose tissue, this effect was substantially reduced after 14 days of continuous treatment.[1][2] This suggests that consistent and sustained exposure at the target tissue is crucial and may be influenced by the formulation and resulting pharmacokinetics.

Q2: What are some initial troubleshooting steps if we suspect a formulation issue is impacting the oral bioavailability of this compound?

A2: If you are facing challenges with the in vivo performance of this compound, consider the following troubleshooting steps:

  • Re-evaluate your vehicle/formulation:

    • Is the drug fully solubilized or a suspension? For poorly soluble compounds, a suspension may lead to variable absorption.

    • Consider simple formulation adjustments. For example, if using a simple aqueous vehicle, exploring lipid-based formulations or co-solvents may enhance solubility and absorption.[5][6]

  • Assess basic physicochemical properties:

    • Confirm the solubility of your batch of this compound in different biorelevant media (e.g., simulated gastric and intestinal fluids).

    • Particle size analysis of the drug substance can be crucial, as smaller particle size generally leads to a faster dissolution rate.[3][7]

  • Conduct a pilot pharmacokinetic (PK) study:

    • A single-dose PK study comparing different simple formulations (e.g., solution vs. suspension) can provide valuable insights into the absorption profile. Key parameters to assess are Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Q3: What advanced formulation strategies can be employed to improve the oral bioavailability of a compound like this compound?

A3: For compounds with persistent bioavailability challenges, several advanced formulation strategies can be explored. These often aim to increase the solubility and dissolution rate of the drug in the GI tract.[5][8][9]

  • Lipid-Based Formulations: These are a common and effective approach for poorly water-soluble drugs.[5][6] They can enhance lymphatic transport and reduce first-pass metabolism. Examples include:

    • Self-Emulsifying Drug Delivery Systems (SEDDS)[5][8]

    • Nanostructured Lipid Carriers (NLCs)[7]

  • Amorphous Solid Dispersions (ASDs): By dispersing the drug in a polymer matrix in an amorphous state, the solubility and dissolution rate can be significantly increased compared to the crystalline form.[7]

  • Particle Size Reduction (Nanonization): Reducing the particle size to the nanometer range increases the surface area for dissolution, which can enhance the rate and extent of absorption.[10][11]

Quantitative Data Summary

The following tables summarize key pharmacokinetic and pharmacodynamic parameters of this compound from human studies.

Table 1: Pharmacokinetic Parameters of this compound After Multiple Doses [1][2]

ParameterValueCondition
Half-life (t½)55-65 hoursMultiple doses (5-200 mg)
Exposure (AUC)Dose-proportionalMultiple doses (5-200 mg)

Table 2: Pharmacodynamic Effect of this compound on 11β-HSD1 Inhibition [1][2]

TissueSingle Dose Inhibition14-Day Inhibition
Adipose Tissue (AT)~90%≤31%
Liver (indicated by urinary THF/THE ratio)65-75% decrease~75% decrease

Experimental Protocols

Protocol 1: Preparation of a Simple Co-solvent Formulation for Preclinical In Vivo Studies

This protocol describes the preparation of a basic co-solvent formulation suitable for initial in vivo screening of this compound.

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Water for Injection

Procedure:

  • Weigh the required amount of this compound.

  • In a sterile container, mix PEG 400 and PG in a 1:1 ratio.

  • Slowly add the this compound powder to the co-solvent mixture while vortexing or stirring continuously to ensure complete dissolution. Gentle heating (up to 40°C) may be applied if necessary.

  • Once the drug is fully dissolved, add Water for Injection to achieve the final desired concentration. For example, a final vehicle composition could be 40% PEG 400, 10% PG, and 50% water.

  • Visually inspect the solution for any undissolved particles. The final formulation should be a clear solution.

  • Administer the formulation to the animals via oral gavage at the appropriate dose volume.

Protocol 2: General Method for Evaluating In Vitro Dissolution of a Poorly Soluble Compound

This protocol outlines a general procedure for assessing the dissolution rate of this compound in a simple formulation.

Materials:

  • This compound formulation

  • Simulated Gastric Fluid (SGF, pH 1.2)

  • Simulated Intestinal Fluid (SIF, pH 6.8)

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • HPLC system for quantification

Procedure:

  • Set up the dissolution apparatus with 900 mL of SGF in each vessel, maintained at 37°C ± 0.5°C.

  • Set the paddle speed to 50 or 75 RPM.

  • Add the this compound formulation to each vessel.

  • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample from each vessel.

  • Immediately filter the samples through a 0.45 µm syringe filter.

  • Analyze the samples by a validated HPLC method to determine the concentration of dissolved this compound.

  • Repeat the experiment using SIF to assess dissolution in a different pH environment.

  • Plot the percentage of drug dissolved versus time to generate dissolution profiles.

Visualizations

G Solubility Solubility Assessment in Biorelevant Media Formulation Prepare Multiple Formulations (e.g., Suspension, Co-solvent, Lipid-based) Solubility->Formulation Dissolution In Vitro Dissolution Testing Formulation->Dissolution PK_Study Single-Dose Pharmacokinetic Study in Animal Model Dissolution->PK_Study Promising candidates Bioavailability Calculate Bioavailability (AUC, Cmax, Tmax) PK_Study->Bioavailability Selection Select Lead Formulation Bioavailability->Selection Efficacy_Study Multi-Dose Efficacy Study with Lead Formulation Selection->Efficacy_Study Optimized formulation PD_Analysis Pharmacodynamic Analysis (e.g., Target Inhibition) Efficacy_Study->PD_Analysis

Caption: Workflow for improving in vivo oral bioavailability.

G Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR Binds Gene Gene Transcription GR->Gene Regulates HSD1->Cortisol Activation BI135585 This compound BI135585->HSD1 Inhibits

Caption: Signaling pathway of 11β-HSD1 and inhibition by this compound.

References

Navigating Experimental Variability with BI-135585: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during experiments with BI-135585. By providing detailed protocols, addressing frequently asked questions, and offering insights into the compound's mechanism of action, we aim to support the generation of reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant variability in the IC50 values for this compound in our 11β-HSD1 inhibition assays. What are the potential causes?

A1: Inconsistent IC50 values for this compound can stem from several factors. This compound is a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) with reported IC50 values in the low nanomolar range (e.g., 4.3 nM in human adipocytes and 13 nM in a cell-free assay).[1][2][3] Variations can be attributed to:

  • Compound Handling and Storage: this compound is soluble in DMSO.[1] Ensure the compound is fully dissolved and that stock solutions are stored correctly. For short-term storage (days to weeks), 0-4°C is recommended, while long-term storage (months to years) should be at -20°C in a dry, dark environment.[1] Improper storage can lead to degradation of the compound.

  • Assay Conditions:

    • Substrate Concentration: The concentration of cortisone used in the assay can impact the apparent IC50. Ensure you are using a consistent concentration, ideally at or below the Km for the enzyme.

    • Enzyme Concentration: The amount of 11β-HSD1 enzyme or the number of cells used should be consistent across experiments.

    • Incubation Time: Adherence to a standardized incubation time is critical for reproducible results.

  • Cell-Based vs. Biochemical Assays: IC50 values can differ between biochemical (cell-free) and cell-based assays due to factors like cell permeability and potential off-target effects.

  • Biological Matrix: The inhibitory activity of this compound has been shown to vary between different tissues, such as perirenal and abdominal subcutaneous adipose tissue.[3] The composition of your assay medium or the use of different cell types can influence the results.

Q2: Our in vivo studies with this compound are showing inconsistent effects on the Hypothalamic-Pituitary-Adrenal (HPA) axis. Why might this be?

A2: Inhibition of 11β-HSD1 by this compound can lead to a mild activation of the HPA axis.[4] This is a compensatory mechanism in response to reduced intracellular cortisol levels. Inconsistent observations could be due to:

  • Dosing and Administration: this compound has a long half-life of 55-65 hours in humans.[4] Ensure accurate and consistent oral administration. The timing of sample collection relative to the last dose is crucial for observing consistent effects.

  • Animal Model: The response of the HPA axis can vary between different species and even strains of animals.

  • Biomarker Measurement: The ratio of urinary tetrahydrocortisol (THF) to tetrahydrocortisone (THE) is an indicator of liver 11β-HSD1 inhibition.[4] However, this may not accurately reflect enzyme inhibition in other tissues like adipose tissue.[4] Consider measuring multiple biomarkers, including plasma ACTH and cortisol levels, for a comprehensive understanding.

Q3: We are struggling with conflicting results in our P-glycoprotein (P-gp) substrate assays for this compound. What could be the reason?

A3: P-glycoprotein (P-gp) is a drug transporter known for its polyspecific nature, which can lead to inconsistent and assay-dependent results.[5] While there is no direct evidence from the provided search results to suggest this compound is a P-gp substrate, if you are investigating this interaction, consider the following sources of variability common to P-gp assays:

  • Assay System: Different experimental systems (e.g., cell monolayers, membrane vesicles) can yield different results.[6]

  • Substrate vs. Inhibitor: It's crucial to distinguish between a compound being a substrate or an inhibitor of P-gp, as many inhibitors are poor substrates and vice-versa.[6][7] The concentration of the compound can also influence its behavior.[6]

  • Multiple Binding Sites: P-gp has multiple binding sites with varying affinities for different compounds, which can complicate data interpretation.[5][8]

Quantitative Data Summary

ParameterValueContextSource
IC50 (11β-HSD1) 4.3 nMHuman Adipocytes[1][2]
IC50 (11β-HSD1) 13 nMCell-free assay[3]
IC50 (11β-HSD1) ~10 nMCynomolgus Monkey Perirenal Adipose Tissue[3]
IC50 (11β-HSD1) ~100 nMCynomolgus Monkey Abdominal Subcutaneous Adipose Tissue[3]
IC80 (11β-HSD1) 53 nMPrimary Human Adipose Tissue[2][9]
Half-life (Humans) 55-65 hoursAfter multiple doses of 5-200 mg[4]

Experimental Protocols

Protocol 1: In Vitro 11β-HSD1 Inhibition Assay (Human Adipocytes)

  • Cell Culture: Culture human preadipocytes and differentiate them into mature adipocytes.

  • Compound Preparation: Prepare stock solutions of this compound in DMSO.[1] Create a serial dilution of the compound in the assay buffer.

  • Assay Procedure:

    • Incubate the differentiated adipocytes with varying concentrations of this compound for a predetermined time.

    • Add cortisone (substrate) to the cells and incubate.

    • Stop the reaction and measure the amount of cortisol produced using a suitable method (e.g., ELISA, LC-MS/MS).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Ex Vivo 11β-HSD1 Inhibition in Adipose Tissue

  • Tissue Collection: Obtain fresh subcutaneous adipose tissue biopsies.

  • Tissue Preparation: Mince the tissue and wash it with buffer.

  • Assay Procedure:

    • Incubate the tissue fragments with varying concentrations of this compound.

    • Add d2-cortisone (deuterated substrate) to the tissue and incubate.

    • Extract the steroids from the tissue and medium.

  • Analysis: Measure the conversion of d2-cortisone to d2-cortisol using LC-MS/MS to determine the level of 11β-HSD1 inhibition.

Visualizations

BI135585_Signaling_Pathway cluster_HPA_Axis Hypothalamic-Pituitary-Adrenal (HPA) Axis cluster_Peripheral_Tissue Peripheral Tissue (e.g., Adipose, Liver) Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary CRH Adrenal Gland Adrenal Gland Pituitary->Adrenal Gland ACTH Cortisol (active) Cortisol (active) Adrenal Gland->Cortisol (active) Production Cortisone (inactive) Cortisone (inactive) 11b-HSD1 11b-HSD1 Cortisone (inactive)->11b-HSD1 Cortisol (active)->Hypothalamus Cortisol (active)->Pituitary Negative Feedback GR Glucocorticoid Receptor Cortisol (active)->GR 11b-HSD1->Cortisol (active) This compound This compound This compound->11b-HSD1 Inhibition Metabolic Effects Metabolic Effects GR->Metabolic Effects

Caption: Mechanism of action of this compound and its effect on the HPA axis.

Troubleshooting_Workflow cluster_Compound Compound Integrity cluster_Protocol Assay Protocol cluster_System Biological System cluster_Analysis Data Analysis Inconsistent Results Inconsistent Results Check Compound Integrity Check Compound Integrity Inconsistent Results->Check Compound Integrity Review Assay Protocol Review Assay Protocol Inconsistent Results->Review Assay Protocol Evaluate Biological System Evaluate Biological System Inconsistent Results->Evaluate Biological System Data Analysis & Interpretation Data Analysis & Interpretation Inconsistent Results->Data Analysis & Interpretation Storage Conditions Storage Conditions Check Compound Integrity->Storage Conditions Solubility Solubility Check Compound Integrity->Solubility Purity Purity Check Compound Integrity->Purity Reagent Concentrations Reagent Concentrations Review Assay Protocol->Reagent Concentrations Incubation Times Incubation Times Review Assay Protocol->Incubation Times Instrument Calibration Instrument Calibration Review Assay Protocol->Instrument Calibration Cell Line/Tissue Source Cell Line/Tissue Source Evaluate Biological System->Cell Line/Tissue Source Passage Number Passage Number Evaluate Biological System->Passage Number Assay Matrix Effects Assay Matrix Effects Evaluate Biological System->Assay Matrix Effects Statistical Method Statistical Method Data Analysis & Interpretation->Statistical Method Outlier Identification Outlier Identification Data Analysis & Interpretation->Outlier Identification Comparison to Controls Comparison to Controls Data Analysis & Interpretation->Comparison to Controls Resolution Resolution

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Minimizing Variability in BI-135585 Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal studies involving the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, BI-135585.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid. By inhibiting 11β-HSD1, this compound reduces intracellular cortisol levels, which is a therapeutic strategy for type 2 diabetes and other metabolic conditions.[1]

Q2: What are the key pharmacokinetic properties of this compound in common animal models?

A2: The pharmacokinetics of this compound (also referred to as BB-83698 in some studies) have been characterized in mice, rats, and dogs. Intravenous administration shows low to moderate clearance and a moderate volume of distribution across these species.[3] Oral administration in cynomolgus monkeys has also been shown to effectively inhibit 11β-HSD1 activity in adipose tissue.[2] Key pharmacokinetic parameters are summarized in the table below.

Q3: Are there any known sex-dependent differences in the pharmacokinetics of this compound?

A3: In rats, some sex-dependent differences in exposure have been observed. On the first day of dosing, female rats showed higher exposure (AUC) than males at certain doses. However, this difference was not apparent after 14 or 28 days of repeated dosing.[3] It is advisable to include both sexes in study designs and analyze the data for any sex-specific effects.

Q4: What are the potential side effects of this compound in animal studies?

A4: In dogs, central nervous system (CNS) effects were observed and found to be dose-limiting with intravenous administration. These effects were suspected to be related to a high maximum plasma concentration (Cmax) rather than total systemic exposure.[3] Controlled infusion studies in dogs demonstrated that these CNS effects could be avoided by reducing the Cmax.[3]

Troubleshooting Guides

Issue 1: High Variability in Pharmacokinetic Parameters (AUC, Cmax)
Possible CauseTroubleshooting Step
Inconsistent Drug Formulation/Administration Ensure the drug formulation is homogenous and stable. Use precise, calibrated equipment for dosing. For oral gavage, ensure consistent stomach placement.
Genetic Variability within Animal Strain Use a well-characterized, isogenic animal strain to minimize genetic differences in drug metabolism.[4]
Sex Differences As noted in rats, sex can influence pharmacokinetics, especially upon initial dosing.[3] Include both males and females and analyze data separately if significant differences are observed.
Food and Water Intake Standardize the feeding schedule and diet, as these can affect drug absorption and metabolism.[5]
Stress Animal stress can significantly alter physiological parameters, leading to variability.[6] Acclimatize animals to the facility and handling procedures before the study begins.
Issue 2: Inconsistent Pharmacodynamic Effects (e.g., 11β-HSD1 Inhibition)
Possible CauseTroubleshooting Step
Variable Drug Exposure Address the sources of pharmacokinetic variability as outlined in Issue 1.
Tissue-Specific Differences in Inhibition Be aware that the degree of 11β-HSD1 inhibition can vary between tissues (e.g., liver vs. adipose tissue).[7][8] Ensure tissue collection and processing are consistent.
Timing of Sample Collection The timing of tissue or blood collection relative to the last dose is critical. Establish a strict and consistent sampling schedule based on the known half-life of this compound in the specific species.
Assay Variability Validate and standardize the bioanalytical methods used to measure 11β-HSD1 activity or downstream markers. Include appropriate positive and negative controls in every assay run.[9]
Compensatory Mechanisms Inhibition of 11β-HSD1 can lead to a mild activation of the hypothalamic-pituitary-adrenal (HPA) axis.[7][10] This can be a source of biological variability. Monitor HPA axis hormones if this is a concern for the study endpoints.

Data Presentation

Table 1: Summary of Pharmacokinetic Parameters of this compound (BB-83698) in Animals

SpeciesDose (mg/kg)RouteCmax (ng/mL)AUC (ng*h/mL)Terminal Half-life (t1/2) (h)
Mouse 10IV--1-3
50IV--1-3
Rat (Male & Female) -IV--~3.4 (range 1.2-4.6)
Dog 10 - 50IVDose-proportionalDose-proportional~6

Data synthesized from a study where this compound is also referred to as BB-83698.[3]

Experimental Protocols

Protocol: Assessment of ex vivo 11β-HSD1 Inhibition in Adipose Tissue

This protocol provides a standardized method for assessing the pharmacodynamic effect of this compound.

  • Animal Dosing:

    • Administer this compound or vehicle to animals according to the study design.

    • Record the exact time of dosing for each animal.

  • Tissue Collection:

    • At a predetermined time point post-dosing, euthanize the animal using an approved method.

    • Immediately collect subcutaneous adipose tissue samples.

    • Place samples in ice-cold buffer and process them promptly to maintain enzyme activity.

  • Tissue Homogenization:

    • Mince the adipose tissue and homogenize it in a suitable buffer (e.g., Tris-HCl with cofactors like NADP+).

    • Centrifuge the homogenate to obtain a clear supernatant containing the microsomal fraction where 11β-HSD1 is located.

  • Ex vivo Enzyme Activity Assay:

    • Incubate the tissue supernatant with a known concentration of a probe substrate (e.g., cortisone) and a radiolabeled tracer.

    • After a defined incubation period, stop the reaction.

    • Separate the substrate and the product (e.g., cortisol) using a technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification and Data Analysis:

    • Quantify the amount of converted product.

    • Calculate the percentage of 11β-HSD1 inhibition in the this compound-treated group relative to the vehicle-treated control group.

Mandatory Visualizations

Caption: Signaling pathway of 11β-HSD1 and the inhibitory action of this compound.

G start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization randomization Randomization and Group Assignment acclimatization->randomization baseline Baseline Measurements (e.g., body weight, glucose) randomization->baseline dosing This compound or Vehicle Administration baseline->dosing monitoring In-life Monitoring (Clinical signs, etc.) dosing->monitoring pk_sampling Pharmacokinetic Blood Sampling monitoring->pk_sampling pd_sampling Pharmacodynamic Tissue Collection monitoring->pd_sampling analysis Sample Analysis (Bioanalytical, ex vivo assays) pk_sampling->analysis pd_sampling->analysis data_analysis Statistical Analysis and Reporting analysis->data_analysis end End data_analysis->end

Caption: General experimental workflow for an in vivo study with this compound.

G cluster_drug Drug-Related Factors cluster_animal Animal-Related Factors cluster_procedure Procedural Factors Variability High Experimental Variability Formulation Formulation/ Solubility Formulation->Variability Dose Dosing Accuracy Dose->Variability PK Pharmacokinetics (Cmax, AUC) PK->Variability Species Species/Strain Species->Variability Sex Sex Sex->Variability Health Health Status Health->Variability Stress Stress Level Stress->Variability Handling Animal Handling Handling->Variability Timing Sample Collection Timing Timing->Variability Assay Assay Performance Assay->Variability Environment Housing/ Environment Environment->Variability

Caption: Logical diagram of factors contributing to experimental variability.

References

BI-135585 cross-reactivity with other hydroxysteroid dehydrogenases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of BI-135585, a potent and selective 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent, selective, and orally active small molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] Its primary mechanism of action is to block the conversion of inactive cortisone to active cortisol within cells, thereby reducing local glucocorticoid levels.

Q2: What is the reported potency of this compound?

A2: this compound has been shown to be a highly potent inhibitor of 11β-HSD1 with reported IC50 values of 13 nM and 4.3 nM in different assays.[1][2][3]

Q3: How selective is this compound for 11β-HSD1 over other hydroxysteroid dehydrogenases?

Q4: In what types of experimental systems has the activity of this compound been characterized?

A4: The inhibitory activity of this compound has been demonstrated in various systems, including in vitro enzymatic assays with recombinant human 11β-HSD1, ex vivo assays using fresh human and cynomolgus monkey adipose tissue, and in vivo studies in animals and humans where inhibition of 11β-HSD1 is assessed through biomarkers such as the urinary ratio of cortisol to cortisone metabolites.[2][4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent IC50 values in in vitro assays. 1. Variability in recombinant enzyme activity.2. Purity and stability of this compound.3. Assay conditions (e.g., incubation time, substrate concentration).1. Use a standardized lot of recombinant 11β-HSD1 and include a reference inhibitor in each experiment.2. Verify the purity of this compound by HPLC. Prepare fresh stock solutions and store them appropriately.3. Optimize and standardize assay conditions. Ensure substrate concentration is at or below the Km for the enzyme.
Low or no inhibition observed in cell-based assays. 1. Low cell permeability of the compound.2. High protein binding in cell culture medium.3. Inadequate incubation time.1. While this compound is orally active, consider using permeability-enhancing reagents if needed, though this is not typically reported as an issue.2. Reduce the serum concentration in the culture medium during the experiment, if compatible with cell health.3. Perform a time-course experiment to determine the optimal incubation time for maximal inhibition.
Variability in ex vivo adipose tissue inhibition. 1. Differences in tissue handling and viability.2. Inter-individual variability in 11β-HSD1 expression.3. Incomplete tissue penetration of the inhibitor.1. Standardize the protocol for adipose tissue collection, transport, and processing to maintain tissue viability.2. Normalize the inhibition data to the total protein concentration or a housekeeping gene expression level.3. Ensure adipose tissue explants are of a consistent and small size to allow for adequate diffusion of the inhibitor.
Unexpected in vivo results or lack of efficacy. 1. Suboptimal dosing or route of administration.2. Pharmacokinetic issues in the animal model.3. Tachyphylaxis (diminishing response to successive doses).1. Perform a dose-response study to determine the optimal dose for the desired level of target engagement.2. Conduct pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your specific animal model.3. Be aware that tachyphylaxis in adipose tissue has been observed with some 11β-HSD1 inhibitors after continuous dosing.[5] Consider this when designing long-term studies.

Quantitative Data

Table 1: Potency of this compound against 11β-HSD1

Assay SystemTargetIC50 (nM)Reference
Enzymatic AssayHuman 11β-HSD113[1]
Human AdipocytesHuman 11β-HSD14.3[2][3]

Note: While this compound is reported to be >1000-fold selective for 11β-HSD1, a comprehensive public data table with specific IC50 values for other hydroxysteroid dehydrogenase isoforms is not available.

Experimental Protocols

In Vitro 11β-HSD1 Inhibition Assay (HTRF-based)

This protocol is a representative example for determining the in vitro potency of this compound using a homogeneous time-resolved fluorescence (HTRF) assay.

1. Materials:

  • Recombinant human 11β-HSD1

  • Cortisone (substrate)

  • NADPH (cofactor)

  • Cortisol-d2 (HTRF tracer)

  • Anti-Cortisol-Cryptate (HTRF antibody)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 4 mM EDTA, 2 mM MgCl2, and 0.1% BSA)

  • This compound stock solution in DMSO

  • 384-well low-volume microplates

2. Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.

  • Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add 4 µL of a solution containing recombinant human 11β-HSD1 and NADPH in assay buffer.

  • Initiate the enzymatic reaction by adding 4 µL of a solution containing cortisone in assay buffer.

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding 5 µL of Cortisol-d2.

  • Add 5 µL of Anti-Cortisol-Cryptate.

  • Incubate the plate at room temperature for 2 hours to allow for the development of the HTRF signal.

  • Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Calculate the ratio of the 665 nm to 620 nm signals and determine the percent inhibition.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Ex Vivo Adipose Tissue 11β-HSD1 Inhibition Assay

This protocol describes a representative method for assessing the inhibitory activity of this compound in fresh adipose tissue explants.

1. Materials:

  • Freshly collected adipose tissue

  • Dulbecco's Modified Eagle Medium (DMEM)

  • [3H]-Cortisone (radiolabeled substrate)

  • Scintillation cocktail

  • This compound

  • 24-well plates

  • Incubator (37°C, 5% CO2)

  • Scintillation counter

2. Procedure:

  • Immediately place freshly collected adipose tissue in ice-cold DMEM.

  • Mince the tissue into small fragments (e.g., 10-20 mg).

  • Place one tissue fragment into each well of a 24-well plate containing pre-warmed DMEM.

  • Add this compound at various concentrations to the wells. Include a vehicle control (DMSO).

  • Pre-incubate the tissue with the inhibitor for 30 minutes at 37°C in a 5% CO2 incubator.

  • Add [3H]-Cortisone to each well to a final concentration of approximately 100 nM.

  • Incubate for 2-4 hours at 37°C.

  • Stop the reaction by placing the plate on ice and removing the medium.

  • Extract the steroids from the medium using an organic solvent (e.g., ethyl acetate).

  • Separate [3H]-Cortisone and the product, [3H]-Cortisol, using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the amount of [3H]-Cortisone and [3H]-Cortisol by scintillation counting.

  • Calculate the percent conversion of [3H]-Cortisone to [3H]-Cortisol and determine the percent inhibition for each concentration of this compound.

  • Calculate the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.

Visualizations

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cortisone Cortisone (inactive) Cortisone_in Cortisone Cortisone->Cortisone_in HSD11B1 11β-HSD1 Cortisone_in->HSD11B1 Cortisol Cortisol (active) HSD11B1->Cortisol NADPH NADP+ GR Glucocorticoid Receptor Cortisol->GR Gene_Expression Target Gene Expression GR->Gene_Expression BI135585 This compound BI135585->HSD11B1

Caption: Mechanism of this compound action in inhibiting cortisol production.

experimental_workflow cluster_invitro In Vitro Assay cluster_exvivo Ex Vivo Assay reagent_prep 1. Prepare Reagents (this compound, Enzyme, Substrate) incubation 2. Incubate at 37°C reagent_prep->incubation detection 3. HTRF Signal Detection incubation->detection ic50_calc 4. Calculate IC50 detection->ic50_calc tissue_prep 1. Prepare Adipose Tissue Explants treatment 2. Treat with this compound tissue_prep->treatment radiolabel 3. Add [3H]-Cortisone treatment->radiolabel extraction 4. Steroid Extraction and Separation radiolabel->extraction quantification 5. Scintillation Counting and IC50 Calculation extraction->quantification

Caption: Workflow for in vitro and ex vivo this compound activity assays.

References

challenges in long-term treatment with 11β-HSD1 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the long-term clinical application of 11β-HSD1 inhibitors?

A1: Despite promising preclinical data, the translation of 11β-HSD1 inhibitors to long-term clinical success has faced several hurdles. While some phase II trials have shown modest improvements in glucose homeostasis and body weight in individuals with type 2 diabetes, these effects often require high doses.[1] No inhibitors have progressed to phase III trials, and none are licensed for treatment to date.[2] Key challenges include:

  • Modest Efficacy: The metabolic benefits observed in human trials have been less significant than anticipated from rodent models.[1][3]

  • Compensatory Mechanisms: Prolonged inhibition of 11β-HSD1 can lead to a compensatory activation of the hypothalamic-pituitary-adrenal (HPA) axis.[4] This results in increased ACTH and adrenal androgen levels, which could counteract the intended therapeutic effects.[5]

  • Off-Target Effects: Some studies suggest that the beneficial metabolic effects of certain inhibitors may be partially due to off-target mechanisms, independent of 11β-HSD1 inhibition.[1][6]

  • Adverse Effects: Side effects, although often mild, have been reported, including nausea, headache, and diarrhea.[2] A significant concern with some inhibitors is a decrease in HDL cholesterol.[2]

Q2: Why do high doses of 11β-HSD1 inhibitors seem necessary for efficacy in humans?

A2: The requirement for high doses to achieve a therapeutic effect is a recurring theme in clinical studies with 11β-HSD1 inhibitors.[1] While the exact reasons are still under investigation, several factors may contribute:

  • High Enzyme Occupancy: It's possible that a very high level of enzyme inhibition (>90%) in target tissues like the liver and adipose tissue is necessary to produce a significant metabolic effect.[1][4]

  • Pharmacokinetics: The distribution, metabolism, and excretion of the inhibitor can influence its concentration and duration of action at the target site.

  • Redundancy and Compensatory Pathways: The body has robust systems for regulating glucocorticoid action. It's possible that upon inhibition of 11β-HSD1, other pathways are upregulated to maintain glucocorticoid tone.

Q3: What are the known compensatory mechanisms that can arise during long-term 11β-HSD1 inhibition?

A3: The primary compensatory mechanism is the activation of the HPA axis. By reducing the intracellular conversion of cortisone to cortisol, 11β-HSD1 inhibitors can lead to a perceived local cortisol deficiency. The body responds by increasing the secretion of ACTH from the pituitary gland, which in turn stimulates the adrenal glands to produce more cortisol and androgens.[4][5] This can potentially offset the benefits of inhibiting 11β-HSD1.

Troubleshooting Experimental Issues

Issue 1: Inconsistent or lower-than-expected inhibition of 11β-HSD1 activity in vitro.

Potential Cause Troubleshooting Step
Inhibitor Instability Verify the stability of your inhibitor in the assay buffer and under your experimental conditions (temperature, pH).
Incorrect Cofactor Concentration Ensure optimal concentrations of NADPH (for reductase activity) or NADP+ (for dehydrogenase activity).
Substrate Concentration Too High If the substrate concentration is much higher than the Km, a higher inhibitor concentration may be needed to see a significant effect. Consider performing a substrate titration experiment.
Cellular Uptake Issues (for cell-based assays) Confirm that the inhibitor can effectively penetrate the cell membrane to reach the enzyme.

Issue 2: Discrepancy between in vitro potency and in vivo efficacy.

Potential Cause Troubleshooting Step
Poor Pharmacokinetics Assess the inhibitor's absorption, distribution, metabolism, and excretion (ADME) properties in your animal model.
High Plasma Protein Binding A high degree of plasma protein binding can reduce the free concentration of the inhibitor available to act on the target enzyme.
Rapid Metabolism The inhibitor may be rapidly metabolized in vivo, leading to a shorter duration of action.
Off-Target Effects The observed in vivo effects may be due to interactions with other targets.[1][6] Consider profiling your inhibitor against a panel of related enzymes and receptors.

Issue 3: Observing unexpected or paradoxical effects in animal models.

Potential Cause Troubleshooting Step
Compensatory HPA Axis Activation Measure plasma ACTH and corticosterone levels to assess for HPA axis activation.
Tissue-Specific Differences in 11β-HSD1 Activity The inhibitor may have different potencies in different tissues (e.g., liver vs. adipose tissue).[4] Measure enzyme activity in relevant tissues.
Model-Specific Responses The metabolic phenotype of your animal model (e.g., diet-induced obesity vs. genetic model) can influence the response to 11β-HSD1 inhibition.

Quantitative Data Summary

Table 1: Efficacy of Selected 11β-HSD1 Inhibitors in Clinical and Preclinical Studies

InhibitorModel/PopulationKey Efficacy EndpointsReference
BI 187004 Humans with type 2 diabetes≥90% inhibition of 11β-HSD1 in adipose tissue; 95% decrease in cortisol/cortisone ratio.[4][7]
RO-838 Humans with type 2 diabetesReduction in body weight of 0.86 kg (lower dose) and 1.08 kg (higher dose) after 4 weeks.[4]
RO-151 Humans with type 2 diabetesReduction in body weight of 1.11 kg (lower dose) and 1.67 kg (higher dose) after 4 weeks.[4]
INCB13739 Humans with type 2 diabetesDecreased HbA1c, fasting plasma glucose, total cholesterol, LDL, and triglycerides.[2][8]
Compound 11 SHR-cp obese rats96% reduction in liver and 92% reduction in adipose tissue 11β-HSD1 activity; improved glucose tolerance.[4][9]
KR-67500 DIO-C57BL/6 mice80-90% inhibition in liver and 80% in adipose tissue.[4]

Key Experimental Protocols

Protocol 1: In Vitro 11β-HSD1 Activity Assay

This protocol describes a common method for measuring 11β-HSD1 reductase activity in cell lysates or microsomal preparations.

Materials:

  • Cell lysate or microsomal fraction containing 11β-HSD1

  • NADPH

  • [3H]-cortisone (radiolabeled substrate)

  • Unlabeled cortisone

  • Assay buffer (e.g., Tris-HCl with EDTA)

  • Scintillation fluid and vials

  • Thin-layer chromatography (TLC) plates and developing solvent (e.g., chloroform:methanol)

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, and the 11β-HSD1 enzyme source.

  • Add the test inhibitor at various concentrations.

  • Initiate the reaction by adding a mixture of [3H]-cortisone and unlabeled cortisone.

  • Incubate at 37°C for a specified time.

  • Stop the reaction by adding a quenching solution (e.g., ethyl acetate with unlabeled cortisol and cortisone as carriers).

  • Extract the steroids into the organic phase.

  • Separate the substrate ([3H]-cortisone) from the product ([3H]-cortisol) using TLC.

  • Quantify the amount of [3H]-cortisol formed using liquid scintillation counting.

  • Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

Protocol 2: Assessment of 11β-HSD1 Activity in Vivo

A common method to assess systemic 11β-HSD1 activity in humans is by measuring the urinary ratio of cortisol and cortisone metabolites.[10][11]

Procedure:

  • Collect 24-hour urine samples from subjects at baseline and after treatment with the 11β-HSD1 inhibitor.

  • Extract the steroid metabolites from the urine.

  • Analyze the levels of tetrahydrocortisol (THF), allo-tetrahydrocortisol (allo-THF), and tetrahydrocortisone (THE) using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculate the ratio of (THF + allo-THF) / THE. A decrease in this ratio indicates inhibition of 11β-HSD1.

Visualizations

G Simplified 11β-HSD1 Signaling Pathway cluster_0 Intracellular Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR HSD1->Cortisol GRE Glucocorticoid Response Element (GRE) GR->GRE Translocates to nucleus Gene_Expression Target Gene Expression GRE->Gene_Expression Inhibitor 11β-HSD1 Inhibitor Inhibitor->HSD1

Caption: Intracellular activation of cortisol by 11β-HSD1.

G Troubleshooting Workflow for In Vivo Experiments Start Start: Unexpected In Vivo Results Check_PK Assess Pharmacokinetics (ADME) Start->Check_PK Poor_PK Poor PK Properties Check_PK->Poor_PK Yes Check_HPA Measure HPA Axis Markers (ACTH, Corticosterone) Check_PK->Check_HPA No Revise_Experiment Revise Experimental Design or Inhibitor Poor_PK->Revise_Experiment HPA_Activated HPA Axis Activated Check_HPA->HPA_Activated Yes Check_Off_Target Evaluate Off-Target Effects Check_HPA->Check_Off_Target No HPA_Activated->Revise_Experiment Off_Target_Identified Off-Target Effects Identified Check_Off_Target->Off_Target_Identified Yes Check_Off_Target->Revise_Experiment No Off_Target_Identified->Revise_Experiment

Caption: Troubleshooting workflow for unexpected in vivo results.

References

Validation & Comparative

Validating In Vivo Target Engagement of BI-135585, a Selective 11β-HSD1 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of methodologies to validate the in vivo target engagement of BI-135585, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). For researchers, scientists, and drug development professionals, this document outlines experimental protocols and presents comparative data for assessing the efficacy of this compound and alternative compounds.

This compound is an oxazinanone-based inhibitor of 11β-HSD1, an enzyme that plays a crucial role in converting inactive cortisone to active cortisol, particularly in tissues like the liver and adipose tissue.[1][2][3] Inhibition of 11β-HSD1 is a therapeutic strategy for metabolic diseases, including type 2 diabetes.[2] Validating that a drug candidate like this compound engages its target in a living organism is a critical step in preclinical and clinical development.

Comparative Analysis of In Vivo Target Engagement

The primary methods for validating the in vivo target engagement of this compound involve measuring the activity of 11β-HSD1 in key tissues. This can be achieved through both direct and indirect assessments. Below is a comparison of this compound with other potential 11β-HSD1 inhibitors.

Compound Target In Vivo Model Target Engagement Measurement Observed Efficacy
This compound 11β-HSD1Humans (Healthy Volunteers and T2DM Patients)- Urinary THF/THE ratio (liver) - Ex vivo enzyme inhibition assay in subcutaneous adipose tissue biopsies- Dose-proportional decrease in urinary THF/THE ratio. - Up to 90% inhibition in adipose tissue after a single dose.[1]
INCB13739 11β-HSD1Humans (T2DM Patients)Not specified in the provided results, but likely similar biomarker assays (e.g., urinary steroid metabolites).Efficacious lowering of HbA1c in a 12-week trial.[4]
Carbenoxolone Non-selective 11β-HSD inhibitorNot specifiedNot specifiedDevelopment discontinued for this indication.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of in vivo target engagement. The following protocols have been utilized for this compound and can be adapted for other 11β-HSD1 inhibitors.

1. Measurement of Urinary Tetrahydrocortisol (THF)/Tetrahydrocortisone (THE) Ratio

This non-invasive method provides an indirect measure of hepatic 11β-HSD1 activity.

  • Objective: To assess the inhibition of 11β-HSD1 in the liver.

  • Procedure:

    • Collect 24-hour urine samples from subjects at baseline and following administration of the inhibitor.

    • Extract the urinary steroids using a solid-phase extraction method.

    • Analyze the concentrations of THF and THE using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Calculate the ratio of THF to THE. A decrease in this ratio indicates inhibition of 11β-HSD1.

  • Rationale: 11β-HSD1 converts cortisone to cortisol. Both are metabolized in the liver to THE and THF, respectively. Inhibition of 11β-HSD1 leads to a decreased production of cortisol and its metabolite THF, resulting in a lower THF/THE ratio.

2. Ex Vivo 11β-HSD1 Enzyme Inhibition Assay in Adipose Tissue

This method provides a direct measure of target engagement in a key peripheral tissue.

  • Objective: To quantify the degree of 11β-HSD1 inhibition in subcutaneous adipose tissue.

  • Procedure:

    • Obtain subcutaneous adipose tissue biopsies from subjects at specified time points after drug administration.

    • Homogenize the tissue samples in a suitable buffer.

    • Incubate the tissue homogenates with a known concentration of a labeled substrate (e.g., d2-cortisone).

    • Measure the conversion of the labeled substrate to its product (e.g., d2-cortisol) using LC-MS/MS.

    • Calculate the percentage of enzyme inhibition relative to pre-dose or placebo-treated samples.

  • Rationale: This assay directly measures the enzymatic activity of 11β-HSD1 in the target tissue, providing a direct assessment of target engagement by the inhibitor.

Visualizing Pathways and Workflows

11β-HSD1 Signaling Pathway

The following diagram illustrates the mechanism of action of 11β-HSD1 and the effect of an inhibitor like this compound.

G cluster_0 Cell (e.g., Hepatocyte, Adipocyte) Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) HSD11B1->Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Gene Target Gene Transcription GR->Gene activation BI135585 This compound BI135585->HSD11B1

Caption: Mechanism of 11β-HSD1 and its inhibition by this compound.

Experimental Workflow for In Vivo Target Engagement

The diagram below outlines the key steps in a clinical study designed to validate the in vivo target engagement of an 11β-HSD1 inhibitor.

G cluster_workflow In Vivo Target Engagement Workflow Subject Subject Recruitment (Healthy or T2DM) Baseline Baseline Sampling - 24h Urine - Adipose Tissue Biopsy Subject->Baseline Dosing Drug Administration (this compound or Placebo) Baseline->Dosing PostDose Post-Dose Sampling - 24h Urine - Adipose Tissue Biopsy Dosing->PostDose Urine Urine Analysis (LC-MS/MS for THF/THE) PostDose->Urine Adipose Adipose Tissue Analysis (Ex Vivo Enzyme Assay) PostDose->Adipose Data Data Analysis - THF/THE Ratio - % Inhibition Urine->Data Adipose->Data Validation Target Engagement Validation Data->Validation

Caption: Workflow for validating in vivo target engagement of an 11β-HSD1 inhibitor.

References

Comparative Efficacy of BI-135585 and Other 11β-HSD1 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor BI-135585 with other notable inhibitors. This document summarizes key efficacy data, details relevant experimental protocols, and visualizes important pathways and workflows to support informed decision-making in metabolic disease research.

Introduction to 11β-HSD1 Inhibition

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor activation of glucocorticoids. It catalyzes the conversion of inactive cortisone to active cortisol, primarily in metabolic tissues such as the liver and adipose tissue.[1] Dysregulation of 11β-HSD1 activity is implicated in the pathogenesis of various metabolic disorders, including obesity, type 2 diabetes, and metabolic syndrome, by amplifying local glucocorticoid action.[2] Consequently, the development of potent and selective 11β-HSD1 inhibitors has become a promising therapeutic strategy. This guide focuses on the comparative efficacy of this compound, a notable investigational inhibitor, against other key compounds in this class.

Quantitative Efficacy Comparison

The following tables summarize the in vitro and in vivo efficacy of this compound compared to other well-characterized 11β-HSD1 inhibitors.

Table 1: In Vitro Potency of 11β-HSD1 Inhibitors

InhibitorIC50 ValueAssay SystemReference
This compound 4.3 nMHuman Adipocytes[3]
INCB137393.2 nMEnzymatic Assay[4]
INCB137391.1 nMPeripheral Blood Mononuclear Cells (PBMCs)[4]
MK-091670.4 nMEmax model for hepatic inhibition[5]
Carbenoxolone330 nMMicrosomal Assay[6]

Table 2: In Vivo Efficacy of 11β-HSD1 Inhibitors

InhibitorDoseTissueInhibitionSpeciesReference
This compound Not SpecifiedLiverSignificant and sustainedHuman[7]
MK-09166 mg once dailyLiver84% (cortisone to cortisol conversion)Human[5][7]
INCB13739200 mgNot SpecifiedSignificant reduction in HbA1c and fasting plasma glucoseHuman[8][9]
Carbenoxolone10-50 mg/kg twice dailyLiver, Adipose, BrainDose-dependent decreasedb/db mice[10]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the relevant biological pathway and experimental procedures.

G cluster_0 Cellular Milieu cluster_1 Inside Nucleus Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR Binding HSD11B1->Cortisol Conversion Inhibitor This compound & other inhibitors Inhibitor->HSD11B1 Inhibition GRE Glucocorticoid Response Elements (GRE) GR->GRE Translocation & Binding Gene Transcription Gene Transcription GRE->Gene Transcription Modulation Nucleus Nucleus

Figure 1: 11β-HSD1 signaling pathway and point of inhibition.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Urine Sample Urine Sample Hydrolysis Enzymatic Hydrolysis (optional, for total metabolites) Urine Sample->Hydrolysis Extraction Solid-Phase or Liquid-Liquid Extraction LC_Separation Reversed-Phase HPLC/UPLC Separation Extraction->LC_Separation Hydrolysis->Extraction MS_Detection Tandem Mass Spectrometry (MRM mode) LC_Separation->MS_Detection Quantification Quantification of THF, allo-THF, THE MS_Detection->Quantification Ratio_Calculation Calculation of (THF+allo-THF)/THE Ratio Quantification->Ratio_Calculation

Figure 2: Experimental workflow for urinary steroid metabolite analysis.

G Increased_Cortisol Increased Intracellular Cortisol Metabolic_Dysfunction Metabolic Dysfunction (e.g., Insulin Resistance, Obesity) Increased_Cortisol->Metabolic_Dysfunction HSD1_Activity Increased 11β-HSD1 Activity HSD1_Activity->Increased_Cortisol HSD1_Inhibition 11β-HSD1 Inhibition Decreased_Cortisol Decreased Intracellular Cortisol HSD1_Inhibition->Decreased_Cortisol Improved_Metabolism Improved Metabolic Parameters Decreased_Cortisol->Improved_Metabolism

Figure 3: Logical relationship of 11β-HSD1 inhibition and metabolic outcomes.

Detailed Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for 11β-HSD1 Activity

This protocol describes a competitive immunoassay for the quantification of cortisol produced by 11β-HSD1.

Principle: The assay is based on a competitive format where cortisol produced by the enzyme competes with a d2-labeled cortisol derivative for binding to an anti-cortisol antibody labeled with Europium cryptate (donor). When the donor and acceptor are in close proximity, FRET occurs. An increase in enzyme-produced cortisol leads to a decrease in the FRET signal.[6][11]

Materials:

  • HTRF Cortisol Detection Kit (e.g., from Revvity, Cisbio) containing:

    • Anti-cortisol antibody labeled with Eu3+ cryptate

    • d2-labeled cortisol

    • Cortisol standard

  • 11β-HSD1 enzyme source (e.g., human liver microsomes, recombinant enzyme)

  • Substrate: Cortisone

  • Cofactor: NADPH

  • Assay buffer (e.g., Tris 20 mM, EDTA 5 mM, pH 6)

  • 384-well low-volume plates (black)

  • HTRF-compatible plate reader

Procedure:

  • Enzyme Reaction:

    • Dispense 2 µL of the 11β-HSD1 microsomal preparation (e.g., 0.1 mg/mL) into the wells of a 384-well plate.[11]

    • Add 2 µL of the test inhibitor at various concentrations.

    • Initiate the reaction by adding 6 µL of a solution containing cortisone (final concentration, e.g., 266 nM) and NADPH (final concentration, e.g., 333 µM).[11]

    • Incubate the plate for 2 hours at 37°C.

  • Detection:

    • Stop the enzymatic reaction and proceed with detection by adding 5 µL of the anti-cortisol cryptate conjugate and 5 µL of the d2-labeled cortisol to each well.[11]

    • Incubate the plate for 2 hours at room temperature.

  • Measurement:

    • Read the plate on an HTRF-compatible reader with an excitation wavelength of 337 nm and dual emission at 665 nm (acceptor) and 620 nm (donor).

    • The HTRF ratio (fluorescence at 665 nm / fluorescence at 620 nm) x 10,000 is calculated and is inversely proportional to the amount of cortisol produced.

  • Data Analysis:

    • Generate a standard curve using the provided cortisol standard.

    • Calculate the concentration of cortisol produced in each well.

    • Determine the IC50 values for the inhibitors by plotting the percentage of inhibition against the inhibitor concentration.

Ex Vivo 11β-HSD1 Activity Assay in Adipose Tissue

This protocol measures the enzymatic activity of 11β-HSD1 in adipose tissue biopsies.

Principle: The assay quantifies the conversion of radiolabeled cortisone to cortisol in fresh adipose tissue samples. The amount of radioactive cortisol produced is a direct measure of 11β-HSD1 reductase activity.[1][3]

Materials:

  • Adipose tissue biopsy samples

  • [3H]-cortisone

  • Phosphate buffer (0.1 mol/L, pH 7.6)

  • NADPH

  • Unlabeled cortisone

  • Ethyl acetate for extraction

  • Scintillation fluid and counter

  • HPLC system for separation of steroids

Procedure:

  • Tissue Preparation:

    • Obtain fresh adipose tissue biopsies and keep them on ice.

    • Homogenize the tissue to prepare a protein extract. Determine the protein concentration of the extract.

  • Enzyme Reaction:

    • In a reaction tube, combine 200 µg of the protein extract with 0.5 mL of phosphate buffer.[3]

    • Add [3H]-cortisone (e.g., 25,000 cpm) and unlabeled cortisone (e.g., 0.05 µM).[3]

    • Initiate the reaction by adding NADPH (e.g., 400 µM).[3]

    • Incubate the reaction mixture for a defined period (e.g., 24 hours) at 37°C in a shaking water bath.[3]

  • Steroid Extraction and Analysis:

    • Stop the reaction and extract the steroids using ethyl acetate.

    • Evaporate the organic solvent and reconstitute the residue in a suitable solvent for HPLC.

    • Separate cortisone and cortisol using a reversed-phase HPLC system.

    • Quantify the amount of [3H]-cortisone and [3H]-cortisol by liquid scintillation counting of the collected HPLC fractions.

  • Data Analysis:

    • Calculate the percentage conversion of [3H]-cortisone to [3H]-cortisol.

    • Express the enzyme activity as pg of cortisol produced per mg of protein per hour.

Urinary Tetrahydrocortisol (THF) and Tetrahydrocortisone (THE) Ratio Analysis by LC-MS/MS

This protocol details the measurement of urinary steroid metabolites to assess in vivo hepatic 11β-HSD1 activity.

Principle: The ratio of the urinary metabolites of cortisol (tetrahydrocortisol [THF] and allo-tetrahydrocortisol [allo-THF]) to the urinary metabolite of cortisone (tetrahydrocortisone [THE]) reflects the whole-body activity of 11β-HSD1, with the liver being the primary contributor. A decrease in the (THF+allo-THF)/THE ratio indicates inhibition of 11β-HSD1.[12][13]

Materials:

  • 24-hour urine collection from subjects

  • Internal standards (e.g., cortisol-D4)

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents (e.g., dichloromethane)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase HPLC column (e.g., C8 or C18)

  • Mobile phase solvents (e.g., water, methanol, acetonitrile with formic acid)

Procedure:

  • Sample Preparation:

    • Take a 1 mL aliquot of the 24-hour urine sample.[12]

    • Add the internal standard.

    • Perform steroid extraction using either SPE or liquid-liquid extraction.[12][13]

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the steroid metabolites using a reversed-phase column with a gradient elution program. A typical mobile phase could be a mixture of water with 0.05% v/v formic acid and acetonitrile.[13]

    • Detect and quantify THF, allo-THF, and THE using tandem mass spectrometry in multiple reaction monitoring (MRM) mode with positive electrospray ionization.[13]

  • Data Analysis:

    • Construct calibration curves for each analyte to determine their concentrations in the urine samples. The quantification range is typically around 1-120 ng/mL for the tetrahydrometabolites.[12]

    • Calculate the (THF+allo-THF)/THE ratio.

    • Compare the ratios before and after inhibitor treatment to determine the extent of in vivo 11β-HSD1 inhibition.

Conclusion

The available data indicate that this compound is a potent inhibitor of 11β-HSD1, with in vitro potency comparable to other leading clinical candidates like INCB13739. Its significant and sustained inhibition of hepatic 11β-HSD1 in humans underscores its therapeutic potential. However, like other inhibitors in this class, demonstrating consistent and robust efficacy in adipose tissue remains a challenge. The experimental protocols provided herein offer standardized methods for the continued evaluation and comparison of this compound and other novel 11β-HSD1 inhibitors, facilitating further research and development in this important therapeutic area.

References

Head-to-Head Comparison: BI-135585 and PF-915275 in 11β-HSD1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic development for metabolic diseases, particularly type 2 diabetes and obesity, the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a compelling target. This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action in key metabolic tissues such as the liver and adipose tissue. Elevated 11β-HSD1 activity is associated with metabolic syndrome. This guide provides a head-to-head comparison of two potent and selective 11β-HSD1 inhibitors: BI-135585 and PF-915275, summarizing their performance based on available experimental data.

At a Glance: Key Quantitative Data

The following tables summarize the in vitro and in vivo inhibitory activities of this compound and PF-915275. It is important to note that the data presented are compiled from various studies and may not have been generated under identical experimental conditions, warranting caution in direct comparison.

Table 1: In Vitro Inhibitory Activity of this compound and PF-915275 against 11β-HSD1

ParameterThis compoundPF-915275
IC50 13 nM[1]-
Ki -2.3 nM[2]
Cellular IC50 (Human Preadipocytes) 1 nM[1]-
Cellular IC50 (HEK293 cells) -15 nM
EC50 (Human Hepatocytes) -15 nM[2]
IC50 (Human Adipose Tissue, ex vivo) 11 nM[1]-

Table 2: In Vivo Activity and Pharmacokinetics of this compound and PF-915275

ParameterThis compoundPF-915275
Species Cynomolgus Monkey, HumanCynomolgus Monkey, Human
Route of Administration Oral[1]Oral[2]
Inhibition in Adipose Tissue 90% inhibition after a single dose (human)[3]Dose-dependent inhibition of prednisone to prednisolone conversion (monkey)[1]
Inhibition in Liver Decreased urinary THF/THE ratio (human)[3]Reduction in prednisolone exposure (human)[4]
Half-life (Human) 55-65 hours[3]Slowly eliminated (specific value not provided in the search results)[4]
Selectivity >1000-fold selective over other hydroxysteroid dehydrogenases[1]Little activity at 11β-HSD2 (1.5% inhibition at 10 µM)[2]

Signaling Pathway of 11β-HSD1 Inhibition

The primary mechanism of action for both this compound and PF-915275 is the inhibition of 11β-HSD1. This enzyme is a critical component of the glucocorticoid signaling pathway. By blocking 11β-HSD1, these inhibitors reduce the intracellular concentration of active cortisol in target tissues. This leads to a downstream modulation of glucocorticoid receptor (GR)-mediated gene transcription, impacting various metabolic processes.

G cluster_cell Target Cell (e.g., Hepatocyte, Adipocyte) cortisone Cortisone (inactive) hsd1 11β-HSD1 cortisone->hsd1 cortisol Cortisol (active) gr Glucocorticoid Receptor (GR) cortisol->gr hsd1->cortisol NADPH gene Target Gene Transcription gr->gene response Metabolic Effects (e.g., Gluconeogenesis, Adipogenesis) gene->response inhibitor This compound or PF-915275 inhibitor->hsd1

Caption: Inhibition of the 11β-HSD1 pathway by this compound or PF-915275.

Experimental Protocols

A comprehensive evaluation of 11β-HSD1 inhibitors relies on robust in vitro and in vivo assays. Below are generalized protocols based on methodologies cited in the literature.

In Vitro 11β-HSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the conversion of cortisone to cortisol.

G start Start plate Prepare 384-well plate start->plate add_reagents Add: - Recombinant 11β-HSD1 - Cortisone (substrate) - NADPH (cofactor) - Test Compound (this compound or PF-915275) plate->add_reagents incubate Incubate at 37°C add_reagents->incubate stop_reaction Stop reaction with glycyrrhetinic acid incubate->stop_reaction add_detection Add HTRF detection reagents: - Cortisol-d2 (acceptor) - Anti-cortisol-cryptate (donor) stop_reaction->add_detection incubate_rt Incubate at RT add_detection->incubate_rt read Read HTRF signal incubate_rt->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: A generalized workflow for an in vitro 11β-HSD1 HTRF assay.

Methodology:

  • Plate Preparation: A 384-well plate is prepared for the assay.

  • Reagent Addition: Recombinant human 11β-HSD1 enzyme, the substrate (cortisone), and the cofactor (NADPH) are added to the wells. The test compounds (this compound or PF-915275) are added in a concentration-dependent manner.

  • Incubation: The plate is incubated at 37°C to allow the enzymatic reaction to proceed.

  • Reaction Termination: The reaction is stopped by adding a non-specific inhibitor like glycyrrhetinic acid.

  • Detection: HTRF detection reagents, including a cortisol tracer (acceptor) and an anti-cortisol antibody conjugated to a donor fluorophore, are added.

  • Signal Reading: After a further incubation at room temperature, the HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of cortisol produced.

  • Data Analysis: The results are used to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

In Vivo Assessment of 11β-HSD1 Inhibition

In vivo efficacy is often assessed by measuring the inhibition of substrate-to-product conversion in relevant tissues or by analyzing biomarkers in urine or plasma.

Methodology (based on human studies):

  • Subject Recruitment: Healthy volunteers or patients with type 2 diabetes are recruited.

  • Drug Administration: Subjects receive a single or multiple doses of the 11β-HSD1 inhibitor (e.g., this compound or PF-915275) or a placebo.

  • Biomarker Analysis:

    • Liver Inhibition: The ratio of urinary tetrahydrocortisol (THF) and allo-tetrahydrocortisol (aTHF) to tetrahydrocortisone (THE) is measured. A decrease in this ratio indicates inhibition of hepatic 11β-HSD1.

    • Adipose Tissue Inhibition: Subcutaneous adipose tissue biopsies can be taken to measure the ex vivo conversion of labeled cortisone to cortisol.

    • Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the pharmacokinetic profile of the drug, including its absorption, distribution, metabolism, and excretion.

  • Safety and Tolerability: Subjects are monitored for any adverse events.

Conclusion

References

A Comparative Analysis of BI-135585 and Other 11β-HSD1 Inhibitors for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the clinical trial results and safety profiles of BI-135585 and its alternatives—BI-187004, INCB135585, and MK-0916—reveals a class of compounds with a clear mechanism of action but variable clinical efficacy in treating type 2 diabetes. This guide provides a comprehensive comparison of these selective 11β-hydroxysteroid dehydrogenase-1 (11β-HSD1) inhibitors, presenting key experimental data, detailed methodologies, and visual representations of their signaling pathways and trial workflows.

This compound is a selective inhibitor of 11β-HSD1, an enzyme that converts inactive cortisone to active cortisol in tissues like the liver and adipose tissue.[1] By blocking this conversion, this compound aims to reduce local cortisol levels, thereby improving insulin sensitivity and lowering blood glucose. Clinical trials have explored its potential as a treatment for type 2 diabetes. This guide compares the clinical trial outcomes and safety data of this compound with other notable 11β-HSD1 inhibitors.

Comparative Clinical Trial Results

The following tables summarize the key efficacy and safety findings from clinical trials of this compound and its alternatives.

Table 1: Efficacy of 11β-HSD1 Inhibitors in Patients with Type 2 Diabetes
Compound Dosage Treatment Duration Change in HbA1c (from baseline) Change in Fasting Plasma Glucose (FPG) (from baseline)
This compound 5-200 mg once daily14 daysNot reported in this studyUnchanged plasma cortisol levels[1]
BI-187004 10-360 mg once daily14 daysNot reported in this studyNot significantly affected
INCB13739 200 mg once daily12 weeks-0.6% (significant reduction)[2][3]-24 mg/dL (significant reduction)[2][3]
MK-0916 6 mg once daily12 weeks-0.3% (modest, significant reduction)No significant effect
Table 2: Safety and Tolerability of 11β-HSD1 Inhibitors
Compound Patient Population Key Adverse Events Overall Tolerability
This compound Healthy volunteers and patients with T2DMNo major safety issues occurred. Mild activation of the HPA axis with slightly increased ACTH levels.[1]Safe and well-tolerated over 14 days.[1]
BI-187004 Patients with T2DM and overweight/obesityIncidence of drug-related adverse events was 51.8% (vs. 35.7% for placebo). One patient discontinued due to supraventricular tachycardia.Well-tolerated and safe in tested dose groups.
INCB13739 Patients with T2DM on metforminAdverse events were similar across all treatment groups. Reversible dose-dependent elevation in ACTH.[2][3]Efficacious and well-tolerated.[2][3]
MK-0916 Patients with T2DM and metabolic syndromeIncreased LDL-C by 10.4%. Modest dose-dependent decreases in blood pressure and body weight.Generally well-tolerated.

Experimental Protocols

A general outline of the methodology employed in the clinical trials of these 11β-HSD1 inhibitors is as follows:

Study Design: The studies were typically randomized, double-blind, and placebo-controlled.[2] They involved single or multiple ascending dose cohorts to evaluate safety, tolerability, pharmacokinetics, and pharmacodynamics.

Patient Population: Participants were generally adults with a diagnosis of type 2 diabetes, often with additional criteria such as being overweight or obese, and in some cases, having inadequate glycemic control on existing therapies like metformin.[2]

Key Assessments:

  • Efficacy: Primary endpoints often included changes from baseline in HbA1c and fasting plasma glucose.[2]

  • Pharmacodynamics: Inhibition of 11β-HSD1 was assessed by measuring the ratio of urinary cortisol to cortisone metabolites (e.g., THF/THE ratio).[1] Effects on the hypothalamic-pituitary-adrenal (HPA) axis were monitored by measuring levels of ACTH and cortisol.

  • Safety: Assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).

Visualizing the Mechanism and Workflow

To better understand the context of these clinical trials, the following diagrams illustrate the signaling pathway of 11β-HSD1 and a typical experimental workflow.

G cluster_0 Cell Membrane cluster_1 Intracellular Cortisone Cortisone 11beta-HSD1 11beta-HSD1 Cortisone->11beta-HSD1 Conversion Cortisol Cortisol Glucocorticoid_Receptor Glucocorticoid Receptor Cortisol->Glucocorticoid_Receptor Binds to 11beta-HSD1->Cortisol Produces This compound This compound This compound->11beta-HSD1 Inhibits Gene_Transcription Gene Transcription (e.g., Gluconeogenesis) Glucocorticoid_Receptor->Gene_Transcription Activates G Screening Screening Randomization Randomization Screening->Randomization Eligible Participants Dosing Dosing Randomization->Dosing Placebo or Active Drug Assessments Assessments Dosing->Assessments Safety & Efficacy Assessments->Dosing Multiple Cycles Follow_up Follow_up Assessments->Follow_up Data_Analysis Data_Analysis Follow_up->Data_Analysis

References

Assessing the Selectivity of BI-135585 Against 11β-HSD2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selective 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) inhibitor, BI-135585, against its counterpart, 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2). The high selectivity of 11β-HSD1 inhibitors is crucial for therapeutic efficacy in metabolic diseases, as off-target inhibition of 11β-HSD2 can lead to undesirable side effects. This document presents supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant pathways and workflows to aid in the objective assessment of this compound.

Data Presentation: Inhibitor Selectivity Profile

The following table summarizes the in vitro potency (IC50) of this compound and other relevant 11β-HSD inhibitors against both 11β-HSD1 and 11β-HSD2. The data highlights the selectivity profile of each compound.

Compound11β-HSD1 IC50 (nM)11β-HSD2 IC50 (nM)Selectivity (11β-HSD2/11β-HSD1)Compound Type
This compound 13 [1][2]>13,000 (implied) >1000-fold [1][2]Selective 11β-HSD1 Inhibitor
AZD40177[3][4]>14,000 (implied)>2000-fold[3]Selective 11β-HSD1 Inhibitor
INCB137393.2[4]--Selective 11β-HSD1 Inhibitor
PF-9152752.3 (Ki)[1]->1000-fold[5]Selective 11β-HSD1 Inhibitor
JTT-6544.65[1]>30,000[1]>6450-foldSelective 11β-HSD1 Inhibitor
Carbenoxolone~300[6]10-83[7]Non-selectiveNon-selective 11β-HSD Inhibitor
18α-Glycyrrhetinic acid2,200[3]>20,000[3]>9-foldSelective 11β-HSD1 Inhibitor
Abietic acid2,800 (oxidation) / 27,000 (reduction)[8]12,000[8]Non-selectiveNon-selective 11β-HSD Inhibitor

Note: The IC50 for this compound against 11β-HSD2 is implied from its reported >1000-fold selectivity over other hydroxysteroid dehydrogenases.

Signaling Pathway: Cortisol and Cortisone Metabolism

The diagram below illustrates the opposing roles of 11β-HSD1 and 11β-HSD2 in the regulation of glucocorticoid activity. 11β-HSD1 primarily acts as a reductase, converting inactive cortisone to active cortisol, while 11β-HSD2 is a unidirectional dehydrogenase that inactivates cortisol to cortisone.[9] Selective inhibition of 11β-HSD1 is a therapeutic strategy for metabolic diseases by reducing intracellular cortisol levels.[7]

G cluster_0 Cellular Environment cluster_1 Therapeutic Intervention Cortisone Cortisone (Inactive) HSD1 11β-HSD1 Cortisone->HSD1 NADPH Cortisol Cortisol (Active) HSD2 11β-HSD2 Cortisol->HSD2 NAD+ HSD1->Cortisol NADP+ HSD2->Cortisone NADH BI135585 This compound BI135585->HSD1 Inhibition

Caption: Cortisol and Cortisone Conversion by 11β-HSD Isozymes.

Experimental Protocols

The determination of inhibitor selectivity against 11β-HSD1 and 11β-HSD2 is a critical step in drug development. Below are detailed methodologies for key experiments cited in the assessment of this compound's selectivity.

In Vitro 11β-HSD1 and 11β-HSD2 Inhibition Assay (Cell-Based)

This protocol describes a common method for assessing the inhibitory activity of compounds on 11β-HSD1 and 11β-HSD2 in a cellular context.

Objective: To determine the IC50 values of test compounds for 11β-HSD1 and 11β-HSD2.

Materials:

  • HEK-293 cells stably transfected with human 11β-HSD1 or 11β-HSD2.

  • Cell culture medium (e.g., DMEM) with appropriate supplements.

  • Cortisone (for 11β-HSD1 assay) or Cortisol (for 11β-HSD2 assay) as substrate.

  • Test compound (e.g., this compound) at various concentrations.

  • NADPH (for 11β-HSD1 assay) or NAD+ (for 11β-HSD2 assay) as a cofactor.

  • LC-MS/MS system for quantification of cortisol and cortisone.

Procedure:

  • Cell Culture: Culture the stably transfected HEK-293 cells to confluency in appropriate cell culture plates.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound for a specified period (e.g., 30 minutes).

  • Enzyme Reaction Initiation:

    • For the 11β-HSD1 assay, add cortisone and NADPH to the cells.

    • For the 11β-HSD2 assay, add cortisol and NAD+ to the cells.

  • Incubation: Incubate the plates at 37°C for a defined time to allow for enzymatic conversion.

  • Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., methanol).

  • Sample Analysis: Analyze the supernatant for the concentrations of cortisol and cortisone using a validated LC-MS/MS method.[10][11]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow

The following diagram outlines the general workflow for assessing the selectivity of an 11β-HSD inhibitor.

G cluster_0 Experimental Workflow A Compound Synthesis and Preparation B In Vitro Enzyme Assays (11β-HSD1 & 11β-HSD2) A->B C IC50 Determination B->C D Selectivity Calculation (IC50 HSD2 / IC50 HSD1) C->D E Lead Compound Selection D->E

Caption: Workflow for Determining 11β-HSD Inhibitor Selectivity.

Conclusion

The available data strongly indicates that this compound is a potent and highly selective inhibitor of 11β-HSD1. With an IC50 of 13 nM for 11β-HSD1 and a selectivity of over 1000-fold against other hydroxysteroid dehydrogenases, it demonstrates a favorable profile for therapeutic development.[1][2] This high degree of selectivity is crucial to avoid the adverse effects associated with the inhibition of 11β-HSD2, such as apparent mineralocorticoid excess.[7] The experimental protocols and workflows provided in this guide offer a framework for the continued evaluation and comparison of this compound and other 11β-HSD1 inhibitors in the drug discovery pipeline.

References

Measuring the Pharmacodynamic Effects of BI-135585: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

BI-135585 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid activity.[1] By catalyzing the conversion of inactive cortisone to active cortisol, particularly in the liver and adipose tissue, 11β-HSD1 amplifies local glucocorticoid action.[2][3][4] Overactivity of this enzyme is linked to the pathogenesis of metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes.[2][3][4] Therefore, inhibiting 11β-HSD1 with agents like this compound is a promising therapeutic strategy.

This guide provides a comprehensive overview of the key pharmacodynamic (PD) biomarkers used to assess the in vivo effects of this compound, comparing them with biomarkers used for other 11β-HSD1 inhibitors. It includes detailed experimental protocols and visual aids to assist researchers in designing and interpreting studies in this field.

The 11β-HSD1 Signaling Pathway

The primary role of 11β-HSD1 is to increase intracellular concentrations of cortisol, which then binds to the glucocorticoid receptor (GR). This complex translocates to the nucleus and modulates the expression of genes involved in glucose and lipid metabolism, often leading to increased hepatic glucose production and enhanced adipocyte differentiation. Inhibition of 11β-HSD1 aims to reduce these local cortisol levels, thereby ameliorating the features of metabolic syndrome.

11b-HSD1_Signaling_Pathway cluster_Cell Hepatocyte / Adipocyte cluster_Inhibitor Pharmacological Intervention cluster_Effects Metabolic Effects Cortisone Cortisone HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR HSD1->Cortisol NADPH GR_Cortisol GR-Cortisol Complex GR->GR_Cortisol Nucleus Nucleus GR_Cortisol->Nucleus Translocation Gene_Expression ↑ Gene Expression (e.g., PEPCK, G6Pase) HGP ↑ Hepatic Glucose Production Gene_Expression->HGP Adipogenesis ↑ Adipogenesis Gene_Expression->Adipogenesis BI135585 This compound BI135585->HSD1 Inhibits

Caption: Role of 11β-HSD1 in cortisol activation and its inhibition by this compound.

Comparative Analysis of Pharmacodynamic Biomarkers

The pharmacodynamic effects of 11β-HSD1 inhibitors can be assessed using two main categories of biomarkers:

  • Target Engagement Biomarkers: These directly measure the inhibition of the 11β-HSD1 enzyme.

  • Downstream (Efficacy) Biomarkers: These measure the subsequent physiological changes that reflect the therapeutic goal, such as improvements in metabolic health.

Primary Biomarkers for Target Engagement

Several methods have been developed to quantify the direct inhibition of 11β-HSD1 in vivo. The choice of biomarker often depends on the tissue of interest (liver, adipose, or systemic) and the clinical trial phase.

BiomarkerDescriptionSample TypeKey AdvantagesKey Limitations
Urinary (allo-THF + THF)/THE Ratio Measures the ratio of cortisol metabolites (allo-tetrahydrocortisol + tetrahydrocortisol) to a cortisone metabolite (tetrahydrocortisone). A decrease in this ratio indicates 11β-HSD1 inhibition, primarily reflecting liver activity.[5][6][7]24-hour UrineNon-invasive; reflects systemic enzyme inhibition over time.[8]Primarily reflects hepatic 11β-HSD1 activity; may not accurately predict inhibition in other key tissues like adipose.[7]
Ex Vivo Adipose Tissue Activity Direct measurement of 11β-HSD1 activity by incubating adipose tissue biopsies with a substrate (e.g., d2-cortisone) and measuring product (d2-cortisol) formation.[7][9]Adipose Tissue BiopsyProvides a direct assessment of enzyme inhibition in a key metabolic tissue.[7][10]Invasive; provides a snapshot at a single time point; subject to variability.
Blood GUDCA/G7oxoLCA Ratio A novel blood-based biomarker measuring the ratio of glycoursodeoxycholic acid to glyco-7oxolithocholic acid. This ratio correlates well with the urinary metabolite ratio.[6][11][12]Blood (Serum/Plasma)Minimally invasive; offers a potential blood-based alternative to urine collection.[11][12]Relatively new and less established than the urinary ratio; primarily tested with specific inhibitors (e.g., AZD4017).[6][11]
Prednisolone Generation Test Measures the conversion of orally administered prednisone (inactive) to prednisolone (active) by 11β-HSD1. Inhibition is quantified by a reduction in plasma prednisolone levels.[5]Blood (Plasma)Provides a dynamic assessment of whole-body 11β-HSD1 activity.Requires administration of an exogenous steroid probe; may be influenced by drug-drug interactions.
Performance of this compound vs. Alternative Inhibitors

The efficacy of various 11β-HSD1 inhibitors has been quantified using the biomarkers described above. While many compounds have shown potent enzyme inhibition, translating this into significant clinical improvement in metabolic parameters has been challenging.[13][14]

CompoundTarget Engagement DataKey Downstream Effects Reported
This compound Liver: ~75% inhibition at the lowest tested dose, based on urinary (allo-THF + THF)/THE ratio.[7] Adipose Tissue: 90% inhibition after a single dose in healthy subjects, but lower (≤31%) after 14 days in patients with T2DM.[7]Further studies are needed to clarify therapeutic potential.[7]
BI 187004 Liver: ~75% decrease in urinary (allo-THF + THF)/THE ratio.[7][9] Adipose Tissue: ≥90% inhibition at doses >160 mg/day.[7][9]Did not significantly improve glycemic control after 4 weeks.[7]
AZD4017 Successfully detected by both urinary metabolite ratio and blood GUDCA/G7oxoLCA ratio.[6][11]Reduced total and LDL cholesterol; did not significantly improve hepatic fat or glucose tolerance in a phase II study.[15]
INCB13739 Showed dose-dependent inhibition of 11β-HSD1.Reduced HbA1c and fasting plasma glucose in patients with T2DM, but development was discontinued.[13]
MK-0916 Effectively inhibited hepatic 11β-HSD1 as measured by a [13C4]cortisone tracer method.[16]Well-tolerated in healthy subjects.[16]
Carbenoxolone Reduced urinary (THF+5αTHF):THE ratio.[8] Decreased cortisol generation from oral cortisone.[8]Non-selective inhibitor; associated with mineralocorticoid side effects.[8][13]
Compound 11 Liver: 90-96% inhibition. Adipose Tissue: 92-97% inhibition in a rat model of metabolic syndrome.[7]Decreased mean arterial pressure, glucose intolerance, insulin resistance, and hypertriglyceridemia in rats.[10]

Experimental Protocols

Detailed and standardized protocols are critical for the accurate measurement of pharmacodynamic biomarkers.

Protocol 1: Urinary Cortisol Metabolite Ratio Analysis (LC-MS/MS)

This protocol describes the measurement of the (allo-THF + THF)/THE ratio in a 24-hour urine sample.

Urine_Metabolite_Workflow cluster_Collection Sample Collection cluster_Prep Sample Preparation cluster_Analysis Analysis Collect 1. Collect 24-hour Urine Sample Aliquot 2. Measure Total Volume & Aliquot Collect->Aliquot Store 3. Store at -80°C Aliquot->Store Thaw 4. Thaw Sample Store->Thaw Hydrolysis 5. Enzymatic Hydrolysis (β-glucuronidase) Thaw->Hydrolysis Spike 6. Spike with Internal Standards (e.g., d-labeled steroids) Hydrolysis->Spike Extract 7. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction Spike->Extract Evaporate 8. Evaporate & Reconstitute Extract->Evaporate LCMS 9. Inject into LC-MS/MS System Evaporate->LCMS Separate 10. Chromatographic Separation (e.g., C18 column) LCMS->Separate Quantify 11. Quantify allo-THF, THF, THE using MRM Separate->Quantify Calculate 12. Calculate Ratio: (allo-THF + THF) / THE Quantify->Calculate

Caption: Workflow for urinary cortisol metabolite ratio analysis by LC-MS/MS.

Methodology:

  • Sample Collection: Collect a complete 24-hour urine sample. Measure and record the total volume, then aliquot and store at -80°C until analysis.

  • Enzymatic Hydrolysis: Thaw a urine aliquot (e.g., 1 mL). To measure total metabolites, perform enzymatic hydrolysis to cleave glucuronide conjugates by adding β-glucuronidase and incubating at an appropriate temperature (e.g., 37°C).

  • Internal Standards: Spike the sample with deuterated internal standards (e.g., [²H₆]-A-THF, [²H₆]-THE) to correct for extraction loss and matrix effects.[17]

  • Extraction: Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the steroids and remove interfering substances from the urine matrix.[17][18]

  • Analysis by LC-MS/MS:

    • Evaporate the extracted sample to dryness and reconstitute in a suitable mobile phase.

    • Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Separate the metabolites using a reverse-phase column (e.g., C8 or C18).[19]

    • Detect and quantify allo-THF, THF, and THE using tandem mass spectrometry, typically in multiple reaction monitoring (MRM) mode.[18]

  • Calculation: Calculate the final ratio of (allo-THF + THF) / THE.

Protocol 2: Ex Vivo Adipose Tissue 11β-HSD1 Activity Assay

This protocol measures 11β-HSD1 reductase activity in fresh adipose tissue biopsies.

Methodology:

  • Sample Collection: Obtain subcutaneous adipose tissue via an open incisional biopsy. Immediately place the tissue in an appropriate buffer and transport it to the lab on ice.

  • Tissue Preparation:

    • Clean the tissue sample and weigh approximately 100 mg.

    • Homogenize the tissue in a suitable buffer (e.g., Krebs buffer, pH 7.4).[20]

    • Determine the protein concentration of the homogenate using a standard method (e.g., BCA assay).

  • Enzymatic Reaction:

    • Incubate a specific amount of protein extract (e.g., 200 µg) in a reaction buffer.[21]

    • The reaction mixture should contain the NADPH cofactor (e.g., 400 µM) and the substrate, cortisone.[21] To measure activity, radiolabeled [³H]-cortisone or deuterated d2-cortisone can be used.[9][21]

    • Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is within the linear range.[21]

  • Steroid Extraction: Stop the reaction and extract the steroids using an organic solvent (e.g., ethyl acetate).

  • Analysis:

    • Separate the substrate (cortisone) from the product (cortisol) using high-performance liquid chromatography (HPLC).[20]

    • Quantify the amount of product formed. If using a radiolabeled substrate, an on-line liquid scintillation detector can be used.[20] If using a deuterated substrate, LC-MS/MS is used for detection.

  • Calculation: Express the 11β-HSD1 activity as the rate of cortisol formation per milligram of protein per unit of time (e.g., pmol/mg protein/h). The percent inhibition is calculated by comparing the activity in samples from treated individuals to that from a placebo group.

Logical Framework for Biomarker Assessment

The selection and interpretation of biomarkers for 11β-HSD1 inhibitors follow a logical progression from confirming target engagement to demonstrating a clinically meaningful therapeutic effect.

Biomarker_Logic cluster_Intervention Intervention cluster_Target Target Engagement cluster_PD_Biomarkers Primary PD Biomarkers cluster_Downstream Downstream Physiological Effects cluster_Efficacy_Biomarkers Downstream (Efficacy) Biomarkers cluster_Outcome Clinical Outcome Inhibitor Administer this compound or Alternative Inhibitor HSD1_Inhibition Inhibition of 11β-HSD1 in Liver & Adipose Tissue Inhibitor->HSD1_Inhibition Urine_Ratio ↓ Urinary (allo-THF+THF)/THE Ratio HSD1_Inhibition->Urine_Ratio Measured by Adipose_Activity ↓ Ex Vivo Adipose 11β-HSD1 Activity HSD1_Inhibition->Adipose_Activity Measured by Blood_Ratio ↓ Blood GUDCA/G7oxoLCA Ratio HSD1_Inhibition->Blood_Ratio Measured by Cortisol_Reduction ↓ Intracellular Cortisol HSD1_Inhibition->Cortisol_Reduction Glucose ↓ Fasting Glucose / HbA1c Cortisol_Reduction->Glucose Leads to Insulin ↑ Insulin Sensitivity Cortisol_Reduction->Insulin Leads to Lipids ↓ Triglycerides Cortisol_Reduction->Lipids Leads to Metabolic_Improvement Improved Metabolic Control Glucose->Metabolic_Improvement Insulin->Metabolic_Improvement Lipids->Metabolic_Improvement

Caption: Logical flow from 11β-HSD1 inhibition to clinical outcome measurement.

References

Comparative Preclinical Analysis of BI-135585: An 11β-HSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data for BI-135585, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The enzyme 11β-HSD1 plays a crucial role in the tissue-specific regulation of glucocorticoid levels, and its inhibition is a therapeutic strategy for type 2 diabetes and metabolic syndrome. This document summarizes the performance of this compound in various preclinical models and offers a comparison with other relevant 11β-HSD1 inhibitors, supported by experimental data.

Mechanism of Action: The Role of 11β-HSD1 Inhibition

The primary therapeutic target of this compound is the enzyme 11β-HSD1, which is highly expressed in key metabolic tissues such as the liver and adipose tissue. This enzyme catalyzes the conversion of inactive cortisone to active cortisol, a glucocorticoid that can contribute to insulin resistance and hyperglycemia. By selectively inhibiting 11β-HSD1, this compound aims to reduce local cortisol concentrations in these tissues, thereby improving insulin sensitivity and glucose metabolism.

Below is a diagram illustrating the signaling pathway affected by this compound.

G cluster_0 Cell (Hepatocyte / Adipocyte) cluster_1 Systemic Effects Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Conversion Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR Binds to HSD1->Cortisol GRE Glucocorticoid Response Element (GRE) GR->GRE Translocates to nucleus and binds to Gene_Expression ↑ Gluconeogenesis ↑ Adipogenesis ↓ Insulin Sensitivity GRE->Gene_Expression Modulates Insulin_Resistance ↑ Insulin Resistance ↑ Hyperglycemia Gene_Expression->Insulin_Resistance BI135585 This compound BI135585->HSD1 Inhibits

Caption: Signaling pathway of 11β-HSD1 and the inhibitory action of this compound.

In Vitro Potency and Selectivity

The initial evaluation of any potential therapeutic agent involves determining its potency and selectivity in in vitro assays. For 11β-HSD1 inhibitors, this is typically assessed by measuring the half-maximal inhibitory concentration (IC50) against the target enzyme.

CompoundAssay SystemIC50 (nM)Reference
This compound Human Adipocytes4.3[1]
Lead Compound for this compoundNot Specified166[1]

Note: A direct head-to-head comparison of IC50 values across different studies should be interpreted with caution due to potential variations in assay conditions.

Preclinical Efficacy in In Vivo Models

The efficacy of this compound and its comparators has been evaluated in various rodent models of obesity and type 2 diabetes. These studies typically assess endpoints such as fasting blood glucose, insulin levels, and body weight.

Diet-Induced Obesity (DIO) Mouse Models

Diet-induced obese mice are a common model to study metabolic diseases.

CompoundAnimal ModelTreatment DetailsKey FindingsReference
This compound Data not available in direct comparative studies found.--
Carbenoxolone (CBX) High-fat diet-induced obese miceDaily intraperitoneal injections for 16 daysSignificantly lowered body weight and non-fasting plasma glucose levels. Improved glucose tolerance and insulin sensitivity.
INU-101 KKAy mice, ob/ob mice, ZDF ratsOral administrationEnhanced insulin sensitivity and lowered fasting blood glucose. Decreased body weight and improved lipid profile in diabetic mouse models.[1]
KR-67105 DIO-C57BL/6 mice100 mg/kg administrationSuppressed diabetes-related gene expression (G6Pase and PEPCK) in the liver.
UI-1499 Non-diabetic lean C57BL/6J mice45 mg/kg oral administrationSignificant 11β-HSD1 activity inhibition in liver (88.8%) and adipose tissue (40.6%) at 2 hours.
Genetically Diabetic Mouse Models

Genetically diabetic mouse models, such as KKAy and ob/ob mice, provide another platform to assess the efficacy of anti-diabetic compounds.

CompoundAnimal ModelTreatment DetailsKey FindingsReference
This compound Data not available in direct comparative studies found.--
INU-101 KKAy mice10 and 30 mg/kg administrationFasting glycemia decreased by 26.7% and 41.3%, respectively.[1]
UI-1499 KKAy mice10 and 30 mg/kg administrationFasting glycemia reductions of 40.1% and 30.6%, respectively.

Disclaimer: The data presented in these tables are compiled from different studies. Direct comparisons between compounds should be made with caution as the experimental conditions (e.g., dosing regimen, duration of treatment, specific mouse strain) may vary between studies.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of preclinical data. Below are representative protocols for key assays used in the evaluation of 11β-HSD1 inhibitors.

In Vitro 11β-HSD1 Enzyme Activity Assay (Scintillation Proximity Assay)

This assay is a high-throughput method to screen for and characterize inhibitors of 11β-HSD1.

Principle: The assay measures the conversion of [3H]-cortisone to [3H]-cortisol by 11β-HSD1. The [3H]-cortisol product is captured by a specific antibody coupled to scintillant-containing beads. When the radiolabeled cortisol binds to the antibody-bead complex, the emitted beta particles from the tritium excite the scintillant, producing light that is detected by a scintillation counter.

Materials:

  • Human liver microsomes (as a source of 11β-HSD1)

  • [3H]-cortisone (substrate)

  • NADPH (cofactor)

  • Anti-cortisol monoclonal antibody

  • Protein A-coated scintillation proximity assay (SPA) beads

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA)

  • 96- or 384-well microplates

Procedure:

  • Prepare a reaction mixture containing assay buffer, human liver microsomes, and NADPH.

  • Add the test compound at various concentrations to the wells of the microplate. Include appropriate controls (vehicle control with DMSO, and a positive control with a known inhibitor).

  • Initiate the enzymatic reaction by adding [3H]-cortisone to all wells.

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution containing the anti-cortisol antibody and SPA beads.

  • Incubate the plate at room temperature for at least 30 minutes to allow for antibody-cortisol binding and signal development.

  • Measure the scintillation signal using a microplate scintillation counter.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT is a standard procedure to assess how quickly an animal can clear a glucose load from the blood, providing an indication of insulin sensitivity.

G start Start fasting Fast mice for 6 hours (access to water) start->fasting weigh_dose Weigh mice and prepare glucose solution (e.g., 2 g/kg) fasting->weigh_dose baseline_glucose Measure baseline blood glucose (t=0) from tail vein weigh_dose->baseline_glucose oral_gavage Administer glucose solution via oral gavage baseline_glucose->oral_gavage blood_sampling Collect blood samples at specific time points (e.g., 15, 30, 60, 120 min) oral_gavage->blood_sampling glucose_measurement Measure blood glucose at each time point blood_sampling->glucose_measurement data_analysis Plot blood glucose vs. time and calculate Area Under the Curve (AUC) glucose_measurement->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for an Oral Glucose Tolerance Test (OGTT) in mice.

Materials:

  • C57BL/6J mice (or other relevant strain)

  • Glucose solution (e.g., 20% w/v in sterile water)

  • Glucometer and glucose test strips

  • Oral gavage needles

  • Animal scale

Procedure:

  • House the mice under standard conditions and acclimate them to handling.

  • Fast the mice for 6 hours prior to the test, with ad libitum access to water.

  • Weigh each mouse to determine the precise volume of the glucose solution to be administered.

  • Obtain a baseline blood glucose reading (t=0) by collecting a small drop of blood from the tail vein.

  • Administer the glucose solution (e.g., 2 g/kg body weight) to each mouse via oral gavage.

  • Collect blood samples and measure blood glucose levels at subsequent time points, typically 15, 30, 60, and 120 minutes after the glucose challenge.

  • At the end of the experiment, return the mice to their home cages with access to food and water.

  • Plot the blood glucose concentrations over time for each treatment group. The Area Under the Curve (AUC) is calculated to quantify the glucose excursion. A lower AUC indicates improved glucose tolerance.

Conclusion

The preclinical data for this compound indicate that it is a potent inhibitor of 11β-HSD1. While direct comparative studies are limited, the available data for other 11β-HSD1 inhibitors in various preclinical models provide a context for its potential efficacy. The primary effects observed with this class of inhibitors are improvements in glucose homeostasis and, in some cases, reductions in body weight. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of 11β-HSD1 inhibitors. Further head-to-head studies under standardized conditions would be invaluable for a more definitive comparative assessment of this compound against other agents in this class.

References

Validating the Therapeutic Window of BI-135585: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, BI-135585, with other relevant alternatives. The information is compiled from available clinical trial data to assist in the evaluation of its therapeutic potential, particularly focusing on its therapeutic window.

This compound is a potent and selective inhibitor of 11β-HSD1, an enzyme that plays a crucial role in converting inactive cortisone to active cortisol within tissues.[1] This mechanism has been a key target for the development of therapies for type 2 diabetes and other metabolic disorders. This guide summarizes the performance of this compound and compares it with other 11β-HSD1 inhibitors, presenting supporting experimental data from clinical studies.

Comparative Efficacy and Safety of 11β-HSD1 Inhibitors

The therapeutic window of a drug is the dosage range between the minimum effective dose and the dose at which adverse effects become intolerable. For 11β-HSD1 inhibitors, this involves balancing the desired metabolic benefits, such as improved glycemic control, with potential side effects, including activation of the hypothalamic-pituitary-adrenal (HPA) axis.

A clinical study on this compound found it to be safe and well-tolerated over a 14-day period, with dose-proportional exposure.[2] However, a key observation was the discrepancy in enzyme inhibition between different tissues and dosing regimens. While a single 200 mg dose of this compound achieved a notable 90% inhibition of 11β-HSD1 in subcutaneous adipose tissue, this effect was significantly diminished to 31% or lower after 14 days of continuous treatment.[2] In contrast, inhibition of liver 11β-HSD1, assessed by the urinary tetrahydrocortisol (THF)/tetrahydrocortisone (THE) ratio, was sustained.[2] This raises questions about the long-term therapeutic efficacy of this compound in key metabolic tissues like adipose tissue.

The study also noted a mild activation of the HPA axis with this compound, characterized by slightly increased but still normal adrenocorticotropic hormone (ACTH) levels and increased total urinary corticoid excretion, while plasma cortisol levels remained unchanged.[2]

The following tables summarize the available quantitative data for this compound and a selection of comparator 11β-HSD1 inhibitors.

Table 1: Pharmacodynamic and Efficacy Data of 11β-HSD1 Inhibitors

CompoundDoseTarget Engagement (Adipose Tissue)Effect on Glycemic ControlOther Metabolic Effects
This compound 200 mg (single dose)90% inhibition[2]Not reported in detailDecreased urinary THF/THE ratio[2]
5-200 mg (14 days)≤31% inhibition[2]Not reported in detailSustained decrease in urinary THF/THE ratio[2]
BI 187004 ≥40 mg≥80% inhibition[3]No clinically relevant effects on glucose metabolism[4]-
INCB13739 200 mg (12 weeks)>90% inhibition (preclinical)-0.6% reduction in A1C[2][5]-24 mg/dL reduction in fasting plasma glucose, -24% in HOMA-IR, decreased total cholesterol, LDL, and triglycerides[2][5]
MK-0916 6 mg (12 weeks)84% inhibition of cortisone-to-cortisol conversion[6]-0.3% reduction in A1C[7]Modest decreases in blood pressure and body weight, 10.4% increase in LDL-C[7]

Table 2: Safety and Tolerability Profile of 11β-HSD1 Inhibitors

CompoundDoseAdverse EventsEffect on HPA Axis
This compound 5-200 mg (14 days)No major safety issues reported.[2]Mild activation: slightly increased ACTH, increased urinary corticoid excretion, unchanged plasma cortisol.[2]
BI 187004 10-360 mg (14 days)Generally well-tolerated; drug-related adverse events in 51.8% of patients (vs. 35.7% placebo), including one case of moderate supraventricular tachycardia at 360 mg.[3]Increased ACTH levels (within normal range).[8]
INCB13739 Up to 200 mg (12 weeks)Adverse events were similar to placebo.[2]Reversible dose-dependent elevation in ACTH (generally within normal range); basal cortisol homeostasis unchanged.[2][5]
MK-0916 Up to 6 mg (12 weeks)Generally well-tolerated.[7]Mechanism-based activation, resulting in mean increases in adrenal androgen levels that remained within the normal range.[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approach to validate the therapeutic window of 11β-HSD1 inhibitors, the following diagrams are provided.

G cluster_0 Cellular Glucocorticoid Activation Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) GR Glucocorticoid Receptor Cortisol->GR HSD11B1->Cortisol Conversion Gene Target Gene Transcription GR->Gene Activation BI135585 This compound BI135585->HSD11B1 Inhibition G cluster_1 Clinical Trial Workflow for Therapeutic Window Assessment Patient Patient Recruitment (Type 2 Diabetes) Randomization Randomization Patient->Randomization Dosing Dosing Regimen (this compound vs. Placebo/Comparator) Randomization->Dosing Efficacy Efficacy Assessment Dosing->Efficacy During & Post-treatment Safety Safety Assessment Dosing->Safety During & Post-treatment Data Data Analysis (Therapeutic Window Determination) Efficacy->Data Safety->Data

References

Safety Operating Guide

Navigating the Safe Disposal of BI-135585: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Handling and Storage Information

Proper storage and handling are the first steps in a safe disposal plan. The following table summarizes the key logistical and safety information for BI-135585.

ParameterRecommendationSource
Storage Temperature Short-term (days to weeks): 0 - 4°C. Long-term (months to years): -20°C.[1][2]
Shipping Condition Shipped under ambient temperature as a non-hazardous chemical.[1][2]
Shelf Life Greater than 2 years if stored properly.[1]
Solubility Soluble in DMSO.[1]
Appearance Solid powder.[1]

Step-by-Step Disposal Protocol for this compound

Researchers must handle this compound as a potentially hazardous chemical and dispose of it accordingly. The following protocol outlines the necessary steps for its safe disposal.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including:

  • Safety goggles

  • Chemical-resistant gloves

  • Lab coat

2. Waste Segregation:

  • Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weigh boats), and other contaminated materials in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Sharps: Any sharps (e.g., needles, contaminated glassware) must be disposed of in a designated sharps container.

3. Container Labeling: All waste containers must be accurately labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: (S)-6-(2-hydroxy-2-methylpropyl)-3-((S)-1-(4-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)phenyl)ethyl)-6-phenyl-1,3-oxazinan-2-one

  • The CAS Number: 1114561-85-1

  • An indication of the hazards (e.g., "Harmful if swallowed"[3])

  • The accumulation start date

4. Storage of Waste: Store waste containers in a designated, secure area away from general laboratory traffic. Ensure containers are kept closed except when adding waste.

5. Disposal Procedure:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional and local regulations for hazardous waste disposal.[4][5][6]

  • Do not dispose of this compound down the drain or in the regular trash.[6]

6. Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent and cleaning agent. Dispose of all cleaning materials as hazardous waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: Handling this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate solid Solid Waste (Contaminated materials) segregate->solid liquid Liquid Waste (Solutions with this compound) segregate->liquid sharps Sharps Waste (Needles, Glassware) segregate->sharps label Label Waste Containers ('Hazardous Waste', Chemical Name, CAS#) solid->label liquid->label sharps->label store Store in Designated Area label->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Dispose via Approved Facility contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby minimizing risks to themselves and the environment.

References

Safeguarding Your Research: A Guide to Handling BI-135585

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance on personal protective equipment, operational protocols, and disposal for the selective 11β-HSD1 inhibitor, BI-135585.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. In the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, a conservative approach based on established laboratory safety principles for handling research compounds of unknown toxicity is strongly advised. The following guidelines are designed to minimize exposure risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is fundamental when handling any chemical compound where full toxicological data is unavailable. The following table outlines the recommended PPE for various laboratory procedures involving this compound.

Operation Potential for Exposure Recommended PPE
Weighing and Aliquoting (Solid Form) High (potential for aerosolization of powder)- Disposable Nitrile Gloves (double-gloving recommended)- Laboratory Coat or Disposable Gown- ANSI-approved Safety Goggles- Respiratory Protection (e.g., N95 or higher rated respirator)
Solution Preparation Medium (potential for splashes)- Disposable Nitrile Gloves- Laboratory Coat- ANSI-approved Safety Glasses with Side Shields or Goggles
In Vitro / In Vivo Dosing Low to Medium (handling of dilute solutions)- Disposable Nitrile Gloves- Laboratory Coat- Safety Glasses

Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if they become contaminated.

Operational and Disposal Plans: Ensuring a Safe Workflow

A clear and concise plan for the handling and disposal of this compound is critical to prevent contamination and ensure regulatory compliance.

Handling Procedures:
  • Designated Work Area: All work with this compound, especially in its solid form, should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.

  • Avoid Dust Formation: Handle the solid compound carefully to avoid generating dust.

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or smoke in the work area.

Spill Management:

In the event of a spill, follow these steps:

  • Evacuate: If the spill is large or involves a volatile solvent, evacuate the immediate area.

  • Alert: Inform your supervisor and laboratory safety officer.

  • Contain: For small spills, use appropriate absorbent materials (e.g., chemical absorbent pads or granules) to contain the spill.

  • Clean: Wearing appropriate PPE, carefully clean the spill area.

  • Dispose: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.

Disposal Plan:

All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocol: Preparation of a Stock Solution

This protocol provides a general methodology for preparing a stock solution of this compound.

  • Pre-weighing: Tare a suitable container (e.g., a vial) on an analytical balance within a chemical fume hood.

  • Weighing: Carefully add the desired amount of this compound solid to the container.

  • Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO) to the container to achieve the desired stock concentration.

  • Dissolution: Cap the container securely and vortex or sonicate until the solid is completely dissolved.

  • Labeling and Storage: Clearly label the container with the compound name, concentration, solvent, date, and your initials. Store the stock solution as recommended for the compound's stability, typically at -20°C or -80°C.

Visualizing the PPE Selection Workflow

The following diagram illustrates the logical steps for selecting the appropriate personal protective equipment when handling a research chemical with unknown hazards like this compound.

PPE_Selection_Workflow cluster_0 Hazard Assessment cluster_1 Exposure Potential cluster_2 PPE Selection cluster_3 Verification start Start: Handling a Research Chemical (e.g., this compound) assess_hazard Assess Potential Hazards (Toxicity Unknown - Precautionary Principle) start->assess_hazard assess_exposure Evaluate Task-Specific Exposure Potential assess_hazard->assess_exposure weighing High Risk: Weighing Solids (Aerosolization) assess_exposure->weighing Solid Form solution Medium Risk: Preparing Solutions (Splashes) assess_exposure->solution Liquid Form dosing Low Risk: Handling Dilutions assess_exposure->dosing Dilute Form ppe_high Required PPE: - Double Gloves - Lab Coat/Gown - Goggles - Respirator (N95+) weighing->ppe_high ppe_medium Required PPE: - Gloves - Lab Coat - Safety Glasses/Goggles solution->ppe_medium ppe_low Required PPE: - Gloves - Lab Coat - Safety Glasses dosing->ppe_low conduct_work Proceed with Work Safely ppe_high->conduct_work ppe_medium->conduct_work ppe_low->conduct_work

Caption: PPE selection workflow for handling research chemicals with unknown toxicity.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BI-135585
Reactant of Route 2
Reactant of Route 2
BI-135585

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.